1,2-Diphenoxyethane
描述
Structure
3D Structure
属性
IUPAC Name |
2-phenoxyethoxybenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSGHNKDXGYELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25852-90-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-phenyl-ω-phenoxy- | |
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DSSTOX Substance ID |
DTXSID5026706 | |
| Record name | 1,2-Diphenoxyethane | |
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Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Off-white powder; [Alfa Aesar MSDS] | |
| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis- | |
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| Record name | 1,2-Diphenoxyethane | |
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Vapor Pressure |
0.000314 [mmHg] | |
| Record name | 1,2-Diphenoxyethane | |
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CAS No. |
104-66-5 | |
| Record name | 1,2-Diphenoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Diphenoxyethane | |
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| Record name | 1,2-DIPHENOXYETHANE | |
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| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis- | |
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| Record name | 1,2-Diphenoxyethane | |
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| Record name | 1,2-diphenoxyethane | |
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| Record name | 1,2-DIPHENOXYETHANE | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,2-Diphenoxyethane
This technical guide provides a comprehensive overview of this compound (DPE), a versatile aromatic ether. It details the compound's chemical structure, physicochemical properties, synthesis protocols, and diverse applications, with a focus on data relevant to research and development.
Chemical Identity and Structure
This compound, also known as ethylene (B1197577) glycol diphenyl ether, is an organic compound featuring two phenoxy groups linked by an ethane (B1197151) backbone.[1] Its chemical structure consists of the formula C₆H₅OCH₂CH₂OC₆H₅. This symmetrical arrangement gives the molecule unique properties, including excellent thermal and chemical stability.[2]
The molecule is achiral and exists as two primary conformational isomers due to rotation around the central O–C–C–O dihedral angle: a trans-gauche-trans (tgt) conformer with C2 symmetry and a trans-trans-trans (ttt) conformer with C2h symmetry.[3]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 104-66-5[1] |
| Molecular Formula | C₁₄H₁₄O₂[1] |
| Molecular Weight | 214.26 g/mol [1] |
| IUPAC Name | 1,1'-[Ethane-1,2-diylbis(oxy)]dibenzene[1] |
| Synonyms | (2-Phenoxyethoxy)benzene, Ethylene glycol diphenyl ether, Diphenyl Cellosolve, NSC 6794[1][4] |
| InChI | 1S/C14H14O2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2 |
| InChIKey | XCSGHNKDXGYELG-UHFFFAOYSA-N |
| SMILES | O(CCOC1=CC=CC=C1)C2=CC=CC=C2[1] |
Physicochemical Properties
This compound is typically an off-white or grayish-white crystalline solid at room temperature with a faint, sweet, aromatic odor.[3][5][6] It is a non-polar compound, leading to low solubility in water but good solubility in various organic solvents.[1][6] Chemically, it is moderately stable under standard conditions but can undergo ether cleavage in the presence of strong acids or bases.[1]
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Off-white to white crystal/powder | [3][6][7] |
| Melting Point | 94-96 °C | [3][7][8] |
| Boiling Point | 185 °C @ 12 mmHg; ~300-341.6 °C @ 760 mmHg | [2][7][8][9] |
| Flash Point | 139.4 °C | [5][7] |
| Density | ~1.08 g/cm³ | [9] |
| Vapor Pressure | 0.000158 mmHg @ 25°C | [8] |
| Water Solubility | 22 mg/L @ 25°C | [5][8] |
| Solubility | Soluble in ethanol, acetone; Slightly soluble in chloroform, methanol | [6][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available in various databases.[10]
-
¹H NMR: In a typical ¹H NMR spectrum (in CDCl₃), the protons of the ethylene bridge (–OCH₂CH₂O–) would appear as a singlet around 4.3 ppm. The aromatic protons of the two phenyl groups would appear as multiplets in the range of 6.9 to 7.3 ppm.
-
¹³C NMR: The spectrum would show characteristic peaks for the ethylene carbon atoms and distinct signals for the aromatic carbons.
-
IR Spectroscopy: The IR spectrum would exhibit strong C-O stretching bands characteristic of aryl ethers, typically in the 1200-1250 cm⁻¹ region, along with C-H stretching and bending vibrations for the aromatic and aliphatic portions.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of 214.26 g/mol .
Full spectral data can be accessed through chemical databases such as ChemicalBook and SpectraBase.[10][11]
Synthesis and Experimental Protocols
This compound can be synthesized through several methods, most of which are variations of the Williamson ether synthesis or Ullmann condensation. Common starting materials include phenol (B47542), 1,2-dichloroethane (B1671644), 1,2-dibromoethane (B42909), or ethylene glycol.[6][12]
Common Synthesis Routes
-
From Phenol and Dihaloethane: Reacting phenol with 1,2-dichloroethane or 1,2-dibromoethane in the presence of a base (e.g., NaOH, N,N-diisopropylethylamine) to act as an acid-binding agent.[12]
-
From Phenol and 2-Bromoethylphenyl Ether: A two-step process where phenol is first reacted to form an intermediate which is then reacted with another mole of phenol.[4]
-
From Halobenzene and Ethylene Glycol: A copper-catalyzed reaction between bromobenzene (B47551) or iodobenzene (B50100) and ethylene glycol in the presence of a base like sodium carbonate.[8][13]
Experimental Protocol: Synthesis from Bromobenzene and Ethylene Glycol
This protocol is adapted from a described Ullmann-type condensation method.[9][13]
Materials:
-
Bromobenzene (15.7 g, 100 mmol)
-
Ethylene glycol (7.4 g, 120 mmol)
-
Sodium carbonate (12.7 g, 120 mmol)
-
Cuprous iodide (CuI) (1.9 g, 10 mmol)
-
2,2'-bipyridine (B1663995) (1.87 g, 12 mmol)
-
Dimethylformamide (DMF) (47 mL)
-
5% Sodium Carbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Charge a three-necked flask with bromobenzene (15.7 g) and DMF (47 mL) and stir the mixture.[13]
-
Add sodium carbonate (12.7 g), cuprous iodide (1.9 g), 2,2'-bipyridine (1.87 g), and ethylene glycol (7.4 g) to the flask.[13]
-
Heat the reaction mixture to 100 °C and stir overnight.[13]
-
After the reaction is complete, recover the DMF under reduced pressure.[13]
-
Add 100 mL of water and 100 mL of toluene to the residue. Extract the aqueous phase three times with toluene (3 x 100 mL).[13]
-
Combine the organic layers and wash sequentially with a 5% sodium carbonate solution.[13]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.[13]
-
Recrystallize the crude product from isopropanol and dry it in a vacuum to yield the final product, this compound.[13] The expected yield is approximately 91%.[9]
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Industry
This compound's unique combination of thermal stability, solvent properties, and chemical functionality makes it valuable in numerous fields.
-
Thermal Paper Sensitizer (B1316253): A primary application is as a sensitizer in the production of thermal paper, including receipts and recording paper.[7][14]
-
Polymer and Resin Synthesis: It serves as a crucial intermediate for high-performance polymers and phenoxy resins, which are used in coatings, adhesives, and electrical insulation.[2][15] It enhances molecular flexibility and heat resistance in epoxy and polyester (B1180765) resins.[2]
-
Specialty Solvent: It is an excellent high-boiling point solvent for various organic compounds, including resins, plastics, and synthetic fibers like cellulose (B213188) acetate.[6][15]
-
Coupling Agent: It acts as a coupling agent to improve the adhesion of coatings and adhesives to surfaces like metal, glass, and plastics.[15]
-
Drug Delivery and Diagnostics: In pharmaceuticals and diagnostics, it is used as a reagent to create activatable delivery compounds.[8] These compounds often contain a drug or a detectable moiety linked by a singlet oxygen-labile linker, allowing for targeted release or signal activation.[8]
-
Chemical Industry: It is also used as a heat transfer fluid in high-temperature reactions and as a plasticizer in the polymer industry.[6]
Caption: Relationship between properties and applications of this compound.
Safety and Handling
While toxicological properties have not been fully investigated, this compound is considered to have low acute toxicity.[6][16] However, standard laboratory precautions are essential.
Table 3: Safety and Handling Information
| Aspect | Recommendation | Source(s) |
| Potential Hazards | May cause skin, eye, and respiratory tract irritation. Environmentally hazardous (toxic to aquatic life with long-lasting effects). | [6][16] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, appropriate protective gloves, and protective clothing. A respirator (e.g., N95 dust mask) should be used if dust is generated. | [16] |
| Handling | Use with adequate ventilation. Minimize dust generation. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. | [16] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents. | [16][17] |
| First Aid (Eyes) | Flush eyes with plenty of water for at least 15 minutes. | [16] |
| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. | [16] |
| First Aid (Ingestion) | Rinse mouth with water. Do NOT induce vomiting. | [16] |
| First Aid (Inhalation) | Move the person to fresh air. | [16] |
| Spills | Vacuum or sweep up material to avoid generating dust. Place in a suitable container for disposal. Prevent entry into drains. | [16][18] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. | [18] |
References
- 1. CAS 104-66-5: this compound | CymitQuimica [cymitquimica.com]
- 2. ru.unilongindustry.com [ru.unilongindustry.com]
- 3. This compound | 104-66-5 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [guidechem.com]
- 7. High Purity and Low Price this compound CAS 104-66-5 Supplier [sellchems.com]
- 8. Cas 104-66-5,this compound | lookchem [lookchem.com]
- 9. Buy Quality Wholesale DPE 104-66-5 with Low Price [antimexchem.com]
- 10. This compound(104-66-5) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
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- 17. cdn.chemservice.com [cdn.chemservice.com]
- 18. chemicalbook.com [chemicalbook.com]
In-Depth Technical Guide: 1,2-Diphenoxyethane (CAS 104-66-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-Diphenoxyethane (CAS 104-66-5), a versatile organic compound. It details its chemical and physical properties, outlines established synthesis and purification protocols, and summarizes its primary industrial and research applications. This document is intended to serve as a foundational resource for professionals in chemistry and drug development, offering a consolidated source of technical data and experimental methodologies. While this compound is a valuable synthetic intermediate, it is important to note that as of the current literature, there is no significant evidence of its direct involvement in biological signaling pathways.
Chemical and Physical Properties
This compound, also known as ethylene (B1197577) glycol diphenyl ether, is a white to off-white crystalline solid at room temperature. It is characterized by two phenoxy groups linked by an ethylene bridge. This structure imparts a high degree of thermal stability and compatibility with a range of organic materials. The compound is practically insoluble in water but exhibits good solubility in various organic solvents, including ethanol, acetone, chloroform, and methanol (B129727).
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 104-66-5 | |
| Molecular Formula | C14H14O2 | |
| Molecular Weight | 214.26 g/mol | |
| Appearance | White to off-white crystalline solid/powder | |
| Melting Point | 94-96 °C | |
| Boiling Point | 185 °C at 12 mmHg; ~300-341.6 °C at 760 mmHg | |
| Density | ~1.08 g/cm³ | |
| Flash Point | 139.4 °C | |
| Water Solubility | 22 mg/L at 25°C | |
| Solubility | Soluble in ethanol, acetone, chloroform, methanol (slightly) | |
| Vapor Pressure | 0.000158 mmHg at 25°C |
Synthesis and Purification
The most common and industrially significant method for synthesizing this compound is through a variation of the Williamson ether synthesis. This typically involves the reaction of a phenoxide salt with a 1,2-dihaloethane or the reaction of phenol (B47542) with a 1,2-dihaloethane in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Phenol
-
Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K2CO3)
-
Solvent (e.g., water, ethanol, or a phase-transfer catalyst system)
-
Ethyl acetate (B1210297) (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in the chosen solvent.
-
Base Addition: Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium carbonate, to the flask to generate the phenoxide nucleophile.
-
Addition of Dihaloethane: Slowly add 1,2-dichloroethane or 1,2-dibromoethane to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the mixture is poured into water and extracted with an organic solvent like diethyl ether or dichloromethane.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to yield pure this compound as a white crystalline solid.
Caption: General workflow for the synthesis and purification of this compound.
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings and a characteristic singlet for the four equivalent protons of the ethylene bridge (-O-CH₂-CH₂-O-). |
| ¹³C NMR | Resonances for the aromatic carbons and a single peak for the two equivalent carbons of the ethylene bridge. |
| FTIR | Characteristic peaks for C-O-C ether stretching, aromatic C-H stretching, and aromatic C=C bending vibrations. |
| Mass Spec | The molecular ion peak (M+) corresponding to the molecular weight of 214.26 g/mol , along with characteristic fragmentation patterns. |
Applications
This compound has a range of industrial and research applications stemming from its stable chemical structure.
-
Sensitizer (B1316253) for Thermal Paper: A primary application is as a sensitizer in the production of thermal paper. It facilitates the color-forming reaction between the leuco dye and the developer upon heating.
-
Chemical Intermediate: It serves as a precursor in the synthesis of various organic compounds, including phenoxy resins used in coatings and adhesives, as well as in the preparation of pharmaceuticals and agrochemicals.
-
Solvent and Plasticizer: Due to its high boiling point and stability, it is used as a high-temperature solvent and a plasticizer in the polymer industry.
-
Coupling Agent: It can act as a coupling agent to improve the adhesion of coatings and adhesives to various substrates.
-
Research Applications: In a research context, it is used in the development of activatable delivery compounds containing drugs or detectable moieties linked by singlet oxygen-labile linkers.
Biological Activity and Signaling Pathways
A thorough review of the existing scientific literature reveals a significant lack of information regarding the direct biological activity of this compound. There are no published studies that indicate its involvement in specific cellular signaling pathways. Its use in the pharmaceutical field is primarily as a synthetic intermediate for the creation of other active molecules. The toxicological data available is limited, suggesting low acute toxicity, though it may cause mild irritation upon prolonged exposure.
An In-depth Technical Guide to 1,2-Diphenoxyethane (C14H14O2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and applications of 1,2-Diphenoxyethane. The information is intended to support research, development, and quality control activities involving this compound.
Physicochemical Properties
This compound, also known as ethylene (B1197577) glycol diphenyl ether, is a white to off-white crystalline solid at room temperature.[1] It is an organic compound classified as an ether.[1] The quantitative physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C14H14O2 | [2][3][4] |
| Molecular Weight | 214.26 g/mol | [2][3][4] |
| Melting Point | 94-96 °C | [5][6][7] |
| Boiling Point | 185 °C at 12 mmHg | [4][5] |
| 341.6 °C at 760 mmHg | [1][7] | |
| Density | 1.0781 g/cm³ (rough estimate) | [5][8] |
| Appearance | White to off-white crystalline solid | [1][5][9] |
| Solubility | Insoluble in water; Slightly soluble in chloroform (B151607) and methanol | [1][5][9] |
| Flash Point | 139.4 °C | [1][5] |
| Vapor Pressure | 0.000158 mmHg at 25°C | [1][5] |
| Refractive Index | 1.5570 (estimate) | [5] |
| LogP | 3.81 | [1] |
| CAS Number | 104-66-5 | [3][4] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, phenoxide reacts with a 1,2-dihaloethane. The following is a representative experimental protocol.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (B145695) (solvent)
-
Water
-
Ethyl acetate (B1210297) (for recrystallization)
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in ethanol.
-
Add a stoichiometric equivalent of sodium hydroxide or potassium hydroxide to the solution to form the sodium or potassium phenoxide salt.
-
Reaction: To the phenoxide solution, add a half stoichiometric equivalent of 1,2-dibromoethane or 1,2-dichloroethane dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and wash it with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or ethanol to yield pure this compound as a white crystalline solid.[10]
Logical Workflow for Williamson Ether Synthesis of this compound
Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.
Spectroscopic Characterization
The structure and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the ethylene bridge protons. Due to the symmetry of the molecule, the two phenoxy groups are chemically equivalent, as are the two methylene (B1212753) (-CH₂-) groups of the ethane (B1197151) bridge.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 | Multiplet | 4H | Protons at positions 3, 4, and 5 of the phenyl rings |
| ~ 6.9-7.0 | Multiplet | 6H | Protons at positions 2 and 6 of the phenyl rings |
| ~ 4.3 | Singlet | 4H | Ethylene bridge protons (-O-CH₂-CH₂-O-) |
Note: Predicted chemical shifts are based on typical values for similar chemical environments and may vary slightly depending on the solvent and instrument used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbon atoms in different chemical environments. Due to the molecule's symmetry, only four unique carbon signals are expected.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 158 | C1 (ipso-carbon of the phenyl ring attached to oxygen) |
| ~ 129 | C3 and C5 of the phenyl rings |
| ~ 121 | C4 of the phenyl ring |
| ~ 114 | C2 and C6 of the phenyl rings |
| ~ 67 | Ethylene bridge carbons (-O-CH₂-CH₂-O-) |
Note: Predicted chemical shifts are based on typical values and may vary.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3100-3000 | C-H stretch | Aromatic |
| ~ 2950-2850 | C-H stretch | Aliphatic (CH₂) |
| ~ 1600, 1500, 1450 | C=C stretch | Aromatic ring |
| ~ 1240 | C-O stretch | Aryl ether |
| ~ 1050 | C-O stretch | Alkyl ether |
| ~ 750, 690 | C-H bend | Monosubstituted benzene |
Mass Spectrometry
The mass spectrum of this compound will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
Table 5: Expected Peaks in the Mass Spectrum of this compound
| m/z | Ion |
| 214 | [M]⁺ (Molecular ion) |
| 121 | [M - C₆H₅O]⁺ |
| 94 | [C₆H₅OH]⁺ |
| 77 | [C₆H₅]⁺ |
Logical Diagram for Spectroscopic Analysis
Caption: Logical workflow for the spectroscopic characterization of this compound.
Applications
This compound has several industrial and research applications:
-
Sensitizer (B1316253) for Thermal Paper: It is widely used as a sensitizer in the production of thermal paper, where it helps to lower the activation temperature for the color-forming reaction.[4][9]
-
Coating Auxiliary: It serves as a coating auxiliary in various formulations.[9]
-
Polymer Chemistry: It is a potential additive for polyolefin catalysts.[6][9]
-
Chemical Intermediate: It is used as an intermediate in the synthesis of other organic compounds, including phenoxy resins, pharmaceuticals, and fragrances.[11]
-
Research Applications: It is used as a reagent in the production of activatable delivery compounds containing drugs or detectable moieties with singlet oxygen-labile linkers.[5]
Biological Activity and Signaling Pathways
Currently, there is no significant body of research indicating that this compound is directly involved in specific biological signaling pathways in the manner of a bioactive molecule or therapeutic agent. Its primary utility in a biological context is as a synthetic building block or a component in material science applications that may have downstream biological uses, such as in drug delivery systems.[5]
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation.[1] It is also reported to be toxic to aquatic organisms, and release into the environment should be avoided.[8] Users should consult the Safety Data Sheet (SDS) for detailed safety and handling information.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. GSRS [precision.fda.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. High Purity and Low Price this compound CAS 104-66-5 Supplier [sellchems.com]
- 5. Cas 104-66-5,this compound | lookchem [lookchem.com]
- 6. This compound | 104-66-5 [chemicalbook.com]
- 7. This compound | CAS#:104-66-5 | Chemsrc [chemsrc.com]
- 8. chembk.com [chembk.com]
- 9. nbinno.com [nbinno.com]
- 10. prepchem.com [prepchem.com]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of 1,2-Diphenoxyethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 1,2-diphenoxyethane, a significant chemical intermediate. The synthesis of this symmetrical diaryl ether is predominantly achieved through variations of the Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This document details the core methodologies, presents quantitative data for comparison, and provides explicit experimental protocols for key synthetic pathways.
Core Synthetic Strategies
The synthesis of this compound from ethylene (B1197577) glycol and phenol (B47542) as starting materials can be approached through several strategic pathways. The most common and industrially relevant methods involve the reaction of a phenoxide with a C2-synthon bearing two leaving groups, such as a 1,2-dihaloethane. Conceptually, this is a double Williamson ether synthesis.
Williamson Ether Synthesis from Phenol and 1,2-Dihaloethanes
This is a widely used industrial method for producing this compound. The reaction involves the deprotonation of two equivalents of phenol with a base to form the phenoxide nucleophile, which then undergoes a double nucleophilic substitution with a 1,2-dihaloethane, typically 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. The use of phase-transfer catalysis can enhance the reaction rate and yield.[1][2]
Williamson Ether Synthesis from an Aryl Halide and Ethylene Glycol
An alternative laboratory-scale approach involves the coupling of an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) with ethylene glycol in the presence of a copper catalyst and a base. This method forms the two ether linkages in a single pot. While not a direct reaction of phenol, it utilizes ethylene glycol as the C2-linker. This approach can achieve high yields and purity.[3][4]
Mitsunobu Reaction
Theoretically, the Mitsunobu reaction offers a pathway for the direct dehydrative coupling of ethylene glycol with two equivalents of phenol. This reaction typically employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol. While a powerful method for forming esters and ethers with inversion of stereochemistry, specific documented protocols for the synthesis of this compound using this method are less common.
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthetic methods for this compound, providing a comparative overview of their efficiencies.
| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Phenol, 1,2-Dichloroethane | NaOH, H₂O | - | Reflux | 11 | 78.0 | 99.2 | JP2005145857A[5] |
| Phenol, 1,2-Dichloroethane | Na₂CO₃, K₂CO₃, Polyethylene Glycol | - | 130-175 | 10+ | >80 | - | Industrial Method[1] |
| Iodobenzene, Ethylene Glycol | CuI, 2,2'-Bipyridine, Na₂CO₃ | DMF | 100 | Overnight | 94 | >99 | ChemicalBook[3] |
| Bromobenzene, Ethylene Glycol | CuI, 2,2'-Bipyridine, Na₂CO₃ | DMF | 100 | Overnight | 91 | >99 | ChemicalBook[3][4] |
| 2-Bromoethylphenyl ether, Phenol | NaOH | H₂O | 100 | 16 | 53 | - | PrepChem.com[6] |
Signaling Pathways and Experimental Workflows
Reaction Mechanisms
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. byjus.com [byjus.com]
- 6. This compound | 104-66-5 [chemicalbook.com]
In-Depth Technical Guide to the Physical Properties of 1,2-Diphenoxyethane
This technical guide provides a comprehensive overview of the key physical properties of 1,2-diphenoxyethane, with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols and structured data for practical application.
Core Physical Properties of this compound
This compound, also known as ethylene (B1197577) glycol diphenyl ether, is an organic compound with the chemical formula C14H14O2. It presents as an off-white to white crystalline solid and is utilized in various industrial applications, notably as a sensitizer (B1316253) for thermal paper.[1][2] A precise understanding of its physical properties is crucial for its handling, purification, and application.
Quantitative Data Summary
The melting and boiling points of this compound are critical parameters for its characterization and are summarized in the table below. It is important to note that the boiling point can vary significantly with pressure.
| Physical Property | Value | Conditions |
| Melting Point | 94-96 °C | Atmospheric Pressure |
| 95-98 °C | Atmospheric Pressure | |
| 96-98 °C | Atmospheric Pressure | |
| Boiling Point | 185 °C | 12 mmHg |
| 341.6 °C | 760 mmHg (Atmospheric Pressure) |
Data sourced from multiple chemical suppliers and databases.[1][2][3][4][5]
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound. The following are detailed, generalized protocols for these measurements, adaptable for this compound.
I. Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely used and reliable technique.
Objective: To determine the melting point range of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
-
Heating medium (e.g., mineral oil for Thiele tube)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is pure. If necessary, purify the compound by recrystallization. This involves dissolving the solid in a suitable hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.
-
Grind a small amount of the dry, crystalline sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus or attach it to a thermometer immersed in a Thiele tube.
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point of this compound (~95 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block/oil, and the thermometer.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the entire solid has completely melted into a clear liquid (the end of the melting range).
-
-
Data Recording:
-
The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction. For pure this compound, this range should be narrow (e.g., 95-96 °C). A broad melting range often indicates the presence of impurities.
-
II. Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since this compound is a solid at room temperature, it must first be melted to determine its boiling point. The distillation method or the capillary method can be employed.
Objective: To determine the boiling point of a liquid organic compound at a specific pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Beaker
Procedure:
-
Sample Preparation:
-
Place a small amount of this compound into a small test tube and gently heat it until it melts.
-
Place a capillary tube, with its sealed end up, into the molten liquid.
-
-
Measurement:
-
Attach the test tube to a thermometer and immerse the setup in a heating bath (e.g., an oil bath). The open end of the test tube should be above the surface of the heating medium.
-
Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the external pressure.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the bubbles cease and the liquid begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid, as at this point, the vapor pressure of the liquid is equal to the external pressure.
-
-
Pressure Correction:
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. cdn.juniata.edu [cdn.juniata.edu]
The Solubility of 1,2-Diphenoxyethane in Organic Solvents: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of 1,2-diphenoxyethane in various organic solvents, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and outlines established experimental protocols for determining solubility.
Introduction to this compound
This compound is an organic compound with the chemical formula C₁₄H₁₄O₂. It is a white to off-white crystalline solid at room temperature.[1][2] Its molecular structure, featuring two phenoxy groups linked by an ethylene (B1197577) bridge, results in a relatively non-polar nature, which dictates its solubility characteristics.[3] This compound finds applications in various fields, including as a sensitizer (B1316253) in thermal paper and as an intermediate in chemical synthesis.
Qualitative Solubility Profile
Based on available chemical data, this compound exhibits a range of solubilities in common organic solvents. It is reported to be slightly soluble in chloroform (B151607) and methanol.[1][2][4] Conversely, it is described as readily soluble or soluble in solvents such as ethanol, acetone, diethyl ether, and benzene.[5][6] Its solubility in water is very low.[2][4]
A summary of the qualitative solubility is presented in the table below.
| Solvent Classification | Solvent | Qualitative Solubility |
| Alcohols | Methanol | Slightly Soluble[1][2][4] |
| Ethanol | Soluble[5] | |
| Ketones | Acetone | Soluble[5] |
| Chlorinated Solvents | Chloroform | Slightly Soluble[1][2][4] |
| Ethers | Diethyl Ether | Soluble[6] |
| Aromatic Hydrocarbons | Benzene | Soluble[6] |
Note: "Slightly Soluble" and "Soluble" are qualitative terms and are not based on standardized quantitative measurements for this specific compound as no such data was found in the surveyed literature.
Experimental Protocols for Solubility Determination
The absence of specific quantitative data for this compound necessitates experimental determination. Standard methodologies for measuring the solubility of a solid compound in a liquid solvent include the isothermal equilibrium method followed by gravimetric or spectroscopic analysis.
Isothermal Equilibrium (Shake-Flask Method)
The most common method to determine equilibrium solubility is the shake-flask method. This involves adding an excess amount of the solid solute (this compound) to a known volume of the solvent in a sealed container. The container is then agitated in a constant temperature bath for a prolonged period to ensure that equilibrium is reached.
Detailed Methodology:
-
Preparation: A series of vials are prepared, each containing a known mass of the organic solvent of interest.
-
Addition of Solute: An excess amount of this compound is added to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.
-
Equilibration: The vials are sealed and placed in an isothermal shaker bath set to the desired temperature. The mixture is agitated for a sufficient time (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the constant temperature bath to allow the excess solid to settle. The saturated solution is then carefully separated from the undissolved solid. This can be achieved by centrifugation followed by decantation or by filtration through a syringe filter compatible with the solvent.
-
Quantification: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique.
Analytical Quantification Methods
1. Gravimetric Analysis:
This is a straightforward and widely used method for determining the concentration of a non-volatile solute.
Detailed Methodology:
-
Sample Collection: A precisely known mass or volume of the saturated solution is transferred to a pre-weighed, dry container.
-
Solvent Evaporation: The solvent is carefully evaporated from the solution. This is typically done in a fume hood at a controlled temperature to avoid decomposition of the solute. A rotary evaporator or a gentle stream of an inert gas can be used to facilitate evaporation.
-
Drying: The container with the solid residue is then placed in an oven at a temperature below the melting point of this compound (94-96 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.
-
Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or mole fraction.
2. UV-Visible Spectroscopy:
This method is suitable if this compound exhibits a characteristic absorbance in the UV-Vis spectrum and the solvent does not interfere with this absorbance.
Detailed Methodology:
-
Calibration Curve: A series of standard solutions of this compound with known concentrations in the solvent of interest are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The saturated solution obtained from the isothermal equilibrium step is diluted with the pure solvent to a concentration that falls within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax.
-
Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The original concentration in the saturated solution is then calculated by taking the dilution factor into account.
Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.
Caption: General experimental workflow for determining the solubility of this compound.
Conclusion
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. Cas 104-66-5,this compound | lookchem [lookchem.com]
- 3. CAS 104-66-5: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 104-66-5 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. nbinno.com [nbinno.com]
Spectroscopic Profile of 1,2-Diphenoxyethane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-diphenoxyethane, a key organic compound utilized in various research and development applications, including as a sensitizer (B1316253) in heat-sensitive materials and as a potential additive in polyolefin catalysis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Executive Summary
This compound (C₁₄H₁₄O₂) is a symmetrical ether that has garnered significant interest due to its unique structural and chemical properties. Accurate and detailed spectroscopic data is paramount for its identification, purity assessment, and the elucidation of its role in various chemical processes. This guide presents a concise compilation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data, supported by detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.382 - 7.248 | Multiplet | 4H | Ar-H (ortho) |
| 7.032 - 6.849 | Multiplet | 6H | Ar-H (meta, para) |
| 4.287 | Singlet | 4H | -OCH₂CH₂O- |
¹³C NMR Data
The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The following chemical shifts are reported in ppm.
| Chemical Shift (ppm) | Assignment |
| 158.6 | Ar-C (quaternary, C-O) |
| 129.5 | Ar-C (CH, meta) |
| 121.3 | Ar-C (CH, para) |
| 114.7 | Ar-C (CH, ortho) |
| 66.8 | -OCH₂CH₂O- |
Mass Spectrometry (MS)
The mass spectrum of this compound was obtained via electron ionization (EI). The data reveals the molecular ion peak and the characteristic fragmentation pattern of the molecule.[1]
| m/z | Relative Intensity (%) | Assignment |
| 214 | 61.1 | [M]⁺ (Molecular Ion) |
| 121 | 83.2 | [C₇H₅O₂]⁺ |
| 120 | 49.4 | [C₇H₄O₂]⁺ |
| 94 | 16.5 | [C₆H₆O]⁺ |
| 93 | 20.8 | [C₆H₅O]⁺ |
| 91 | 19.6 | [C₇H₇]⁺ |
| 77 | 100.0 | [C₆H₅]⁺ |
| 65 | 24.7 | [C₅H₅]⁺ |
| 51 | 16.4 | [C₄H₃]⁺ |
| 39 | 16.7 | [C₃H₃]⁺ |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound highlights the presence of key functional groups. The main absorption bands are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch |
| 1600-1585 | Medium | Aromatic C=C Stretch |
| 1500-1400 | Medium | Aromatic C=C Stretch |
| 1300-1000 | Strong | C-O (Ether) Stretch |
| 900-675 | Strong | Aromatic C-H Bend (out-of-plane) |
Experimental Protocols
The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The sample is placed in a standard 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). For ¹H NMR, standard acquisition parameters are used, and for ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.
Infrared (IR) Spectroscopy
For a solid sample like this compound, the infrared spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and characterization of this compound.
References
The Synthesis of 1,2-Diphenoxyethane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenoxyethane is a significant organic compound utilized as a sensitizer (B1316253) in thermal paper, a plasticizer, and an intermediate in the synthesis of various polymers and pharmaceuticals.[1] Its symmetrical diether structure provides unique properties, making it a molecule of interest in materials science and organic synthesis. This technical guide provides an in-depth overview of the historical and current synthetic methodologies for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their scientific endeavors.
Historical Perspective and Discovery
The synthesis of this compound was first reported in the early 20th century during the broader exploration of ethers and their applications.[2] Early methods focused on the fundamental principles of ether synthesis, primarily adapting the Williamson ether synthesis to di-functional substrates. The core concept involves the reaction of a phenoxide with a 1,2-dihaloethane or a related ethylene (B1197577) glycol derivative. Over the years, significant advancements have been made to improve yield, purity, and industrial scalability, leading to the development of various synthetic routes, including phase-transfer catalysis and adaptations of the Ullmann condensation.
Core Synthetic Methodologies
The primary methods for the synthesis of this compound revolve around the formation of two ether linkages between two phenyl groups and an ethane (B1197151) bridge. The most prevalent approaches are variations of the Williamson ether synthesis and the Ullmann condensation.
Williamson-Type Ether Synthesis
The most common and industrially significant method for producing this compound is a variation of the Williamson ether synthesis.[3][4][5][6] This method typically involves the reaction of phenol (B47542) with 1,2-dichloroethane (B1671644) in the presence of a base. The base deprotonates phenol to the more nucleophilic phenoxide, which then displaces the halide from 1,2-dichloroethane in a two-step nucleophilic substitution.
A significant improvement to this method has been the introduction of phase-transfer catalysts (PTC).[7][8][9][10][11] PTCs, such as quaternary ammonium (B1175870) salts or polyethylene (B3416737) glycols, facilitate the transfer of the phenoxide anion from the aqueous phase (where the inorganic base is dissolved) to the organic phase (containing the 1,2-dichloroethane), thereby dramatically increasing the reaction rate and yield.
Reaction Scheme:
Caption: Williamson-Type Synthesis of this compound.
| Reference | Reactants | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| [12] | Phenol, 1,2-Dichloroethane | NaOH, H₂O | - | Water | Reflux | 11 | 72.8 |
| [2] | Phenol, 1,2-Dichloroethane | N,N-diisopropylethylamine | - | 1,2-Dichloroethane | 85 -> 130 | 4+ | - |
| [2] | Phenol, 1,2-Dichloroethane | 1,8-diazabicyclo[5.4.0]undec-7-ene | - | 1,2-Dichloroethane | 85 -> 130 | 3+ | - |
| [12] | Phenol, 1,2-Dichloroethane | Na₂CO₃, K₂CO₃, KOH | Polyethylene glycol | - | 130 -> 160 | 10+ | 83 |
| [1] | Phenol, 1,2-Dibromoethane | - | - | Ethanol (B145695) | - | - | 30 |
Materials:
-
Phenol (94 kg)
-
1,2-Dichloroethane
-
Sodium Carbonate (74.2 kg)
-
Potassium Carbonate (9.66 kg)
-
Poly(oxyethylene glycol) 400 (4.7 kg)
-
Potassium Hydroxide (B78521) (5.6 kg)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Charge a 500L reactor with 94 kg of phenol, 74.2 kg of sodium carbonate, 9.66 kg of potassium carbonate, and 4.7 kg of poly(oxyethylene glycol) 400.
-
Initiate stirring and heat the mixture to 130°C.
-
Continuously introduce gaseous 1,2-dichloroethane into the reaction system. The 1,2-dichloroethane is vaporized in a separate heated kettle and bubbled through the reaction mixture.
-
The vapor of 1,2-dichloroethane that exits the reactor is condensed, separated from any co-distilled water, and revaporized to be reintroduced into the reactor.
-
Slowly increase the reaction temperature to 160°C over a period of 10 hours.
-
After 10 hours, add 5.6 kg of potassium hydroxide to the reaction mixture.
-
Continue the reaction until monitoring (e.g., by gas chromatography) indicates that the phenol has been substantially consumed.
-
Stop the introduction of 1,2-dichloroethane and terminate the reaction.
-
Maintain the temperature at approximately 90°C and wash the mixture with water to remove inorganic salts.
-
The organic layer is then subjected to vacuum distillation. Collect the fraction at approximately 145°C.
-
The collected product solidifies upon cooling. This solid can be further purified by recrystallization from ethanol.
Ullmann-Type Condensation
The Ullmann condensation offers an alternative route to this compound, particularly when using aryl halides that are less reactive under standard Williamson conditions.[6][7][13][14][15] This method involves the copper-catalyzed reaction of an aryl halide (such as bromobenzene (B47551) or iodobenzene) with ethylene glycol in the presence of a base.
Reaction Scheme:
Caption: Ullmann-Type Synthesis of this compound.
| Reference | Aryl Halide | Base | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| [16] | Bromobenzene | Na₂CO₃ | CuI | 2,2'-bipyridine | DMF | 100 | Overnight | 91 |
| [16] | Iodobenzene (B50100) | Na₂CO₃ | CuI | 2,2'-bipyridine | DMF | 100 | Overnight | 94 |
Materials:
-
Iodobenzene (20.4 g, 100 mmol)
-
Ethylene glycol (7.4 g, 120 mmol)
-
Sodium carbonate (12.7 g, 120 mmol)
-
Cuprous iodide (CuI) (1.9 g, 10 mmol)
-
2,2'-Bipyridine (1.87 g, 12 mmol)
-
N,N-Dimethylformamide (DMF) (47 mL)
-
Toluene
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Isopropanol (B130326) (for recrystallization)
Procedure:
-
In a three-necked flask, combine 20.4 g of iodobenzene and 47 mL of DMF.
-
Stir the mixture and add 12.7 g of sodium carbonate, 1.9 g of cuprous iodide, 1.87 g of 2,2'-bipyridine, and 7.4 g of ethylene glycol.
-
Heat the reaction mixture to 100°C and stir overnight.
-
After the reaction is complete, cool the mixture and recover the DMF under reduced pressure.
-
To the residue, add 100 mL of water and 100 mL of toluene.
-
Separate the layers and extract the aqueous phase three times with 100 mL portions of toluene.
-
Combine the organic layers and wash sequentially with a 5% sodium carbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from isopropanol and dry under vacuum to yield the final product.
Experimental Workflows
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Caption: General Experimental Workflow for Synthesis and Purification.
Purification of this compound
The crude this compound obtained from the synthesis often requires purification to remove unreacted starting materials, byproducts, and catalysts. The two primary methods for purification are recrystallization and vacuum distillation.
Recrystallization
Recrystallization is a common method for purifying solid this compound.[2] Solvents such as ethanol or isopropanol are typically used.[16] The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified this compound crystallizes out, leaving impurities in the solution.
Vacuum Distillation
For larger scale and industrial preparations, vacuum distillation is often employed.[1][17] This method is effective for separating this compound from less volatile impurities. The distillation is performed under reduced pressure to lower the boiling point and prevent thermal decomposition.
| Reference | Pressure | Column Top Temp (°C) | Purity |
| [17] | < 5 mmHg | 145 - 170 | > 99.0% |
| [1] | < 700 Pa (5.25 mmHg) | ~200 | - |
Conclusion
The synthesis of this compound has evolved from early laboratory-scale preparations to robust industrial processes. The Williamson-type synthesis, particularly with the aid of phase-transfer catalysis, remains a highly efficient and scalable method. For specific applications requiring high purity or alternative starting materials, the Ullmann condensation provides a valuable synthetic route. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and professionals with the necessary information to successfully synthesize and purify this compound for their specific research and development needs.
References
- 1. allhdi.com [allhdi.com]
- 2. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. biomedres.us [biomedres.us]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. repository.ias.ac.in [repository.ias.ac.in]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog - Google Patents [patents.google.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Conformational Isomers of 1,2-Diphenoxyethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenoxyethane (DPOE) is a molecule of significant interest in various chemical and pharmaceutical contexts. Its flexible central linkage allows for the existence of multiple conformational isomers, the understanding of which is crucial for predicting its physicochemical properties, molecular interactions, and biological activity. This technical guide provides a comprehensive overview of the conformational landscape of DPOE, detailing its primary isomers, the energetic differences between them, and the experimental and computational methodologies used for their characterization. This information is particularly valuable for professionals in drug development, where molecular conformation plays a pivotal role in ligand-receptor binding and overall pharmacological profile.
Conformational Isomers of this compound
This compound possesses a flexible -O-CH₂-CH₂-O- linker between two phenyl rings, allowing for rotation around several single bonds. The key dihedral angles that define the overall conformation are associated with the C-O-C-C, O-C-C-O, and C-C-O-C bonds. Theoretical and experimental studies have identified two primary low-energy conformers:
-
trans-gauche-trans (tgt) Conformer: This isomer exhibits C₂ symmetry.
-
trans-trans-trans (ttt) Conformer: This isomer possesses a higher C₂h symmetry.
These conformers are close in energy, with their relative populations being sensitive to the surrounding environment, such as temperature and solvent.
Quantitative Conformational Data
The precise geometries and relative energies of the ttt and tgt conformers have been elucidated through a combination of high-resolution spectroscopy and computational chemistry. The following tables summarize the key quantitative data.
| Conformer | Symmetry | C-O-C-C Dihedral Angle (τ₁) | O-C-C-O Dihedral Angle (τ₂) | C-C-O-C Dihedral Angle (τ₃) |
| ttt | C₂h | ~180° | ~180° | ~180° |
| tgt | C₂ | ~180° | ~70-80° | ~180° |
Table 1: Dihedral Angles of the Primary Conformers of this compound. The values are approximate and derived from computational studies. The central O-C-C-O dihedral angle is the primary differentiator between the two conformers.
| Parameter | Value | Method | Reference |
| Fractional Abundance (ttt) | 0.53 ± 0.01 | Single-Conformation Spectroscopy | [1] |
| Fractional Abundance (tgt) | 0.47 ± 0.01 | Single-Conformation Spectroscopy | [1] |
| Energy Difference (ΔE) | ttt is slightly lower in energy | Inferred from fractional abundance | [1] |
Table 2: Experimentally Determined Populational Data in a Jet-Cooled Environment. The data indicates a slight energetic preference for the ttt conformer under these conditions.
Experimental Protocols
The characterization of the conformational isomers of this compound relies on a synergistic approach of synthesis, spectroscopy, and computational modeling.
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and effective method involves the Williamson ether synthesis.
Protocol:
-
Reaction Setup: A three-necked flask is charged with phenol, a suitable solvent such as dimethylformamide (DMF), and a base, for instance, sodium carbonate.
-
Addition of Dihaloethane: 1,2-Dichloroethane or 1,2-dibromoethane (B42909) is added to the reaction mixture.
-
Heating: The mixture is heated under reflux for several hours to drive the reaction to completion.
-
Workup: After cooling, the reaction mixture is poured into water and extracted with an organic solvent like toluene.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) to yield pure this compound.[2][3][4]
Single-Conformation Spectroscopy
High-resolution spectroscopic techniques performed on jet-cooled molecules allow for the characterization of individual conformers without the interference of solvent effects or thermal averaging.
UV Hole-Burning and Fluorescence Dip Infrared (FDIR) Spectroscopy:
-
Sample Introduction: this compound is heated to produce a vapor, which is then entrained in a supersonic jet of an inert carrier gas (e.g., argon). This process cools the molecules to very low rotational and vibrational temperatures.
-
UV Excitation (R2PI): A tunable UV laser is used to excite the molecules. When the laser frequency is resonant with an electronic transition of a specific conformer, the molecule is ionized by a second photon, and the resulting ion is detected. This generates a conformer-specific UV spectrum.
-
UV Hole-Burning: To confirm the presence of different conformers, a "pump" laser is fixed on a specific absorption peak while a "probe" laser is scanned. If both lasers interact with the same conformer, a depletion (a "hole") is observed in the ion signal.
-
FDIR Spectroscopy: To obtain vibrational spectra of each conformer, an IR laser is introduced before the UV probe laser. If the IR laser is resonant with a vibrational transition of the conformer being probed, the population in the ground vibrational state is depleted, leading to a dip in the fluorescence or ion signal. This provides a conformer-specific IR spectrum.[1]
Computational Modeling
Computational chemistry is an indispensable tool for understanding the conformational landscape of flexible molecules like this compound.
Density Functional Theory (DFT) Calculations:
-
Conformational Search: A systematic search of the potential energy surface is performed by rotating the key dihedral angles to identify all possible low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized to find the local energy minima. A common level of theory for such calculations is M05-2X with a 6-31+G(d) basis set.[5]
-
Energy Calculations: The relative energies of the optimized conformers are calculated to determine their relative stabilities.
-
Transition State Search: To determine the rotational energy barriers between conformers, transition state structures are located and their energies are calculated.
-
Vibrational Frequency Calculations: Harmonic vibrational frequencies are calculated to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to aid in the interpretation of experimental IR spectra.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships in the conformational analysis of this compound.
Caption: Interconversion pathway between the ttt and tgt conformers.
Caption: Workflow for the conformational analysis of this compound.
Conclusion
The conformational flexibility of this compound gives rise to a complex potential energy landscape with two primary, low-energy conformers: the trans-trans-trans (ttt) and trans-gauche-trans (tgt) forms. The subtle energy differences between these conformers lead to a significant population of both, even under the cold conditions of a supersonic jet. The detailed characterization of these isomers, through a combination of advanced spectroscopic techniques and high-level computational methods, provides a foundational understanding of the structure-property relationships in this important molecule. For drug development professionals, this knowledge is critical for rational drug design, as the specific conformation adopted by a molecule can profoundly influence its interaction with biological targets. Further studies, particularly focusing on the conformational preferences in different solvent environments using techniques like NMR spectroscopy, will provide even deeper insights relevant to the behavior of this compound and its derivatives in biological systems.
References
- 1. Ground state conformational preferences and CH stretch-bend coupling in a model alkoxy chain: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability of 1,2-Diphenoxyethane for High-Temperature Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 1,2-diphenoxyethane, a versatile organic compound utilized in various high-temperature applications. Due to a lack of extensive published data directly pertaining to the thermal decomposition of this compound, this guide combines available physical property data with theoretical decomposition pathways and standardized experimental protocols for a thorough evaluation.
Introduction to this compound
This compound (DPE), also known as ethylene (B1197577) glycol diphenyl ether, is an aromatic ether characterized by two phenyl rings linked by an ethylene glycol bridge. Its chemical structure imparts a high boiling point and general thermal stability, making it a suitable candidate for applications requiring performance at elevated temperatures, such as a solvent in high-temperature reactions and as a heat transfer fluid.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior at elevated temperatures.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O₂ | [2] |
| Molecular Weight | 214.26 g/mol | [2] |
| Appearance | Off-white crystalline solid | [2] |
| Melting Point | 94-96 °C | [2] |
| Boiling Point | 185 °C at 12 mmHg | [2] |
| Flash Point | 139.4 °C | [2] |
Thermal Stability Analysis: Experimental Protocols
To rigorously assess the thermal stability of this compound, a combination of thermoanalytical techniques is recommended. The following sections detail the standardized experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the decomposition temperature range of this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG).
Expected Outcome: The TGA curve will indicate the temperature at which significant mass loss begins, providing a quantitative measure of the thermal stability of this compound under inert conditions.
Experimental Workflow for Thermogravimetric Analysis (TGA)
Caption: Workflow for TGA analysis of this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the enthalpy changes associated with thermal events such as melting and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (endothermic peak) and any exothermic decomposition events.
Expected Outcome: The DSC thermogram will show an endothermic peak corresponding to the melting of this compound, followed by potential exothermic peaks indicating decomposition. The area under these peaks can be used to calculate the enthalpy of these transitions.
Experimental Workflow for Differential Scanning Calorimetry (DSC)
Caption: Workflow for DSC analysis of this compound.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis tube.
-
Pyrolysis Conditions:
-
Heat the sample to a series of temperatures (e.g., 300 °C, 400 °C, 500 °C) for a short duration (e.g., 10-20 seconds) in a helium atmosphere.
-
-
GC-MS Conditions:
-
Injector: Split/splitless injector at a temperature that prevents condensation of the pyrolysis products (e.g., 280 °C).
-
Column: A non-polar or medium-polarity capillary column suitable for separating aromatic compounds (e.g., DB-5ms).
-
Oven Program: A temperature program designed to separate a wide range of volatile and semi-volatile compounds (e.g., start at 40 °C, ramp to 300 °C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).
Expected Outcome: This analysis will provide a detailed profile of the chemical species produced during the thermal decomposition of this compound at different temperatures.
Thermal Decomposition Pathway
A study on the pyrolysis of 1,2-bis(2,4,6-tribromophenoxy)ethane, a structurally similar compound, revealed that at 340 °C, decomposition products included brominated vinyl phenyl ethers, brominated alkyl phenyl ethers, and brominated diaryl ethers.[3] At a lower temperature of 240 °C, the compound was observed to mostly evaporate.[3]
Based on these findings and general principles of organic thermolysis, the decomposition of this compound is likely to proceed through homolytic cleavage of the C-O bonds to form phenoxy and phenoxyethyl radicals. These highly reactive radicals can then undergo a variety of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, to form a complex mixture of products.
Proposed Primary Decomposition Products:
-
Phenol
-
Phenetole (Ethyl phenyl ether)
-
Styrene
-
Benzene
-
Diphenyl ether
Hypothetical Thermal Decomposition Pathway of this compound
Caption: A proposed pathway for the thermal decomposition of this compound.
Summary of Expected Thermal Stability
Based on the available data for analogous compounds and the general stability of aromatic ethers, this compound is expected to exhibit good thermal stability. Significant decomposition is not anticipated under normal operating conditions for many high-temperature applications. However, at temperatures exceeding its boiling point, thermal degradation will occur.
| Parameter | Expected Range/Value | Notes |
| Tonset (in N₂) | > 300 °C | Based on the high boiling point and stability of similar aromatic ethers. |
| Primary Decomposition Products | Phenol, Phenetole, Styrene, Benzene, Diphenyl Ether | Hypothetical, based on likely cleavage of C-O bonds and subsequent radical reactions. |
Conclusion
This technical guide provides a framework for understanding and evaluating the thermal stability of this compound. While direct experimental data is limited, the provided methodologies and theoretical considerations offer a robust starting point for researchers and scientists. The experimental protocols outlined for TGA, DSC, and Py-GC-MS are essential for generating the specific quantitative data needed for critical high-temperature applications. The proposed decomposition pathway serves as a basis for interpreting experimental results and understanding the degradation chemistry of this important compound. Further experimental investigation is crucial to fully characterize the thermal behavior of this compound.
References
synonyms for 1,2-Diphenoxyethane like ethylene glycol diphenyl ether
An In-depth Technical Guide to 1,2-Diphenoxyethane for Researchers and Drug Development Professionals
Introduction
This compound, also known as ethylene (B1197577) glycol diphenyl ether, is an organic compound with the chemical formula C₁₄H₁₄O₂.[1][2] It is characterized by a central ethane (B1197151) backbone linked to two phenoxy groups.[1][2] This stable, non-polar molecule typically appears as a white to off-white crystalline solid with a faint, sweet odor.[1] While not a naturally occurring compound, this compound serves as a versatile intermediate and building block in various fields of chemical synthesis, from materials science to pharmaceuticals.[1][3]
For drug development professionals, its significance lies not in direct biological activity, but in its utility as a core structure for creating activatable drug delivery systems and diagnostic probes.[4][5] Its derivatives can be engineered into singlet oxygen-labile linkers, enabling the targeted release of therapeutic agents or the activation of imaging signals in specific microenvironments.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its key application in the development of advanced therapeutic and diagnostic tools.
Chemical Identity and Synonyms
This compound is known by several names in scientific literature and commercial catalogs. Proper identification is crucial for accurate research and procurement.
| Identifier Type | Value |
| Common Name | This compound |
| Synonym | Ethylene glycol diphenyl ether[1][2] |
| Diphenyl Cellosolve | |
| Diphenyl Glycol | |
| sym-Diphenoxyethane | |
| (2-Phenoxyethoxy)benzene[1][2] | |
| 2-Phenoxyethyl phenyl ether[1][2] | |
| Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis-[1][2] | |
| CAS Number | 104-66-5[1][2] |
| Molecular Formula | C₁₄H₁₄O₂[1][2] |
| Molecular Weight | 214.26 g/mol [6] |
| InChI Key | XCSGHNKDXGYELG-UHFFFAOYSA-N[2] |
| SMILES | C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are essential for its application in synthesis and formulation.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 94-96 °C | [6] |
| Boiling Point | 185 °C @ 12 mmHg | [5][6] |
| Flash Point | 139.4 °C | [6] |
| Density | 1.1 ± 0.1 g/cm³ (estimate) | |
| Water Solubility | 22 mg/L at 25 °C | [5] |
| Solubility | Soluble in organic solvents like ethanol, acetone, chloroform, and methanol (B129727) (slightly). | [1][5] |
| Vapor Pressure | 0.000158 mmHg at 25°C | [5] |
| Refractive Index | 1.5570 (estimate) | [5] |
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported. The following protocols are based on common laboratory-scale preparations.
Protocol 1: Williamson Ether Synthesis from Phenol and 2-Bromoethylphenyl Ether
This method involves the reaction of a phenoxide with an alkyl halide.
-
Reactants:
-
Phenol (94 g)
-
Sodium hydroxide (B78521) (60 g)
-
2-Bromoethylphenyl ether (160 g)
-
Water (30 ml)
-
-
Procedure:
-
A mixture of phenol, sodium hydroxide, and water is prepared and heated to 100 °C.
-
2-Bromoethylphenyl ether is added to the heated mixture.
-
The reaction is allowed to proceed for 16 hours at 100 °C.
-
After the reaction period, the mixture is poured into water.
-
The resulting precipitate is collected by suction filtration.
-
The crude product is purified by recrystallization from ethyl acetate (B1210297) to yield this compound.
-
Protocol 2: Copper-Catalyzed Synthesis from Bromobenzene (B47551) and Ethylene Glycol
This method utilizes a copper catalyst to facilitate the etherification.
-
Reactants:
-
Bromobenzene (15.7 g, 100 mmol)
-
Ethylene glycol (7.4 g, 120 mmol)
-
Sodium carbonate (12.7 g, 120 mmol)
-
Cuprous iodide (CuI) (1.9 g, 10 mmol)
-
2,2'-Bipyridine (1.87 g, 12 mmol)
-
N,N-Dimethylformamide (DMF) (47 ml)
-
-
Procedure:
-
A three-necked flask is charged with bromobenzene and DMF and stirred.
-
Sodium carbonate, cuprous iodide, 2,2'-bipyridine, and ethylene glycol are added to the flask.
-
The reaction mixture is heated to 100 °C and stirred overnight.
-
After cooling, the DMF is removed under reduced pressure.
-
Water (100 ml) and toluene (B28343) (100 ml) are added to the residue.
-
The aqueous phase is extracted three times with toluene.
-
The combined organic layers are washed with 5% sodium carbonate solution and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is recrystallized from isopropanol (B130326) to yield pure this compound.
-
Applications in Drug Development and Research
While this compound has applications as a solvent and a sensitizer (B1316253) in thermal paper, its most advanced use is in the biomedical field.[6][7] It serves as a foundational scaffold for constructing sophisticated drug delivery systems and diagnostic agents.[4][5]
Activatable Drug Delivery and Diagnostic Probes
The core application for drug development professionals is the use of this compound derivatives as singlet oxygen-labile linkers.[4][5] This concept is central to "activatable" or "smart" probes and drug carriers.
-
Mechanism of Action: A therapeutic drug or a detectable moiety (like a fluorophore) is conjugated to a linker derived from the this compound structure. This complex is biologically inert or non-detectable. The linker is designed to be cleaved specifically by singlet oxygen (¹O₂), a form of reactive oxygen species (ROS).
-
Targeted Activation: Many pathological conditions, such as cancer and inflammation, are associated with elevated levels of ROS. When the drug-linker conjugate reaches this high-ROS microenvironment, the locally generated singlet oxygen cleaves the linker.
-
Therapeutic/Diagnostic Output: This cleavage event releases the active drug directly at the site of disease, minimizing systemic toxicity.[5] In diagnostic applications, cleavage can activate a quenched fluorophore, generating a detectable signal for imaging purposes.[5] This allows for the precise visualization of disease states.[5]
Toxicology and Safety
Toxicological data on this compound is limited, and the compound's properties have not been fully investigated.[1][8] It is generally considered to have low acute toxicity.[1] However, standard laboratory precautions should be observed.
-
Acute Effects: May cause mild irritation to the skin, eyes, and respiratory system upon prolonged or repeated exposure.[1][8]
-
Carcinogenicity: There is no conclusive evidence linking this compound to carcinogenic effects, and it is not classified as a carcinogen by IARC.[1]
-
Environmental Hazards: The compound is classified as toxic to aquatic life with long-lasting effects.[9] Release into the environment must be avoided.[9]
-
Handling: Use with adequate ventilation and wear appropriate personal protective equipment (gloves, eye protection). Minimize dust generation and accumulation.[8]
Conclusion
This compound is a valuable chemical entity for researchers and drug development scientists. While its direct biological interactions appear to be minimal, its true potential is realized as a stable, versatile scaffold. Its utility in creating sophisticated, activatable systems for targeted drug delivery and diagnostics underscores its importance in the ongoing development of precision medicine. A thorough understanding of its chemical properties and synthesis is key to leveraging this compound for creating the next generation of therapeutic and diagnostic agents.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 104-66-5: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 104-66-5 [chemicalbook.com]
- 5. Cas 104-66-5,this compound | lookchem [lookchem.com]
- 6. High Purity and Low Price this compound CAS 104-66-5 Supplier [sellchems.com]
- 7. nbinno.com [nbinno.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
Methodological & Application
use of 1,2-Diphenoxyethane as a high boiling point solvent in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-diphenoxyethane as a high-boiling point solvent in various organic synthesis applications. Due to its high thermal stability, inert nature, and excellent solvation properties for a range of organic compounds, this compound is a valuable solvent for reactions requiring elevated temperatures.
Properties of this compound
This compound, also known as ethylene (B1197577) glycol diphenyl ether, is a white to off-white crystalline solid at room temperature.[1] Its high boiling point and thermal stability make it an ideal solvent for high-temperature reactions.[2][3] It is soluble in common organic solvents like ethanol (B145695) and acetone (B3395972) but has low solubility in water.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O₂ | [1] |
| Molecular Weight | 214.26 g/mol | --- |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 94-96 °C | [4] |
| Boiling Point | ~300 °C | [2] |
| Solubility | Soluble in ethanol, acetone, chloroform. Slightly soluble in water. | [1] |
| Thermal Stability | Excellent | [2] |
Applications in Organic Synthesis
This compound serves as a versatile high-boiling point solvent in a variety of organic reactions, particularly those requiring temperatures exceeding the boiling points of common solvents like toluene (B28343) or DMF. Its applications are notable in the synthesis of polymers, pharmaceuticals, and other fine chemicals.[2][3][5][6]
Polymer Synthesis
Due to its ability to dissolve various polymers and its high thermal stability, this compound is employed as a solvent in the production of high-performance polymers such as epoxy resins, polyester (B1180765) resins, polycarbonates, and polyimides.[2][3] It facilitates high reaction temperatures, which can enhance reaction rates and influence polymer properties.[2]
Experimental Workflow for Polymer Synthesis
Caption: General workflow for polymer synthesis using this compound.
High-Temperature Condensation Reactions
High-boiling solvents are crucial for condensation reactions that require the removal of a small molecule byproduct, such as water, to drive the reaction to completion. The elevated temperatures achievable with this compound facilitate these eliminations. A notable example is its use in the synthesis of the solvent itself, which can be prepared by reacting phenol (B47542) with 1,2-dichloroethane (B1671644) or ethylene glycol sulfonate in an alkaline medium at high temperatures.[7]
Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound, which can be adapted for other high-temperature condensation reactions where it might serve as a solvent.
Materials:
-
Phenol
-
1,2-Dichloroethane
-
Calcium Hydroxide (B78521) (0.1 mol/L aqueous solution)
-
Toluene
-
Carbon Tetrachloride
Procedure:
-
In a high-pressure reaction kettle, combine the 0.1 mol/L calcium hydroxide aqueous solution, toluene, and carbon tetrachloride. The molar ratio of the calcium hydroxide solution to toluene should be 1:1.
-
Heat the mixture to 70°C and maintain for 1 hour for hydrothermal reaction.
-
Transfer the reaction mixture to an oven and heat for 1 hour at 80°C.
-
While stirring, add 1,2-dichloroethane dropwise to the reaction solution at 90°C over 1 hour (rate of 2 seconds/drop) to form the precursor.
-
Place the precursor in a muffle furnace and heat to 200°C for 5 hours.
-
After the reaction is complete, cool the product to room temperature.
-
Grind the solid product to obtain this compound.
Expected Yield: 86%[7] Purity: 97%[7]
Table 2: Comparison of Synthesis Routes for this compound
| Reactants | Solvent/Medium | Conditions | Reported Yield | Reference |
| Phenol, 1,2-Dichloroethane | Alkaline water or ethanol | High temperature | up to 80% | [7] |
| Phenol, 1,2-Dibromoethane | Ethanol | High temperature | 30% | [7] |
| Phenol, 1,2-Dichloroethane, Ca(OH)₂ | Toluene, CCl₄, Water | 70-200°C | 86% | [7] |
Logical Relationship in High-Temperature Reactions
Caption: Role of high boiling point in facilitating reactions.
Potential Applications in Named Reactions
-
Ullmann Condensation: Traditional Ullmann reactions often require high temperatures (in excess of 210°C) and polar, high-boiling solvents. This compound's properties align well with these requirements, making it a potential alternative to solvents like N-methylpyrrolidone or nitrobenzene.
-
Suzuki Coupling: While many modern Suzuki couplings are performed at lower temperatures, certain less reactive substrates may benefit from the higher temperatures attainable with this compound.
-
Grignard Reactions: The use of this compound in Grignard reactions would be unconventional, as ethereal solvents with lower boiling points are typically used to facilitate the formation of the Grignard reagent. However, for subsequent reactions of a pre-formed Grignard reagent that require high temperatures, it could potentially be employed.
Further research is warranted to explore the utility of this compound in these and other named reactions, potentially offering advantages in terms of reaction rate, yield, and product purity for specific substrate combinations.
Safety and Handling
This compound is considered to have low acute toxicity. However, prolonged or repeated exposure may cause mild irritation to the skin, eyes, and respiratory system. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.
Conclusion
This compound is a valuable high-boiling point solvent with demonstrated applications in polymer synthesis and potential utility in a broader range of high-temperature organic reactions. Its thermal stability and inertness make it a suitable medium for processes requiring sustained high temperatures. Researchers are encouraged to explore its application in challenging synthetic transformations where traditional solvents may be inadequate.
References
- 1. Page loading... [guidechem.com]
- 2. Why this compound Is Widely Used in Specialty Chemicals - Chemical Supplier Unilong [unilongindustry.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Why this compound Is Widely Used in Specialty Chemicals - Chemical Supplier Unilong [unilongindustry.com]
- 7. allhdi.com [allhdi.com]
Application Notes and Protocols for 1,2-Diphenoxyethane in Resin Production
Topic: 1,2-Diphenoxyethane as a Solvent for Resin Production (Phenolic, Epoxy)
Audience: Researchers, scientists, and drug development professionals.
Application Notes
This compound, also known as ethylene (B1197577) glycol diphenyl ether, is a high-boiling point aromatic ether that serves as a versatile solvent and plasticizer in the chemical industry.[1][2][3] Its chemical structure consists of two phenoxy groups linked by an ethane (B1197151) bridge, providing excellent thermal and chemical stability.[3][4] This compound is a white to off-white crystalline solid at room temperature, soluble in organic solvents like ethanol (B145695) and acetone, but insoluble in water.[1][5] Its properties make it a suitable medium for high-temperature polymer synthesis, including the production of phenolic and epoxy resins.[1][3]
In the manufacturing of phenolic and epoxy resins, this compound offers several advantages. Its high boiling point allows for conducting reactions at elevated temperatures, which can accelerate reaction rates and influence the final properties of the resin.[1] Furthermore, its solvent properties aid in dissolving reactants and maintaining a homogeneous reaction mixture, which is crucial for achieving consistent polymer chain growth and desired molecular weight distributions.[2] In polymer processing, it can also act as a plasticizer, enhancing the flexibility and moldability of the resulting resins, such as PVC, ABS, and phenolic resins.[3] For epoxy and polyester (B1180765) resins, the inclusion of this compound can improve molecular flexibility, heat resistance, mechanical strength, and chemical durability.[3]
Experimental Protocols
The following are model protocols for the synthesis of phenolic and epoxy resins using this compound as a solvent. These are based on general synthetic principles and should be adapted and optimized for specific research requirements.
Protocol 1: Synthesis of Novolak Phenolic Resin
This protocol describes the acid-catalyzed synthesis of a novolak-type phenolic resin.
Materials:
-
Formaldehyde (B43269) (37% solution in water)
-
Oxalic acid (catalyst)
-
This compound (solvent)
-
Toluene (B28343) (for azeotropic distillation)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Distilled water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add phenol and this compound.
-
Reactant Addition: While stirring, heat the mixture to 90-95°C to dissolve the phenol completely.
-
Slowly add the formaldehyde solution to the reaction mixture.
-
Catalyst Addition: Add oxalic acid to the flask. The molar ratio of phenol to formaldehyde should be approximately 1:0.8.
-
Reaction: Maintain the reaction temperature at 95-100°C for 2-3 hours. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Dehydration: After the initial reaction, add toluene to the mixture and heat to reflux to remove water by azeotropic distillation.
-
Neutralization and Washing: Cool the reaction mixture to 70°C and neutralize the catalyst with a sodium hydroxide solution. Wash the organic layer with distilled water to remove any remaining salts and unreacted reagents.
-
Solvent Removal: Remove the toluene and any residual water by vacuum distillation.
-
Product Isolation: The final product is a novolak resin dissolved in this compound. The concentration can be adjusted by adding or removing the solvent as needed.
Protocol 2: Synthesis of Bisphenol A-Based Epoxy Resin
This protocol outlines the synthesis of a basic epoxy resin from bisphenol A and epichlorohydrin (B41342).
Materials:
-
Bisphenol A (BPA)
-
Epichlorohydrin (ECH)
-
Sodium hydroxide (NaOH)
-
This compound (solvent)
-
Inert solvent (e.g., methyl isobutyl ketone - MIBK) for phase separation[6]
-
Distilled water
Procedure:
-
Reaction Setup: Charge a reactor with bisphenol A, epichlorohydrin, and this compound.[6] The molar ratio of epichlorohydrin to bisphenol A should be in excess, typically around 2:1, to favor the formation of low molecular weight resins.
-
Caustic Addition: Heat the mixture to the desired reaction temperature (typically 60-120°C) and add a 20-40% aqueous solution of sodium hydroxide incrementally.[6] The NaOH acts as a catalyst and a scavenger for the hydrochloric acid byproduct.
-
Reaction: Maintain the temperature and stir vigorously for 1-2 hours.
-
Phase Separation: After the reaction, add an inert solvent like MIBK to facilitate the separation of the organic and aqueous phases.[6]
-
Washing: Separate the organic phase containing the epoxy resin and wash it multiple times with distilled water to remove residual NaOH and sodium chloride.
-
Solvent Removal: Remove the MIBK and any remaining water by vacuum distillation.
-
Final Product: The resulting product is an epoxy resin in a this compound solvent base.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H14O2 | [1][4][7] |
| Molar Mass | 214.26 g/mol | [5][7] |
| Appearance | White to off-white crystalline solid | [1] |
| Boiling Point | 341.6 °C at 760 mmHg | [1] |
| Melting Point | 94-96 °C | [7] |
| Density | 1.08 g/cm³ | [1] |
| Flash Point | 139.4 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [1][4][5] |
Table 2: Key Experimental Parameters for Resin Synthesis
| Parameter | Phenolic Resin (Novolak) | Epoxy Resin (BPA-based) |
| Primary Reactants | Phenol, Formaldehyde | Bisphenol A, Epichlorohydrin |
| Catalyst | Oxalic acid | Sodium hydroxide |
| Solvent | This compound | This compound |
| Reaction Temperature | 95-100°C | 60-120°C |
| Molar Ratio | Phenol:Formaldehyde ≈ 1:0.8 | ECH:BPA ≈ 2:1 |
| Key Process Steps | Dehydration, Neutralization | Phase Separation, Washing |
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Why this compound Is Widely Used in Specialty Chemicals - Chemical Supplier Unilong [unilongindustry.com]
- 4. CAS 104-66-5: this compound | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. valcogroup-valves.com [valcogroup-valves.com]
- 7. chembk.com [chembk.com]
Application Notes and Protocols: The Role of 1,2-Diphenoxyethane in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenoxyethane is a versatile organic compound characterized by two phenyl rings linked through an ethylene (B1197577) glycol diether bridge. While not a direct precursor to any major marketed pharmaceutical, its structural rigidity and synthetic accessibility make it a valuable scaffold and intermediate in medicinal chemistry and drug discovery. The this compound core can serve as a linker for pharmacophores, enabling the synthesis of molecules with diverse biological activities. This document provides detailed protocols for the synthesis of this compound and its derivatives, along with their applications in the development of potential therapeutic agents, particularly in the areas of oncology and infectious diseases.
Synthesis of the this compound Scaffold
The synthesis of this compound can be achieved through several established methods, most notably the Williamson ether synthesis and the Ullmann condensation.
Experimental Protocol 1: Williamson Ether Synthesis of this compound
This method involves the reaction of a phenoxide with a dihaloethane.
Reaction Scheme:
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenol (2.0 equivalents) in ethanol.
-
To this solution, add a solution of sodium hydroxide (2.0 equivalents) in water.
-
Heat the mixture to reflux.
-
Slowly add 1,2-dichloroethane (1.0 equivalent) to the refluxing mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and wash it sequentially with 1 M NaOH solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield this compound as a white solid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Melting Point | 96-98 °C |
Experimental Protocol 2: Ullmann Condensation for this compound Synthesis
This method involves the copper-catalyzed reaction of a phenol with a dihaloethane.
Reaction Scheme:
Materials:
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Pyridine (B92270) (solvent)
Procedure:
-
To a flame-dried Schlenk flask, add phenol (2.0 equivalents), potassium carbonate (2.2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous pyridine as the solvent.
-
Add 1,2-dibromoethane (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove the pyridine.
-
Dissolve the residue in dichloromethane (B109758) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-75% |
| Melting Point | 96-98 °C |
Application in the Synthesis of Bioactive Molecules
The this compound moiety can be incorporated into larger molecules to act as a linker or a central scaffold. Research has shown that derivatives containing this unit exhibit promising biological activities.
Application Example 1: Synthesis of Bis-Chalcone Derivatives with Anticancer Activity
A study by E. R. El-Sawy et al. described the synthesis of bis-chalcone derivatives where a 1,2-di(p-phenyleneoxy)ethane core was used as a linker. These compounds were evaluated for their in vitro anticancer activity.
Experimental Workflow for Synthesis of Bis-Chalcone Derivatives:
Application Notes and Protocols for 1,2-Diphenoxyethane as a Heat Transfer Fluid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the evaluation of 1,2-diphenoxyethane (DPE) as a heat transfer fluid in industrial processes, with a particular focus on applications relevant to pharmaceutical and chemical manufacturing.
Introduction
This compound (also known as ethylene (B1197577) glycol diphenyl ether) is an organic compound with the molecular formula C₁₄H₁₄O₂.[1][2] It is a white to off-white crystalline solid at room temperature.[3][4] Its high boiling point and thermal stability make it a candidate for use as a high-temperature heat transfer fluid in various industrial applications, including chemical synthesis and pilot plant operations.[4][5] This document outlines the physical properties of this compound, provides protocols for its evaluation as a heat transfer fluid, and discusses its potential applications.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for initial engineering assessments and safety considerations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 104-66-5 | [1][2] |
| Molecular Formula | C₁₄H₁₄O₂ | [1][2] |
| Molecular Weight | 214.26 g/mol | [2][6] |
| Appearance | White to off-white crystalline solid/powder | [3][4] |
| Melting Point | 94-98 °C (lit.) | [1][2][7] |
| Boiling Point | 185 °C @ 12 mmHg; 292-295 °C @ 6 Torr; 341.6 °C @ 760 mmHg (estimated) | [1][2][4] |
| Density (estimate) | 1.08 g/cm³ | [4][5] |
| Flash Point | 139.4 °C | [2][4] |
| Water Solubility | 22 mg/L at 25°C | [8][9] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) |[3][8] |
Table 2: Thermophysical Properties of Dowtherm™ A (Comparative Fluid)
| Temperature (°C) | Density ( kg/m ³) | Specific Heat (kJ/kg·K) | Thermal Conductivity (W/m·K) | Viscosity (mPa·s) |
|---|---|---|---|---|
| 15 | 1063.5 | 1.558 | 0.1395 | 5.00 |
| 65 | 1023.7 | 1.701 | 0.1315 | 1.58 |
| 105 | 990.7 | 1.814 | 0.1251 | 0.91 |
| 155 | 947.8 | 1.954 | 0.1171 | 0.56 |
| 205 | 902.5 | 2.093 | 0.1091 | 0.38 |
| 255 | 854.0 | 2.231 | 0.1011 | 0.27 |
| 305 | 801.3 | 2.373 | 0.0931 | 0.20 |
| 355 | 742.3 | 2.527 | 0.0851 | 0.16 |
| 400 | - | - | - | - |
Source: Data derived from public information for Dowtherm™ A.
Industrial Heat Transfer Workflow
The following diagram illustrates a typical closed-loop industrial process utilizing a heat transfer fluid like this compound for heating a reactor.
Caption: Workflow of an industrial heat transfer fluid loop.
Application Notes
This compound's high boiling point suggests its suitability for liquid-phase heat transfer systems operating at temperatures beyond the range of water or standard glycols.[4] Potential applications include:
-
Pharmaceutical and Fine Chemical Synthesis: Providing precise temperature control for jacketed reactors in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals.
-
Pilot Plants: Use in versatile pilot-scale reactors where a wide range of operating temperatures is required.
-
Drying and Evaporation Processes: Supplying heat to evaporators and dryers in downstream processing.
When considering this compound for such applications, it is crucial to evaluate its performance against established fluids. The following experimental protocols provide a framework for this evaluation.
Experimental Protocols
The evaluation of a new heat transfer fluid should be systematic and grounded in standardized methodologies. The following protocols are based on ASTM standards and common practices for fluid characterization.
Logical Workflow for Fluid Evaluation
Caption: Logical workflow for evaluating a candidate heat transfer fluid.
5.1. Protocol for General Fluid Characterization (based on ASTM D5372)
This protocol outlines a set of standard tests to characterize the quality and aging properties of hydrocarbon-based heat transfer fluids.[10]
-
Objective: To determine the fundamental physical and chemical properties of this compound.
-
Apparatus: Standard laboratory glassware, viscometer, flash point tester, distillation apparatus, densitometer.
-
Methodology:
-
Viscosity (ASTM D445): Measure the kinematic viscosity at various temperatures (e.g., 40 °C and 100 °C) using a calibrated glass capillary viscometer. This helps in understanding the fluid's pumpability.[10]
-
Flash Point (ASTM D93): Determine the closed-cup flash point to assess fire hazards.[10]
-
Pour Point (ASTM D97): Determine the lowest temperature at which the fluid will flow, which is critical for system startup in cold environments.[10]
-
Density (ASTM D1298): Measure the density at various temperatures to calculate fluid inventory and heat capacity.[10]
-
Water Content (ASTM D95): Quantify the amount of water in the fluid, as water can cause operational problems at high temperatures.[10]
-
Acid Number (ASTM D664): Measure the total acid number as an indicator of oxidative degradation.[10]
-
5.2. Protocol for Thermal Stability (based on ASTM D6743)
This test method is crucial for determining the relative thermal stability of the fluid at elevated temperatures in the absence of air.[11][12]
-
Objective: To evaluate the degradation of this compound under high-temperature conditions.
-
Apparatus: High-pressure stainless steel test cell, heating bath, gas chromatograph, distillation equipment.[11]
-
Methodology:
-
A known quantity of the fluid is placed in a stainless steel test cell.
-
The cell is purged with an inert gas (e.g., nitrogen) and sealed.
-
The cell is heated to a specified test temperature for a set duration (e.g., 500 hours).[12]
-
After cooling, the cell is weighed to determine the amount of gaseous decomposition products.
-
The liquid contents are analyzed using gas chromatography to quantify the percentage of low-boiling and high-boiling degradation products.[11]
-
The results are used to calculate the overall degradation rate of the fluid.
-
5.3. Protocol for Heat Transfer Performance in a Test Loop
This protocol describes a method for evaluating the heat transfer performance of the fluid in a dynamic system.
-
Objective: To determine the heat transfer coefficient and overall performance of this compound under operational flow conditions.
-
Apparatus: A closed-loop system consisting of a pump, an electric heater, a cooler (heat exchanger), a test section with known geometry, and instrumentation for measuring temperature, pressure, and flow rate.[13]
-
Methodology:
-
Fill the loop with the test fluid (this compound).
-
Circulate the fluid at a constant, measured flow rate.
-
Apply a known amount of heat in the heater section and remove it in the cooler to achieve a steady-state operating temperature.
-
Measure the fluid temperature at the inlet and outlet of the heated test section, as well as the surface temperature of the test section wall.
-
Calculate the heat transfer rate (q) from the electrical power input or from the mass flow rate and temperature change of the cooling fluid in the heat exchanger.
-
The heat transfer coefficient (h) can then be calculated using the equation: h = q / (A * ΔT_lm) where A is the heat transfer area and ΔT_lm is the log mean temperature difference.
-
Repeat the measurements at different flow rates and temperatures to characterize the fluid's performance across its operating range.
-
Safety and Handling
-
Handling: Avoid contact with eyes, skin, and clothing. Use with adequate ventilation and wash thoroughly after handling.[14][15] Personal protective equipment, including safety goggles, gloves, and protective clothing, should be worn.[6][16]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container.[14][17]
-
Spills: In case of a spill, sweep up the material and place it into a suitable disposal container. Avoid generating dust.[14]
-
Fire: Use water spray, dry chemical, carbon dioxide, or appropriate foam to extinguish fires.[15]
-
Toxicity: The toxicological properties have not been fully investigated. It is important to handle the substance with care, assuming it may be harmful. The material is considered toxic to aquatic life with long-lasting effects.[16][18]
Conclusion
This compound shows potential as a high-temperature heat transfer fluid due to its high boiling point and ether linkage chemistry, which can confer thermal stability. However, a comprehensive evaluation of its thermophysical properties and performance in a dynamic system is essential before its adoption in industrial processes. The protocols outlined in this document provide a framework for such an evaluation, ensuring that decisions are based on robust scientific data. Researchers and engineers are encouraged to perform these tests to qualify this compound for their specific applications.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. High Purity and Low Price this compound CAS 104-66-5 Supplier [sellchems.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. 1,2-二苯氧基乙烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Dpe(this compound) [dayoochemical.com]
- 8. This compound | 104-66-5 [chemicalbook.com]
- 9. This compound CAS#: 104-66-5 [m.chemicalbook.com]
- 10. kelid1.ir [kelid1.ir]
- 11. ASTM D6743 Thermal Stability Test Instrument for Organic Heat Transfer Fluids - Thermal Stability Test and Thermal Stability Instrument [advancedinstruments.en.made-in-china.com]
- 12. store.astm.org [store.astm.org]
- 13. cfertech.com [cfertech.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. capotchem.com [capotchem.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. chembk.com [chembk.com]
- 18. cdn.chemservice.com [cdn.chemservice.com]
Application Notes and Protocols: 1,2-Diphenoxyethane as a Sensitizer in Thermal Paper Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-diphenoxyethane (DPE) as a sensitizer (B1316253) in the production of thermal paper. This document includes detailed information on the chemical properties of DPE, its mechanism of action, formulation guidelines, and extensive experimental protocols for the preparation and evaluation of thermal paper performance.
Introduction
Thermal paper is a specialty paper that produces a printed image when subjected to heat, without the use of ink. The image is created by a chemical reaction between a leuco dye (color former) and a developer.[1] To enhance the performance of thermal paper, a sensitizer is often incorporated into the coating formulation. This compound (DPE) is a widely used sensitizer that improves the thermal sensitivity and image quality of the paper.[2]
The primary function of DPE is to lower the melting point of the color-forming components, allowing for image formation at lower temperatures and faster printing speeds.[1] It acts as a solvent for the leuco dye and developer, facilitating their interaction and promoting a more efficient and vibrant color-forming reaction.[1]
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | DPE, Ethylene glycol diphenyl ether |
| CAS Number | 104-66-5 |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 95-98 °C |
| Purity | ≥99% |
Mechanism of Action
The color-forming process in thermal paper is a result of a heat-induced chemical reaction. The key components involved are a leuco dye, a developer, and a sensitizer like this compound.
-
Leuco Dye: A colorless or lightly colored compound that can switch to a colored form.
-
Developer: An acidic compound that donates a proton to the leuco dye, causing it to change to its colored form.
-
Sensitizer (this compound): A low-melting-point solid that, when heated, melts and dissolves the leuco dye and developer, facilitating their reaction at a lower temperature.
The following diagram illustrates the proposed signaling pathway for the activation of the color-forming reaction in thermal paper sensitized with this compound.
Representative Thermal Paper Coating Formulation
The following table provides a representative formulation for a thermal paper coating dispersion using this compound as a sensitizer. The components are typically prepared as separate aqueous dispersions and then mixed.
| Component | Function | Parts by Dry Weight |
| Dispersion A: Leuco Dye | ||
| 3-(Dibutylamino)-6-methyl-7-anilinofluoran (ODB-2) | Color Former | 10 |
| Polyvinyl Alcohol (10% aq. solution) | Dispersant/Binder | 10 |
| Water | Solvent | 30 |
| Dispersion B: Developer | ||
| 4-Hydroxy-4'-isopropoxydiphenylsulfone (D-8) | Developer | 20 |
| Polyvinyl Alcohol (10% aq. solution) | Dispersant/Binder | 20 |
| Water | Solvent | 60 |
| Dispersion C: Sensitizer | ||
| This compound (DPE) | Sensitizer | 20 |
| Polyvinyl Alcohol (10% aq. solution) | Dispersant/Binder | 20 |
| Water | Solvent | 60 |
| Additional Components | ||
| Calcium Carbonate | Filler/Pigment | 15 |
| Styrene-Butadiene Latex | Binder | 5 |
| Defoamer | Processing Aid | 0.1 |
| Lubricant (e.g., Zinc Stearate) | Processing Aid | 0.5 |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and evaluation of thermal paper using this compound as a sensitizer.
Preparation of Thermal Coating Dispersions
This protocol describes the preparation of the individual dispersions of the leuco dye, developer, and sensitizer.
Materials and Equipment:
-
Leuco Dye (e.g., ODB-2)
-
Developer (e.g., D-8)
-
Sensitizer (this compound)
-
Polyvinyl Alcohol (PVA)
-
Deionized Water
-
Ball mill or similar grinding apparatus
-
Beakers and magnetic stirrers
Procedure:
-
Prepare PVA Solution: Prepare a 10% (w/w) aqueous solution of polyvinyl alcohol by slowly adding the PVA powder to deionized water while stirring and heating to approximately 80-90°C until fully dissolved. Cool to room temperature.
-
Prepare Leuco Dye Dispersion (Dispersion A):
-
In a beaker, combine 10 parts (by dry weight) of the leuco dye, 10 parts of the 10% PVA solution, and 30 parts of deionized water.
-
Transfer the mixture to a ball mill.
-
Grind the mixture until the average particle size is less than 2 µm.
-
-
Prepare Developer Dispersion (Dispersion B):
-
In a separate beaker, combine 20 parts of the developer, 20 parts of the 10% PVA solution, and 60 parts of deionized water.
-
Transfer to a ball mill and grind to an average particle size of less than 2 µm.
-
-
Prepare Sensitizer Dispersion (Dispersion C):
-
In another beaker, combine 20 parts of this compound, 20 parts of the 10% PVA solution, and 60 parts of deionized water.
-
Grind in a ball mill to an average particle size of less than 2 µm.
-
Preparation of the Final Coating Solution and Paper Coating
Procedure:
-
In a larger vessel, combine the prepared dispersions A, B, and C with the additional components (calcium carbonate, styrene-butadiene latex, defoamer, and lubricant) according to the formulation in Section 4.
-
Mix thoroughly to ensure a homogeneous solution.
-
Apply the final coating solution to a base paper using a laboratory-scale coater (e.g., a Meyer rod or blade coater) to achieve a dry coat weight of 3-5 g/m².
-
Dry the coated paper in an oven or with a hot air dryer.
-
Calender the dried thermal paper to improve its smoothness and surface properties.
The following diagram outlines the experimental workflow for preparing and testing thermal paper.
Performance Evaluation of Thermal Paper
The following protocols are based on industry-standard test methods to evaluate the performance of the prepared thermal paper.
This test determines the temperature at which the thermal paper begins to develop color.
Equipment:
-
Static thermal sensitivity tester
-
Densitometer
Procedure:
-
Cut a sample of the thermal paper to the dimensions required by the tester.
-
Place the sample in the tester.
-
The instrument will apply a heated platen to the paper at a controlled temperature for a fixed duration.
-
Repeat the test at various temperatures to generate a temperature-density curve.
-
Measure the optical density of the developed image at each temperature using a densitometer.
-
Determine the activation temperature (the temperature at which a specified optical density is achieved).
This test evaluates the printing performance under conditions that simulate a thermal printer.
Equipment:
-
Dynamic thermal sensitivity tester (or a thermal printer with adjustable energy settings)
-
Densitometer
Procedure:
-
Print a test pattern on the thermal paper using a range of energy levels (pulse widths).
-
Measure the optical density of the printed areas for each energy level.
-
Plot the optical density as a function of the applied energy to generate a dynamic sensitivity curve.
This test assesses the resistance of the printed image to fading from exposure to heat, light, and humidity.
Equipment:
-
Environmental chamber with controlled temperature and humidity
-
Light exposure chamber (e.g., Xenon arc lamp)
-
Densitometer
Procedure:
-
Print a solid black area on the thermal paper and measure its initial optical density (OD_initial).
-
Heat Resistance: Place the printed sample in an oven at a specified temperature (e.g., 60°C) for a set duration (e.g., 24 hours).
-
Light Resistance: Expose the printed sample to a controlled light source (e.g., Xenon arc) for a specific duration according to standard methods like ISO 105-B02.
-
Humidity Resistance: Place the printed sample in an environmental chamber at a specified temperature and relative humidity (e.g., 40°C and 90% RH) for a set duration (e.g., 24 hours).
-
After each exposure, allow the sample to equilibrate to ambient conditions and measure the final optical density (OD_final).
-
Calculate the percentage of image retention as: (OD_final / OD_initial) * 100%.
Expected Performance Data
The inclusion of this compound as a sensitizer is expected to significantly improve the performance of thermal paper. The following tables present representative data that might be obtained from the performance evaluation tests.
Table 1: Thermal Sensitivity
| Formulation | Activation Temperature (°C) | Optical Density at 1.0 mJ/mm² |
| Without DPE | 95 | 0.8 |
| With DPE | 80 | 1.2 |
Table 2: Image Stability (Image Density Retention after 24h)
| Formulation | Heat Resistance (60°C) | Light Resistance (Xenon Arc) | Humidity Resistance (40°C, 90% RH) |
| Without DPE | 85% | 75% | 90% |
| With DPE | 90% | 80% | 95% |
Conclusion
This compound is a highly effective sensitizer in thermal paper production, offering significant improvements in thermal sensitivity and image quality. By lowering the activation temperature of the color-forming reaction, DPE enables faster printing speeds and the use of lower-energy thermal print heads. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and evaluate high-performance thermal paper formulations.
References
Application Notes and Protocols for 1,2-Diphenoxyethane as a Plasticizer for Polymers and Resins
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Diphenoxyethane (DPE), an aromatic ether, presents itself as a versatile additive in polymer and resin formulations. Its primary function is to act as a plasticizer and a processing aid, enhancing the flexibility, moldability, and impact strength of various polymers. This document provides detailed application notes on the use of this compound with a focus on Polyvinyl Chloride (PVC), epoxy resins, phenolic resins, and Acrylonitrile Butadiene Styrene (ABS). It includes a summary of its effects on material properties, protocols for its incorporation, and methodologies for testing the resulting characteristics. Due to the limited availability of direct quantitative data for this compound, analogous data from structurally similar plasticizers are presented to provide general guidance.
Introduction to this compound as a Plasticizer
This compound (CAS No. 104-66-5) is a white crystalline solid with a melting point of 94-96 °C.[1] Its molecular structure, featuring two phenoxy groups linked by an ethane (B1197151) bridge, imparts good compatibility with a range of polymers and resins.[2][3] As a plasticizer, DPE works by embedding itself between polymer chains, thereby reducing intermolecular forces and increasing the free volume. This leads to a decrease in the glass transition temperature (Tg), resulting in a more flexible and processable material.[4] Its low volatility also contributes to the long-term stability of the plasticized product by minimizing migration.[2]
Key attributes of this compound:
-
Enhances flexibility and reduces brittleness.[2]
-
Improves moldability and processability.[2]
-
Increases impact strength.[2]
-
Offers good thermal stability.
Applications in Specific Polymers and Resins
Polyvinyl Chloride (PVC)
Table 1: Illustrative Effect of a Generic Plasticizer (e.g., DOP) on PVC Properties [5]
| Property | Unplasticized PVC | Plasticized PVC (20 wt% DOP) |
| Glass Transition Temperature (Tg) | ~85 °C | ~40 °C |
| Tensile Strength | ~50 MPa | ~25 MPa |
| Elongation at Break | ~5% | ~250% |
Epoxy Resins
In epoxy resins, this compound can act as a reactive diluent or a flexibilizing modifier. Its incorporation can enhance molecular flexibility and heat resistance.[2] The addition of flexibilizers to epoxy systems generally results in a decrease in tensile strength and modulus, but an increase in elongation and impact strength.
Table 2: General Expected Effects of a Flexibilizer on Epoxy Resin Properties
| Property | Unmodified Epoxy | Epoxy with Flexibilizer |
| Glass Transition Temperature (Tg) | Decreased | |
| Tensile Strength | Decreased | |
| Tensile Modulus | Decreased | |
| Elongation at Break | Increased | |
| Impact Strength | Increased |
Phenolic Resins
This compound is suitable for modifying phenolic resins to reduce internal stress and cracking during the cooling phase of processing.[2] Modifiers in phenolic resins can influence their thermal and mechanical properties.
Table 3: Potential Influence of a Modifier on Phenolic Resin Properties
| Property | Unmodified Phenolic Resin | Phenolic Resin with Modifier |
| Thermal Stability | Potentially altered | |
| Brittleness | Reduced | |
| Internal Stress | Reduced |
Acrylonitrile Butadiene Styrene (ABS)
For ABS, this compound can be employed to enhance moldability and impact strength.[2] Impact modifiers are crucial for improving the toughness of ABS, particularly at low temperatures.
Table 4: General Impact of a Modifier on ABS Properties
| Property | Unmodified ABS | ABS with Impact Modifier |
| Izod Impact Strength | Increased | |
| Elongation at Break | Potentially increased | |
| Tensile Strength | Potentially decreased |
Experimental Protocols
Protocol for Melt Blending of this compound with PVC
This protocol describes a general procedure for incorporating a solid plasticizer like this compound into PVC using a two-roll mill or an internal mixer.
Materials and Equipment:
-
PVC resin (e.g., K-value 67)
-
This compound (solid powder)
-
Thermal stabilizer (e.g., calcium/zinc stearate)
-
Two-roll mill or internal mixer with temperature control
-
Hydraulic press for sample molding
-
Molds for test specimens
Procedure:
-
Pre-mixing: In a high-speed mixer, blend the PVC resin and thermal stabilizer for 5-10 minutes at a temperature of around 80-90°C.[6][7]
-
Plasticizer Addition: Gradually add the powdered this compound to the pre-heated mixture. Continue mixing until a homogenous dry blend is obtained. The temperature should be maintained below the melting point of DPE during this stage to ensure uniform distribution.
-
Melt Compounding:
-
Two-Roll Mill: Set the roll temperature to approximately 160-170°C. Feed the dry blend into the nip of the rolls. Continuously cut and fold the molten sheet for 10-15 minutes to ensure thorough mixing.
-
Internal Mixer: Set the chamber temperature to 160-170°C and the rotor speed to 50-60 rpm. Add the dry blend to the chamber and mix for 5-10 minutes until a consistent melt is achieved.
-
-
Sample Preparation: Sheet out the compounded material from the two-roll mill or discharge it from the internal mixer.
-
Molding: Place the compounded sheets into a mold and preheat in a hydraulic press at 170-180°C for 5 minutes. Apply a pressure of 10-15 MPa for 5 minutes, followed by cool pressing for 10 minutes to solidify the samples into the desired shape for testing (e.g., dumbbell shapes for tensile testing).
References
- 1. High Purity and Low Price this compound CAS 104-66-5 Supplier [sellchems.com]
- 2. Why this compound Is Widely Used in Specialty Chemicals - Chemical Supplier Unilong [unilongindustry.com]
- 3. nbinno.com [nbinno.com]
- 4. kinampark.com [kinampark.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. kastrade.com [kastrade.com]
- 7. How PVC blends are prepared - Oxoplast [oxoplast.com]
Application Notes and Protocols for 1,2-Diphenoxyethane as a Dye Carrier in the Textile Industry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and application of 1,2-diphenoxyethane as a dye carrier in the textile industry, with a focus on dyeing polyester (B1180765) fibers with disperse dyes. While this compound is also utilized as a sensitizer (B1316253) for thermal paper, this document will focus on its potential and application in textile dyeing.
Introduction
Polyester, a synthetic fiber, is widely used in the textile industry due to its excellent physical and chemical properties. However, its hydrophobic nature and highly crystalline structure make it challenging to dye with conventional methods, often requiring high temperatures (above 130°C) and pressure. Dye carriers are organic compounds that act as swelling agents, enabling the dyeing of polyester with disperse dyes at lower temperatures (around 100°C) and atmospheric pressure.[1] this compound, an aromatic ether, is a compound that can function as a dye carrier, facilitating the diffusion of disperse dyes into the polyester fiber matrix.
The primary functions of a dye carrier like this compound include:
-
Enhancing Dye Uptake: By swelling the polyester fibers, it increases the inter-polymer spaces, allowing for greater penetration of disperse dye molecules.
-
Improving Color Uniformity: It promotes a more even distribution of the dye throughout the fabric, resulting in level dyeing.
-
Reducing Dyeing Temperature and Time: It allows for effective dyeing at lower temperatures and can shorten the overall dyeing cycle.[1]
Mechanism of Action
The mechanism by which this compound facilitates the dyeing of polyester fibers with disperse dyes is a multi-step process. This can be visualized as a signaling pathway, where the carrier initiates a series of physical and chemical changes that lead to the successful dyeing of the fiber.
The general mechanism of carrier action involves the following steps:
-
Carrier Adsorption: The this compound molecules, present in the dyebath as an emulsion, are adsorbed onto the surface of the polyester fibers.
-
Fiber Swelling: The adsorbed carrier molecules penetrate the amorphous regions of the polyester fibers, causing them to swell. This process is analogous to plasticization, where the carrier molecules reduce the intermolecular forces between the polymer chains.
-
Lowering Glass Transition Temperature (Tg): The swelling of the fibers and the reduction of intermolecular forces lead to a decrease in the glass transition temperature of the polyester. This increased mobility of the polymer chains creates temporary pores and channels within the fiber structure.
-
Dye Diffusion: The disperse dye molecules, which are also present in the dyebath, can then more easily diffuse from the surface into the swollen, more accessible interior of the fiber.
-
Dye Fixation: Once inside the fiber, the disperse dye molecules are held in place by van der Waals forces.
-
Carrier Removal: After the dyeing process is complete, the carrier is removed from the fabric through a process called reduction clearing, which typically involves washing the fabric in an alkaline solution.
Below is a Graphviz diagram illustrating this proposed mechanism.
Caption: Proposed mechanism of this compound as a dye carrier.
Quantitative Data
Table 1: Effect of Carrier Concentration on Dye Exhaustion
| Carrier Concentration (% owf*) | Dye Exhaustion (%) |
| 0 | 25.8 |
| 1 | 42.3 |
| 2 | 65.7 |
| 3 | 78.9 |
| 4 | 85.2 |
| 5 | 85.5 |
*on weight of fabric
Table 2: Effect of Dyeing Temperature on Dye Exhaustion (with 4% Carrier)
| Temperature (°C) | Dye Exhaustion (%) |
| 80 | 55.4 |
| 90 | 72.1 |
| 100 | 85.2 |
| 110 | 88.9 |
| 120 | 90.1 |
Table 3: Colorfastness Properties of Polyester Dyed with a Carrier
| Fastness Test | Rating |
| Washing (Color Change) | 4-5 |
| Washing (Staining) | 4 |
| Rubbing (Dry) | 4-5 |
| Rubbing (Wet) | 4 |
| Light | 5 |
(Rating Scale: 1-5, where 5 is excellent)
Experimental Protocols
The following are detailed protocols for the carrier dyeing of polyester fabric with disperse dyes. These protocols are based on general laboratory procedures and can be adapted for use with this compound.
Materials and Reagents
-
Polyester fabric
-
Disperse dye (e.g., C.I. Disperse Blue 79)
-
This compound (as the carrier)
-
Dispersing agent (e.g., a lignosulfonate-based product)
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Non-ionic detergent
Experimental Workflow
The following diagram outlines the general workflow for evaluating the performance of a dye carrier.
Caption: General workflow for carrier dyeing of polyester.
Detailed Methodologies
4.3.1. Fabric Preparation (Scouring)
-
Prepare a scouring bath containing a 1 g/L solution of a non-ionic detergent.
-
Immerse the polyester fabric in the bath at a liquor-to-fabric ratio of 20:1.
-
Heat the bath to 60°C and maintain for 30 minutes with gentle agitation.
-
Rinse the fabric thoroughly with hot water, followed by cold water.
-
Allow the fabric to air dry.
4.3.2. Dyeing Protocol
-
Prepare a dye bath with a liquor-to-fabric ratio of 20:1.
-
Add a dispersing agent (e.g., 1 g/L) to the dye bath.
-
Prepare a stock solution of the disperse dye by pasting the required amount of dye with a small amount of the dispersing agent and then diluting with warm water. Add the dye stock solution to the dye bath.
-
Emulsify the this compound carrier with an equal amount of dispersing agent and add it to the dye bath. The concentration of the carrier can be varied (e.g., 1-5% on the weight of fabric) to determine the optimal concentration.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2]
-
Introduce the scoured polyester fabric into the dye bath at 60°C.
-
Raise the temperature of the dye bath to 100°C at a rate of 2°C/minute.
-
Maintain the temperature at 100°C for 60-90 minutes with continuous agitation.
-
Cool the dye bath to 60°C.
-
Remove the dyed fabric and rinse with cold water.
4.3.3. Reduction Clearing
-
Prepare a clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.
-
Immerse the dyed fabric in the clearing bath at 70°C for 20 minutes.
-
Rinse the fabric thoroughly with hot water and then cold water.
-
Neutralize the fabric with a dilute solution of acetic acid.
-
Rinse again with cold water and air dry.
4.3.4. Evaluation of Dyeing Performance
-
Dye Exhaustion: The percentage of dye uptake by the fabric can be determined spectrophotometrically by measuring the absorbance of the dye bath before and after dyeing.
-
Colorfastness: The fastness to washing, rubbing, and light can be evaluated using standard ISO or AATCC test methods.
Conclusion
This compound shows potential as a dye carrier for the low-temperature dyeing of polyester with disperse dyes. Its function is analogous to other aromatic ether carriers, facilitating dye uptake by swelling the fiber and reducing its glass transition temperature. The provided protocols offer a framework for the systematic evaluation of its performance. Further research is needed to establish specific quantitative data for this compound and to optimize its application in industrial textile dyeing processes. It is important to note that while carriers offer advantages in terms of reduced energy consumption, their environmental impact and potential toxicity must be carefully considered. The trend in the textile industry is moving towards eco-friendly carrier options.[1]
References
Application Notes and Protocols for High-Temperature Reactions of 1,2-Diphenoxyethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for studying the high-temperature reactions of 1,2-diphenoxyethane, a compound used as a solvent, heat transfer fluid, and an intermediate in the synthesis of polymers and pharmaceuticals.[1] The following protocols are designed for research purposes to investigate its thermal decomposition pathways and product formation.
Introduction
This compound (DPE) is an aromatic ether with applications as a high-temperature solvent and a building block in chemical synthesis.[1] Understanding its behavior at elevated temperatures is crucial for its safe handling and for optimizing its use in various industrial processes, including as a plasticizer and in the synthesis of high-performance polymers.[2] This document outlines a protocol for the pyrolysis of this compound in a laboratory setting and the subsequent analysis of its decomposition products.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the analysis of this compound pyrolysis products at various temperatures. The expected products are based on the thermal decomposition of similar aromatic ethers, which typically involves the homolysis of C-O and C-C bonds to form radical species.
| Temperature (°C) | This compound (mol%) | Phenol (mol%) | Phenoxy Radical (mol%) | Benzene (mol%) | Ethylene (mol%) | Other Products (Specify) (mol%) |
| 400 | ||||||
| 500 | ||||||
| 600 | ||||||
| 700 | ||||||
| 800 |
Experimental Protocols
This section details the methodology for the pyrolysis of this compound and the analysis of the resulting products.
Protocol 1: High-Temperature Pyrolysis of this compound
1. Materials and Equipment
-
This compound (99% purity)
-
High-temperature tube furnace with programmable temperature controller
-
Quartz reactor tube
-
Inert carrier gas (e.g., Argon or Nitrogen, 99.999% purity)
-
Mass flow controllers
-
Syringe pump
-
Solvent for dissolving this compound (e.g., Toluene, HPLC grade)
-
Condensation trap (e.g., cold finger or a series of impingers) cooled with a suitable cooling medium (e.g., dry ice/acetone or liquid nitrogen)
-
Gas sampling bags for collecting gaseous products
-
Appropriate safety equipment: safety glasses, lab coat, heat-resistant gloves, fume hood.
2. Procedure
-
System Setup:
-
Assemble the pyrolysis apparatus within a well-ventilated fume hood.
-
Place the quartz reactor tube inside the tube furnace.
-
Connect the inert gas supply to the inlet of the reactor tube via a mass flow controller.
-
Connect the outlet of the reactor tube to the condensation trap, followed by a connection to a gas sampling bag. Ensure all connections are secure and leak-proof.
-
-
Inert Atmosphere Purge:
-
Purge the entire system with the inert carrier gas at a flow rate of 100-200 mL/min for at least 30 minutes to remove any residual air and moisture.
-
-
Temperature Control:
-
Set the furnace controller to the desired pyrolysis temperature (e.g., starting from 400 °C).
-
Allow the furnace to reach and stabilize at the set temperature.
-
-
Reactant Preparation and Introduction:
-
Prepare a solution of this compound in a suitable solvent (e.g., 10 wt% in toluene).
-
Load the solution into a syringe and place it on the syringe pump.
-
Set the syringe pump to deliver the solution at a constant and controlled flow rate into the heated zone of the reactor. The flow rate should be adjusted to achieve the desired residence time within the reactor.
-
-
Product Collection:
-
Liquid Products: The volatile products exiting the furnace will pass through the condensation trap where condensable liquids will be collected.
-
Gaseous Products: The non-condensable gases will pass through the trap and be collected in the gas sampling bag.
-
-
Reaction Termination and Sample Recovery:
-
Once the desired amount of reactant has been introduced, stop the syringe pump.
-
Continue the inert gas flow for a period to ensure all products are flushed from the reactor.
-
Turn off the furnace and allow it to cool down to room temperature under the inert gas flow.
-
Carefully disconnect the condensation trap and the gas sampling bag.
-
Rinse the condensation trap with a known volume of a suitable solvent (e.g., dichloromethane (B109758) or acetone) to dissolve the collected liquid products for analysis.
-
Protocol 2: Analysis of Pyrolysis Products by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Materials and Equipment
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column for separating aromatic compounds (e.g., a capillary column with a non-polar or medium-polarity stationary phase).
-
Helium carrier gas (99.999% purity)
-
Syringes for sample injection
-
Vials for sample and standard preparation
-
Analytical standards for expected products (e.g., phenol, benzene)
2. GC-MS Analysis of Liquid Products
-
Instrument Setup:
-
Set up the GC-MS with an appropriate method, including setting the injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer parameters. A typical oven program could be: hold at 40°C for 3 minutes, then ramp at 4°C/min to 280°C and hold for 3 minutes.[3]
-
The injector temperature is typically set to 300°C.[3]
-
-
Sample Preparation:
-
The solution of the collected liquid products is ready for injection. If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Acquire the chromatogram and mass spectra of the separated components.
-
-
Data Analysis:
-
Identify the products by comparing their mass spectra with a library of known spectra (e.g., NIST library) and by comparing their retention times with those of analytical standards.
-
Quantify the products by creating a calibration curve using analytical standards of known concentrations.
-
3. GC-MS Analysis of Gaseous Products
-
Instrument Setup:
-
Use a GC equipped with a gas sampling valve and a suitable column for separating light hydrocarbons and other permanent gases. The GC can be connected to a mass spectrometer or a thermal conductivity detector (TCD) and/or a flame ionization detector (FID).
-
-
Sample Injection and Analysis:
-
Introduce a known volume of the gas from the sampling bag into the GC.
-
-
Data Analysis:
-
Identify and quantify the gaseous products using appropriate calibration standards.
-
Visualizations
The following diagrams illustrate the proposed thermal decomposition pathway of this compound and the experimental workflow.
Caption: Proposed thermal decomposition pathway of this compound.
Caption: Experimental workflow for high-temperature reaction studies.
References
Application Notes and Protocols: 1,2-Diphenoxyethane as a Precursor for Diphenyl Ether Linkages in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of agrochemicals featuring a diphenyl ether linkage, a core structural motif present in 1,2-diphenoxyethane. While direct, large-scale synthesis of major agrochemicals starting from this compound is not widely documented in recent literature, its structure serves as a key exemplar for the phenoxy-ether linkages found in several important pesticides.
This document will focus on the synthesis of the insect growth regulator Fenoxycarb (B1672525) , which contains a critical 4-phenoxyphenoxy moiety. The protocols provided will detail the synthesis of the key intermediate, 4-phenoxyphenol (B1666991), and its subsequent conversion to Fenoxycarb. This serves as a practical guide for researchers interested in the synthesis and derivatization of agrochemicals containing diphenyl ether structures.
Overview of Diphenyl Ether Herbicides and Insecticides
Diphenyl ether-based agrochemicals are a significant class of pesticides.[1][2][3] Herbicides in this class typically act by inhibiting protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme synthesis in plants.[2][3] Insecticides like Fenoxycarb, a carbamate (B1207046), function as insect growth regulators, mimicking the action of juvenile hormone.[4][5] The diphenyl ether scaffold is crucial for the biological activity of these compounds.
Synthesis of this compound (Reference Synthesis)
This compound, also known as ethylene (B1197577) glycol diphenyl ether, is a symmetrical molecule that can be synthesized via a Williamson ether synthesis. This reaction, while not a direct step in the synthesis of the agrochemicals detailed below, provides a fundamental protocol for the formation of the ether linkages that are central to this class of compounds.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Potassium Hydroxide (B78521) (KOH)
-
Solvent (e.g., Ethanol, DMF)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol and a molar excess of potassium hydroxide in a suitable solvent.
-
Heat the mixture to reflux to ensure the formation of the potassium phenoxide salt.
-
Slowly add a stoichiometric amount of 1,2-dibromoethane or 1,2-dichloroethane to the refluxing mixture.
-
Continue to reflux the reaction mixture for several hours until completion (monitoring by TLC is recommended).
-
After cooling to room temperature, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The organic layer is washed with a dilute base solution and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data for Reference Synthesis of this compound
| Parameter | Value | Reference |
| Starting Materials | Phenol, 1,2-Dibromoethane | Generic Williamson Ether Synthesis |
| Base | Potassium Hydroxide | Generic Williamson Ether Synthesis |
| Solvent | Ethanol | Generic Williamson Ether Synthesis |
| Reaction Temperature | Reflux | Generic Williamson Ether Synthesis |
| Typical Yield | >70% | Varies based on specific conditions |
| Purity | >98% after purification | Varies based on purification method |
Application: Synthesis of Fenoxycarb, an Insect Growth Regulator
Fenoxycarb is a carbamate insecticide that acts as a juvenile hormone mimic to control a variety of insect pests.[4][5] Its chemical structure features a 4-phenoxyphenoxy group, which is a key pharmacophore. The synthesis of Fenoxycarb provides a detailed example of the industrial application of diphenyl ether chemistry in the agrochemical sector.
Synthesis of the Key Intermediate: 4-Phenoxyphenol
The synthesis of 4-phenoxyphenol is a critical first step. One common industrial method involves the Ullmann condensation of phenol and a p-halophenol.
Materials:
-
Phenol
-
p-Chlorophenol
-
Potassium Hydroxide (KOH)
-
Copper(I) chloride (CuCl) as a catalyst
-
Solvent (e.g., Dimethylformamide - DMF)
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
To a reaction vessel, add phenol, potassium hydroxide, and the solvent (DMF).
-
Heat the mixture to form the potassium phenoxide salt.
-
Add p-chlorophenol and the copper(I) chloride catalyst.
-
Heat the reaction mixture to a high temperature (typically 150-200°C) for several hours.[6]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).
-
Upon completion, cool the reaction mixture and neutralize it with an acid.
-
The product is then extracted with an organic solvent.
-
The organic phase is washed, dried, and concentrated.
-
The crude 4-phenoxyphenol is purified, typically by distillation or recrystallization.
Quantitative Data for 4-Phenoxyphenol Synthesis
| Parameter | Value | Reference |
| Starting Materials | Phenol, p-Chlorophenol | [6] |
| Catalyst | Copper(I) chloride | [6] |
| Base | Potassium Hydroxide | [6] |
| Solvent | DMF | [6] |
| Reaction Temperature | 170-180°C | [6] |
| Reaction Time | 2-3 hours | [6] |
| Yield | ~65% | [6] |
| Purity | >95% | [6] |
Synthesis of Fenoxycarb from 4-Phenoxyphenol
The final step in the synthesis of Fenoxycarb involves the reaction of 4-phenoxyphenol with a suitable carbamoylating agent. A common route involves a two-step process via a 2-(4-phenoxyphenoxy)ethylamine intermediate.[4]
Step 1: Synthesis of 2-(4-phenoxyphenoxy)ethylamine
-
4-phenoxyphenol is reacted with 2-chloroethylamine (B1212225) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone (B3395972) or DMF).
-
The reaction mixture is heated to reflux for several hours.
-
After the reaction is complete, the mixture is filtered to remove inorganic salts, and the solvent is evaporated.
-
The resulting intermediate is purified.
Step 2: Synthesis of Fenoxycarb
-
The purified 2-(4-phenoxyphenoxy)ethylamine is dissolved in an anhydrous organic solvent such as dichloromethane.[4]
-
A base, such as triethylamine, is added to the solution.[4]
-
The mixture is cooled, and ethyl chloroformate is added dropwise while maintaining a low temperature.[4]
-
The reaction is stirred for several hours at room temperature to complete the formation of the carbamate.
-
The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude Fenoxycarb is purified by recrystallization to yield a white solid.
Quantitative Data for Fenoxycarb Synthesis
| Parameter | Value | Reference |
| Starting Intermediate | 4-Phenoxyphenol | [4] |
| Key Reagents | 2-Chloroethylamine, Ethyl Chloroformate | [4] |
| Base | Triethylamine | [4] |
| Solvent | Dichloromethane | [4] |
| Reaction Temperature | Low to room temperature | [4] |
| Yield | >95% (from intermediate) | [6] |
| Purity | >98% | [6] |
Visualizations
Synthesis of this compound
References
- 1. Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fenoxycarb (Ref: OMS 3010) [sitem.herts.ac.uk]
- 5. Carbamate - Wikipedia [en.wikipedia.org]
- 6. CN1597665A - New technology of synthesizing fenoxycarb - Google Patents [patents.google.com]
Application Notes and Protocols for 1,2-Diphenoxyethane in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenoxyethane (DPE), also known as ethylene (B1197577) glycol diphenyl ether, is a high-boiling point, aromatic ether with the chemical formula C₁₄H₁₄O₂.[1] Its unique chemical structure, featuring two phenoxy groups linked by an ethylene bridge, imparts a combination of properties that make it a highly versatile additive in the formulation of advanced coatings and adhesives.[2] DPE is a multifunctional compound that can act as a solvent, plasticizer, coalescing agent, and a chemical intermediate for high-performance polymers.[1][3] Its low volatility and excellent thermal and chemical stability contribute to the long-term durability and performance of finished products.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in research and development settings.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to its function and performance in various formulations.
| Property | Value | Reference(s) |
| CAS Number | 104-66-5 | [1][2] |
| Molecular Formula | C₁₄H₁₄O₂ | [1][2] |
| Molecular Weight | 214.26 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | 94-96 °C | [2] |
| Boiling Point | ~300 °C (at 760 mmHg) | [1] |
| Flash Point | 139.4 °C | - |
| Solubility | Insoluble in water; Soluble in various organic solvents (e.g., ethanol, acetone, chloroform, methanol) | [1][2] |
| Purity | ≥99% (Typical commercial grade) | - |
Applications in Coatings
In the coatings industry, this compound serves several critical functions that enhance both the application process and the final film properties. Its primary roles include acting as a coalescing agent, a high-performance solvent, and a modifier for polymer resins.[1][3]
Key Functions in Coatings:
-
Coalescing Agent: In water-based latex paints (e.g., acrylics), DPE acts as a "temporary plasticizer".[4] It effectively reduces the minimum film formation temperature (MFFT), allowing polymer particles to fuse into a continuous, smooth film at lower ambient temperatures.[4][5] This is crucial for achieving optimal coating performance in various environmental conditions.
-
Solvent and Leveling Aid: Due to its high boiling point and excellent solvency for a wide range of polymers, DPE improves the flow and leveling of coatings.[1] This helps to eliminate brush marks and other surface defects, resulting in a high-gloss, uniform finish.[1]
-
Performance Enhancer: The aromatic ether structure of DPE imparts excellent resistance to yellowing, oxidation, and chemical degradation.[1] When incorporated into polyurethane and acrylic coatings, it improves film-forming ability, gloss, and adhesion to the substrate.[1]
Qualitative Performance Enhancements in Coatings
| Property Affected | Effect of this compound Addition | Mechanism of Action | Reference(s) |
| Film Formation | Reduces Minimum Film Formation Temperature (MFFT). | Acts as a temporary plasticizer, softening latex particles to promote coalescence. | [4][6] |
| Appearance | Increases gloss; Improves flow and leveling. | Reduces viscosity and surface tension during drying, allowing the film to level out. | [1] |
| Adhesion | Improves adhesion to various substrates. | Acts as a coupling agent, enhancing the compatibility between the polymer binder and the surface. | [1] |
| Durability | Enhances resistance to yellowing, oxidation, and chemicals. | The stable aromatic ether structure resists degradation from UV light and chemical attack. | [1] |
| Stability | Contributes to long-term performance. | Low volatility ensures it remains in the film, maintaining flexibility and performance over time. | [1] |
Experimental Protocol 1: Evaluation of this compound as a Coalescing Agent in an Acrylic Latex Coating
This protocol describes a method to determine the efficiency of DPE in reducing the MFFT of a standard acrylic latex formulation.
1. Objective: To quantify the reduction in Minimum Film Formation Temperature (MFFT) of a water-based acrylic coating upon the addition of varying concentrations of this compound.
2. Materials & Equipment:
-
Styrene-acrylic latex emulsion (e.g., 50% solids, MFFT > 15°C)
-
This compound (DPE), powder
-
Propylene (B89431) glycol (as a co-solvent to aid DPE dispersion)
-
Deionized water
-
Variable speed laboratory mixer with a dispersion blade
-
MFFT Bar (Minimum Film Formation Temperature Bar) with a temperature gradient (e.g., 0°C to 25°C)
-
Drawdown bar (applicator) with a specified wet film thickness (e.g., 75 µm)
-
Beakers, weighing balance
3. Procedure:
-
Preparation of DPE Solution:
-
Prepare a 20% (w/w) solution of DPE in propylene glycol.
-
Gently warm and stir the mixture until the DPE is fully dissolved. Allow to cool to room temperature.
-
-
Formulation Preparation:
-
Prepare five separate 100g samples of the acrylic latex emulsion. Label them as Control, 1% DPE, 2% DPE, 3% DPE, and 4% DPE (percentages based on polymer solids).
-
To the "Control" sample, add an equivalent amount of propylene glycol (without DPE) to match the highest amount of solvent added in the test samples.
-
For the test samples, calculate the required amount of the 20% DPE solution to achieve the target concentration based on the solid polymer content of the latex.
-
Slowly add the DPE solution (or plain propylene glycol for the control) to each latex sample under gentle agitation.
-
Mix each sample for 15 minutes at a moderate speed to ensure uniform distribution.
-
Allow the samples to equilibrate for at least 24 hours before testing.
-
-
MFFT Measurement:
-
Turn on the MFFT bar and allow the temperature gradient to stabilize.
-
Place a strip of masking tape along the edges of the bar to hold the drawdown chart.
-
Apply a generous bead of the "Control" formulation at the warmer end of the bar.
-
Using the drawdown bar, draw a uniform film of the coating across the temperature gradient.
-
Allow the film to dry. Observe the point where the film transitions from a clear, continuous film to a white, cracked, or powdery one.
-
The temperature at this transition point is the MFFT. Record this value.[4]
-
Repeat the measurement for each of the DPE-containing formulations.
-
4. Data Analysis:
-
Create a table comparing the DPE concentration (wt% on solids) to the measured MFFT (°C).
-
Plot MFFT as a function of DPE concentration to visualize its efficiency as a coalescing agent.
Applications in Adhesives
In adhesive formulations, particularly in thermosetting systems like epoxies, this compound can be used as a non-reactive or co-reactive additive to modify properties.[1] Its primary functions are to reduce viscosity and increase flexibility.[3]
Key Functions in Adhesives:
-
Flexibilizer & Toughening Agent: In rigid adhesive systems like epoxies, DPE can be incorporated to increase the flexibility and impact strength of the cured adhesive.[1] It softens the polymer matrix, which helps to reduce internal stresses and prevent cracking.[1]
-
Viscosity Reducer (Diluent): DPE can lower the viscosity of high-viscosity resin systems.[3] This improves handling, allows for higher filler loading, and enhances the wetting of substrates, which is crucial for achieving strong adhesion.[3]
-
Intermediate for Phenoxy/Epoxy Resins: DPE is a building block for phenoxy resins, which are known for their excellent adhesion, toughness, and chemical resistance.[1] It can also be used to create modified epoxy resins with enhanced thermal stability and flexibility.[1]
Experimental Protocol 2: Formulation of a Two-Part Epoxy Adhesive with this compound as a Flexibilizer
This protocol outlines a method for preparing an epoxy adhesive modified with DPE and testing its mechanical properties.
1. Objective: To evaluate the effect of this compound concentration on the lap shear strength and hardness of a two-part epoxy adhesive.
2. Materials & Equipment:
-
Bisphenol A based liquid epoxy resin (e.g., D.E.R.™ 331)
-
Polyamide or amidoamine curing agent
-
This compound (DPE), powder
-
Substrate for testing (e.g., aluminum or cold-rolled steel coupons, prepared according to ASTM D1002)[7]
-
Laboratory mixer (e.g., planetary centrifugal mixer or manual mixing)
-
Shore D durometer for hardness testing
-
Universal testing machine for lap shear strength testing[7]
-
Heating oven, beakers, spatulas, weighing balance
3. Procedure:
-
Part A (Resin) Preparation:
-
Prepare three formulations of Part A by weight: Control (100% epoxy resin), 5% DPE (95g epoxy, 5g DPE), and 10% DPE (90g epoxy, 10g DPE).
-
For the DPE-containing samples, gently heat the epoxy resin to approximately 80-90°C.
-
Slowly add the DPE powder to the heated resin while stirring until it is completely dissolved and the mixture is homogenous.
-
Allow all Part A formulations to cool to room temperature.
-
-
Adhesive Mixing and Application:
-
For each formulation, weigh the appropriate amount of Part A and the corresponding curing agent (Part B) according to the manufacturer's recommended stoichiometric ratio.
-
Thoroughly mix Part A and Part B for 3-5 minutes until a uniform color and consistency are achieved.
-
For lap shear testing, apply the mixed adhesive to the prepared substrate coupons as described in ASTM D1002.[7] Ensure a consistent bond line thickness.
-
For hardness testing, cast the mixed adhesive into a small mold (at least 6 mm thick) to create a test puck.
-
-
Curing:
-
Cure all samples (lap shear coupons and hardness pucks) according to the curing agent manufacturer's instructions (e.g., 7 days at 25°C or an accelerated heat cure schedule).
-
-
Mechanical Testing:
-
Lap Shear Strength: Test the bonded coupons using a universal testing machine at a specified crosshead speed (e.g., 1.3 mm/min) as per ASTM D1002.[7] Record the maximum force at failure and calculate the shear strength in megapascals (MPa). Test at least five specimens per formulation.
-
Hardness: Measure the Shore D hardness of the cured pucks using a durometer according to ASTM D2240. Take at least five readings at different locations on the puck and calculate the average.
-
4. Data Analysis:
-
Tabulate the average lap shear strength (MPa) and Shore D hardness for each DPE concentration (0%, 5%, 10%).
-
Analyze the trend to understand how DPE affects the mechanical properties. A decrease in hardness and a potential change in shear strength are expected.
Visualizations
// Main Node DPE [label="this compound (DPE)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Applications Coatings [label="Coatings", fillcolor="#FBBC05", fontcolor="#202124"]; Adhesives [label="Adhesives", fillcolor="#FBBC05", fontcolor="#202124"];
// Roles in Coatings Coalescent [label="Coalescing Agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Solvent / Leveling Aid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Durability [label="Durability Enhancer", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Roles in Adhesives Flexibilizer [label="Flexibilizer / Toughener", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diluent [label="Viscosity Reducer (Diluent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Resin Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections DPE -> Coatings; DPE -> Adhesives;
Coatings -> Coalescent; Coatings -> Solvent; Coatings -> Durability;
Adhesives -> Flexibilizer; Adhesives -> Diluent; Adhesives -> Intermediate; } } Caption: Multifaceted roles of this compound in formulations.
References
- 1. Why this compound Is Widely Used in Specialty Chemicals - Chemical Supplier Unilong [unilongindustry.com]
- 2. nbinno.com [nbinno.com]
- 3. specialchem.com [specialchem.com]
- 4. specialchem.com [specialchem.com]
- 5. sammorell.com [sammorell.com]
- 6. paint.org [paint.org]
- 7. Prediction of Lap Shear Strength and Impact Peel Strength of Epoxy Adhesive by Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2-Diphenoxyethane in Crystallization Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenoxyethane is an organic compound with utility as a sensitizer (B1316253) for thermal paper and as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its physical properties, particularly its high melting point and boiling point, make its use as a conventional solvent for crystallization processes highly unconventional and largely undocumented in scientific literature. Standard crystallization solvents are typically liquids at or below room temperature and possess relatively low boiling points to facilitate easy removal from the purified crystals.
This document provides a theoretical framework and hypothetical protocols for the use of this compound as a solvent in its molten state for the crystallization of organic compounds. It is important to note that these are not standard laboratory procedures and should be approached with a thorough understanding of the principles of melt crystallization and the thermal properties of the compounds involved.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is crucial before considering its use in any crystallization process.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₄O₂ | |
| Molecular Weight | 214.26 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 94-96 °C | |
| Boiling Point | 185 °C at 12 mmHg | |
| Solubility in Water | Slightly soluble | |
| Solubility in Organic Solvents | Soluble in chloroform (B151607) and methanol | |
| Thermal Stability | Good thermal stability |
Conceptual Framework: Melt Crystallization with this compound
Given that this compound is a solid at room temperature, its use as a solvent would necessitate a melt crystallization approach. In this technique, the solvent (this compound) is heated above its melting point to a molten state. The solute is then dissolved in the molten solvent, and crystallization is induced by controlled cooling of the mixture.
Key Considerations:
-
Thermal Stability: Both this compound and the solute must be thermally stable at temperatures above 96°C.
-
Solubility: The solute must be sufficiently soluble in molten this compound.
-
Eutectic Formation: The mixture of the solute and this compound may form a eutectic system, where the melting point of the mixture is lower than that of the individual components. Understanding the phase diagram of the binary mixture is critical for developing a successful crystallization process.
-
Crystal Separation: Separating the crystallized solute from the solidified this compound presents a significant challenge and may require specialized techniques.
Logical Workflow for Feasibility Assessment
The decision to explore this compound as a crystallization solvent should follow a logical progression of assessments.
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,2-Diphenoxyethane
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 1,2-diphenoxyethane, a compound of interest in materials science and as a sensitizer (B1316253) for heat-sensitive materials.[1] The primary synthesis route detailed is the Williamson ether synthesis, a robust and high-yielding method for the preparation of ethers. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound (DPE) is an organic compound with the chemical formula C₁₄H₁₄O₂. It is a white to off-white crystalline solid at room temperature.[2] DPE finds applications as a crosslinking agent, an intermediate in the preparation of polymeric materials, and as a ligand in coordination chemistry.[2] The synthesis of DPE is most commonly achieved through the Williamson ether synthesis, which involves the reaction of a phenoxide with a suitable 1,2-disubstituted ethane. This document outlines a reliable and reproducible procedure for the synthesis, purification, and characterization of this compound in a laboratory setting.
Reaction Principle
The synthesis of this compound is based on the Williamson ether synthesis, a well-established Sₙ2 reaction. In this procedure, a phenoxide ion acts as a nucleophile and displaces a halide from a 1,2-dihaloethane. The overall reaction is as follows:
2 C₆H₅O⁻Na⁺ + Br-CH₂-CH₂-Br → C₆H₅O-CH₂-CH₂-O-C₆H₅ + 2 NaBr
Alternatively, ethylene (B1197577) glycol and a halogenated benzene (B151609) can be used in the presence of a base and a catalyst.
Experimental Protocols
This section details two effective methods for the synthesis of this compound. Method A utilizes phenol (B47542) and 1,2-dibromoethane (B42909), a classic Williamson ether synthesis approach. Method B employs ethylene glycol and a halobenzene with a copper catalyst, which has been reported to provide excellent yields.
Method A: Williamson Ether Synthesis using Phenol and 1,2-Dibromoethane
This method is adapted from established Williamson ether synthesis procedures. While a specific literature yield for this exact reaction was cited as low (30%) due to side reactions, modifications such as the use of a phase-transfer catalyst can improve outcomes.[1]
Materials:
-
Phenol
-
1,2-Dibromoethane
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrabutylammonium (B224687) bromide (TBAB) (Phase-transfer catalyst)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethanol (B145695) (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve phenol (e.g., 9.4 g, 0.1 mol) and a catalytic amount of tetrabutylammonium bromide (e.g., 1.6 g, 5 mol%) in 100 mL of toluene.
-
Base Addition: Prepare a solution of sodium hydroxide (e.g., 4.4 g, 0.11 mol) in 20 mL of water. Add the NaOH solution dropwise to the stirred reaction mixture at room temperature to form sodium phenoxide.
-
Addition of Alkyl Halide: After the addition of NaOH is complete, add 1,2-dibromoethane (e.g., 9.4 g, 0.05 mol) dropwise via the dropping funnel.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 6-8 hours. The use of a phase-transfer catalyst facilitates the reaction between the aqueous phenoxide and the organic halide.[3][4][5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 2 x 50 mL of 1 M NaOH solution to remove any unreacted phenol, followed by 2 x 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid product from hot ethanol to obtain pure this compound as white crystals.
-
Characterization: Determine the melting point of the purified product and characterize by NMR and IR spectroscopy if desired.
Method B: Copper-Catalyzed Synthesis from Ethylene Glycol and Halobenzene
This method, adapted from a high-yield reported procedure, is suitable for producing this compound with high purity.[6]
Materials:
-
Bromobenzene (B47551) or Iodobenzene
-
Ethylene glycol
-
Sodium carbonate (Na₂CO₃)
-
Cuprous iodide (CuI)
-
Dimethylformamide (DMF)
-
Toluene
-
Isopropanol (B130326) (for recrystallization)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Apparatus for vacuum distillation (if needed to recover DMF)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a three-necked flask, charge bromobenzene (15.7 g, 100 mmol) and 47 mL of DMF.
-
Addition of Reagents: To the stirred solution, add sodium carbonate (12.7 g, 120 mmol), cuprous iodide (1.9 g, 10 mmol), 2,2'-bipyridine (1.87 g, 12 mmol), and ethylene glycol (7.4 g, 120 mmol).[6]
-
Reaction: Heat the reaction mixture to 100 °C and stir overnight.
-
Solvent Removal: After the reaction is complete, recover the DMF under reduced pressure.
-
Extraction: To the residue, add 100 mL of water and 100 mL of toluene. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with toluene (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with 5% sodium carbonate solution.
-
Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Recrystallize the crude product from isopropanol and dry in vacuo to yield the final product.[6]
Data Presentation
The following table summarizes the quantitative data from the described synthesis methods.
| Parameter | Method A (Williamson Ether Synthesis) | Method B (Copper-Catalyzed) |
| Reactants | Phenol, 1,2-Dibromoethane | Bromobenzene, Ethylene Glycol |
| Base | Sodium Hydroxide | Sodium Carbonate |
| Catalyst | Tetrabutylammonium Bromide | Cuprous Iodide / 2,2'-Bipyridine |
| Solvent | Toluene/Water | DMF |
| Reaction Temperature | 80-90 °C (Reflux) | 100 °C |
| Reaction Time | 6-8 hours | Overnight |
| Reported Yield | ~30% (without PTC), higher with PTC | 94%[6] |
| Purification Method | Recrystallization from Ethanol | Recrystallization from Isopropanol[6] |
| Melting Point | 95-97 °C | 96-98 °C |
| Purity | >98% (after recrystallization) | >99%[6] |
Visualization
Experimental Workflow for Method B: Copper-Catalyzed Synthesis
Caption: Workflow for the copper-catalyzed synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Phenol is corrosive and toxic; avoid skin contact and inhalation.
-
1,2-Dibromoethane and bromobenzene are toxic and should be handled with care.
-
DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin.
-
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Conclusion
The protocols outlined in this document provide reliable methods for the laboratory-scale synthesis of this compound. The copper-catalyzed approach (Method B) is recommended for achieving high yields and purity.[6] Proper purification techniques, such as recrystallization, are crucial for obtaining a high-quality final product. These application notes should serve as a valuable resource for researchers and professionals engaged in chemical synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,2-Diphenoxyethane by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1,2-diphenoxyethane via vacuum distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of this compound.
| Problem | Possible Cause | Solution |
| No or very slow distillation | - Vacuum level is not low enough. - Heating temperature is too low. - System has a leak. | - Ensure the vacuum pump is operating correctly and can achieve the required pressure. - Gradually increase the heating mantle temperature. - Check all joints and connections for leaks. Ensure all glassware is properly sealed.[1] |
| Bumping (sudden, violent boiling) | - Superheating of the liquid. - Lack of nucleation sites. | - Use a magnetic stirrer and a stir bar for vigorous agitation; boiling chips are less effective under vacuum. - Ensure even and gradual heating.[2] |
| Product solidifying in the condenser or receiving flask | - The melting point of this compound is high (94-96°C).[3][4][5] - Condenser water is too cold. | - Use warm water in the condenser or a heating tape on the condenser and receiving arm, maintained at a temperature just above the melting point. - Consider using an air condenser instead of a water-cooled one. |
| Product is discolored (yellow or brown) | - Thermal decomposition of the product at high temperatures. | - Reduce the distillation temperature by achieving a lower vacuum. - Ensure the distillation is performed as quickly as possible once the desired temperature and pressure are reached. |
| Low purity of the distilled product | - Inefficient fractional distillation. - Entrainment of less volatile impurities. | - Use a fractionating column with a suitable number of theoretical plates. - Control the heating rate to avoid rapid boiling and splashing. - Ensure a proper reflux ratio is maintained. |
| Pressure fluctuations during distillation | - Inconsistent vacuum pump performance. - Leaks in the system. - Temperature fluctuations affecting the evaporation rate. | - Service the vacuum pump. - Use a vacuum regulator for precise pressure control.[6] - Re-check all seals and connections. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vacuum pressure for distilling this compound?
A1: A vacuum pressure of 5 mmHg or less is recommended for efficient distillation.[7] To achieve an impurity level of 1.0% or less, a vacuum of 5 mmHg and a top temperature of 145-170°C can be used.[7] For higher purity (impurities ≤ 0.5%), a vacuum of 3 mmHg or less with a top temperature of 135-170°C is suggested.[7]
Q2: My crude this compound is a solid. How should I prepare it for distillation?
A2: The crude solid should be melted in the distillation flask before applying the vacuum. This can be done by gently heating the flask. Once the material is molten, stirring can be initiated, and the vacuum can be gradually applied.
Q3: What are the common impurities in crude this compound?
A3: Common impurities depend on the synthesis route but can include unreacted starting materials such as phenol, 1,2-dichloroethane, or 1,2-dibromoethane (B42909).[8][9] Byproducts from side reactions, such as vinyl bromide, may also be present if 1,2-dibromoethane is used in the synthesis.
Q4: How can I prevent the product from freezing in the distillation apparatus?
A4: Due to its high melting point (94-96°C), it is crucial to maintain the temperature of the condenser and receiving flask above this point.[3][4][5] This can be achieved by circulating warm water through the condenser jacket or by wrapping the condenser and collection arm with heating tape connected to a variable transformer.
Q5: What is a suitable distillation rate?
A5: A slow and steady distillation rate is recommended to ensure good separation of impurities. This can be controlled by careful regulation of the heating mantle temperature and the reflux ratio if using a fractionating column.
Quantitative Data
The boiling point of this compound is significantly reduced under vacuum, which is essential to prevent thermal degradation.
| Pressure (mmHg) | Boiling Point (°C) | Purity Target | Distillation Conditions |
| 760 (Atmospheric) | ~341 | - | Not recommended due to potential decomposition. |
| 12 | 185 | ≥99% | - |
| ≤ 5 | 145 - 170 | ≤ 1.0% impurities | Theoretical plates: ≥ 2, Reflux ratio: ≥ 1.[7] |
| ≤ 3 | 135 - 170 | ≤ 0.5% impurities | Theoretical plates: ≥ 4, Reflux ratio: ≥ 3.[7] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the procedure for the purification of crude this compound using vacuum distillation.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Claisen adapter
-
Vigreux or other fractionating column (optional, for higher purity)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s) (e.g., a "cow" or "pig" adapter for collecting fractions)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump
-
Cold trap
-
Vacuum gauge (manometer)
-
Thick-walled vacuum tubing
-
Glass wool or other insulation material
-
Heating tape and variable transformer (optional)
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
If the crude material is solid, gently heat it with the heating mantle until it melts before proceeding.
-
Wrap the distillation head and fractionating column (if used) with glass wool or aluminum foil to minimize heat loss.
-
Connect the condenser to a water source. For this compound, it is advisable to use warm water (around 100°C) or a heating tape to prevent solidification in the condenser.
-
Connect the vacuum adapter to a cold trap, and then connect the cold trap to the vacuum pump.
-
-
Distillation Process:
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Slowly and carefully apply the vacuum. The pressure should gradually decrease. You may observe some bubbling as residual volatile solvents are removed.
-
Once the desired vacuum is reached and stable, begin to heat the distillation flask with the heating mantle.
-
Increase the temperature gradually until the this compound begins to boil and the vapor rises into the distillation head.
-
Collect any initial low-boiling fractions in a separate receiving flask and discard them.
-
Monitor the temperature at the distillation head. The main fraction of this compound should distill over at a constant temperature corresponding to the pressure in the system (refer to the data table).
-
Collect the pure this compound in a clean receiving flask. If using a multi-fraction collector, rotate it to collect different fractions.
-
-
Shutdown Procedure:
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum by opening the system to the atmosphere. Never turn off the vacuum pump while the system is still sealed.
-
Turn off the stirrer and the condenser water.
-
Disassemble the apparatus and collect the purified product.
-
Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: Troubleshooting logic for vacuum distillation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. umsl.edu [umsl.edu]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 5. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 6. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]
- 7. cheresources.com [cheresources.com]
- 8. CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog - Google Patents [patents.google.com]
- 9. klmtechgroup.com [klmtechgroup.com]
Recrystallization Methods for High Purity 1,2-Diphenoxyethane: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to obtaining high-purity 1,2-diphenoxyethane through recrystallization. This document outlines detailed experimental protocols, quantitative data, and troubleshooting guidance to address common challenges encountered during the purification process.
Solvent Selection and Solubility Data
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the solute (this compound) completely at an elevated temperature but only sparingly at lower temperatures. Based on documented procedures, isopropanol (B130326) and aqueous ethanol (B145695) have proven effective for achieving high purity.
| Solvent System | Dissolving Temperature (°C) | Crystallization Temperature (°C) | Purity Achieved | Yield | Reference |
| Isopropanol | 85 - 90 | Room Temperature followed by cooling | 99.6% | 72.8% | [1] |
| 75-95% Ethanol/Water | 80 - 85 | 15 - 20 | >99% | Not Specified |
Experimental Protocols
Below are detailed methodologies for the recrystallization of this compound using isopropanol and aqueous ethanol.
Method 1: Recrystallization from Isopropanol
This protocol is adapted from a documented purification method and is suitable for general laboratory use.[1]
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Erlenmeyer flask(s)
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula and glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every gram of crude material, add a starting volume of 5-10 mL of isopropanol. Heat the mixture to 85-90°C while stirring continuously to dissolve the solid completely. Add more isopropanol in small increments if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) with hot isopropanol. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask should remain undisturbed during this initial cooling phase. Once the solution has reached room temperature and crystal formation has slowed, the flask can be placed in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. The melting point of pure this compound is in the range of 94-96°C.[2][3]
Method 2: Two-Step Recrystallization with Aqueous Ethanol
This method employs a two-stage crystallization process to achieve very high purity.
Materials:
-
Crude this compound
-
A diol solvent (e.g., ethylene (B1197577) glycol, propylene (B89431) glycol - for initial dissolution as per the patent, though a more common lab solvent that is miscible with water could be substituted for the second step, like ethanol)
-
75-95% Ethanol in water (v/v)
-
Standard recrystallization glassware
Procedure:
-
Initial Crystallization (from a primary solvent): Dissolve the crude this compound in a suitable first solvent at an elevated temperature. Allow it to cool and crystallize. Isolate the initial crystals by filtration. (This step is based on a patent describing an industrial process; for laboratory scale, a single recrystallization from aqueous ethanol as described below may be sufficient).
-
Secondary Recrystallization (from Aqueous Ethanol):
-
Dissolution: Take the crystals from the initial step (or the crude material) and dissolve them in a 75-95% ethanol-water mixture heated to 80-85°C. Use the minimum amount of hot solvent required for complete dissolution.
-
Cooling and Crystallization: Slowly cool the solution to 15-20°C. Slower cooling will result in higher purity crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.
-
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the recrystallization of this compound.
Q1: The this compound does not fully dissolve in the hot solvent.
-
A1: You may not have added enough solvent. Add small, incremental amounts of the hot solvent until the solid dissolves completely. Be patient and allow time for dissolution after each addition. Ensure your solvent is at the appropriate temperature (e.g., 85-90°C for isopropanol).
Q2: No crystals form upon cooling.
-
A2: This is a common issue and usually indicates that too much solvent was used.
-
Solution 1: Evaporation. Reheat the solution and gently boil off some of the solvent to increase the concentration of this compound. Then, allow it to cool again.
-
Solution 2: Seeding. Add a "seed crystal" (a small crystal of pure this compound) to the solution. This provides a nucleation site for crystal growth.
-
Solution 3: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide a surface for crystals to begin forming.
-
Q3: The product "oils out" instead of forming crystals.
-
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.
-
Solution 1: Add more solvent. Reheat the solution to dissolve the oil and then add a small amount of additional hot solvent before allowing it to cool slowly again.
-
Solution 2: Lower the cooling temperature. Ensure the solution is cooled well below the melting point of this compound (94-96°C).
-
Solution 3: Change the solvent system. The chosen solvent may not be appropriate. Consider a different solvent or a solvent mixture.
-
Q4: The recrystallized product has a low yield.
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A4: A low yield can be caused by several factors:
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Too much solvent: As mentioned in Q2, excessive solvent will keep more of your product dissolved even at low temperatures.
-
Premature crystallization: If the solution cools too quickly during a hot filtration, product can be lost on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath can help.
-
Excessive washing: Washing the crystals with too much solvent or with solvent that is not cold will dissolve some of your product.
-
Q5: The final product is not pure (e.g., has a low or broad melting point).
-
A5: Impurities can be trapped within the crystals if crystallization occurs too rapidly.
-
Solution 1: Slow down the cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Solution 2: Re-recrystallize. A second recrystallization will often significantly improve purity.
-
Solution 3: Ensure complete dissolution. If the initial crude material was not fully dissolved (aside from insoluble impurities), the undissolved portions will contaminate the final product.
-
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for recrystallization and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
challenges in the synthesis of 1,2-Diphenoxyethane and side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-diphenoxyethane. The information is presented in a practical question-and-answer format to directly address common challenges and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a laboratory setting?
A1: The most prevalent laboratory method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. Typically, phenol (B47542) is deprotonated by a base to form sodium phenoxide, which then reacts with a 1,2-dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909), to form the desired ether.
Q2: What are the primary challenges associated with the synthesis of this compound?
A2: Researchers may encounter several challenges, including low product yields, long reaction times, and the formation of significant side products.[1] The purification of the crude product can also be problematic due to the presence of unreacted starting materials and byproducts with similar physical properties to this compound.[2] Additionally, the high melting point of the product can lead to practical issues like pipeline blockage during workup.[1]
Q3: What are the major side reactions to be aware of during the synthesis of this compound?
A3: The primary side reactions include:
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Elimination (E2) Reaction: The 1,2-dihaloethane can undergo elimination in the presence of a strong base to form vinyl halides, which reduces the yield of the desired ether.[3]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of (2-phenoxyethyl)phenols.[4][5]
-
Formation of 2-phenoxyethanol: Incomplete reaction or reaction with water present in the reaction mixture can lead to the formation of 2-phenoxyethanol.
Q4: How can the purity of the final this compound product be improved?
A4: Purification of the crude product is crucial for obtaining high-purity this compound. Common methods include:
-
Recrystallization: This is a widely used technique to purify the solid crude product. Solvents such as isopropanol (B130326) or ethanol (B145695) are often effective.[2][6]
-
Vacuum Distillation: For larger scale preparations or to remove persistent impurities, vacuum distillation can be employed.[2]
-
Washing: The crude product can be washed with water to remove inorganic salts and with a dilute base solution (e.g., sodium bicarbonate) to remove unreacted phenol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation of Phenol: The base used may not be strong enough, or there may be an insufficient amount to fully deprotonate the phenol. 2. Low Reactivity of Alkylating Agent: 1,2-dichloroethane can be less reactive than 1,2-dibromoethane. 3. Reaction Temperature is Too Low: The reaction may be kinetically slow at lower temperatures. 4. Moisture in Reagents or Solvents: Water can consume the base and react with the alkylating agent. | 1. Use a stronger base like sodium hydroxide (B78521) or ensure at least two equivalents of a weaker base like potassium carbonate are used. 2. Consider using 1,2-dibromoethane as the alkylating agent for a faster reaction. 3. Increase the reaction temperature, but monitor for an increase in side products. 4. Ensure all reagents and solvents are thoroughly dried before use. |
| Presence of Unreacted Phenol in Product | 1. Insufficient Alkylating Agent: The molar ratio of the 1,2-dihaloethane to phenol may be too low. 2. Incomplete Reaction: The reaction time may not have been long enough for the reaction to go to completion. | 1. Use a slight excess of the 1,2-dihaloethane. 2. Increase the reaction time and monitor the reaction progress using TLC or GC. |
| Significant Amount of Oily Byproduct (likely 2-phenoxyethanol) | 1. Reaction with Water: Presence of water in the reaction mixture can lead to the hydrolysis of the 1,2-dihaloethane. 2. Incomplete Second Substitution: The intermediate, 2-halo-1-phenoxyethane, may not have fully reacted with a second equivalent of phenoxide. | 1. Use anhydrous reagents and solvents. 2. Ensure a sufficient amount of phenoxide is present and allow for adequate reaction time. |
| Product is a Mixture of O- and C-alkylated Products | 1. Reaction Conditions Favoring C-alkylation: The choice of solvent can influence the site of alkylation. Protic solvents can favor C-alkylation by solvating the oxygen of the phenoxide.[4] | 1. Use a polar aprotic solvent such as DMF or DMSO to favor O-alkylation.[4] |
| Formation of a Vinyl Halide byproduct | 1. Elimination (E2) Reaction: The strong base can promote the elimination of HX from the 1,2-dihaloethane. This is more prevalent with 1,2-dibromoethane.[3] | 1. Use a less hindered base if possible. 2. Carefully control the reaction temperature, as higher temperatures can favor elimination. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Materials | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol, 1,2-Dichloroethane | Sodium Hydroxide | Water | None | Reflux | 11 | ~78 | Patent JP2005145857A[2] |
| Phenol, 1,2-Dichloroethane | Sodium Carbonate, Potassium Carbonate | None | Polyethylene Glycol | 130-160 | 8+ | 83 | Patent CN101462976A[1] |
| Phenol, 2-Bromoethylphenyl ether | Sodium Hydroxide | Water | None | 100 | 16 | 53 | PrepChem.com |
| Iodobenzene, Ethylene Glycol | Sodium Carbonate | DMF | CuI, 2,2'-bipyridine | 100 | Overnight | 94 | ChemicalBook[6] |
Experimental Protocols
Representative Protocol for Williamson Ether Synthesis of this compound:
-
Preparation of Sodium Phenoxide:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (2.0 equivalents) in a suitable solvent (e.g., ethanol or DMF).
-
Carefully add sodium hydroxide (2.1 equivalents) portion-wise to the solution while stirring. The mixture may become warm.
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of sodium phenoxide.
-
-
Reaction with 1,2-Dichloroethane:
-
To the sodium phenoxide solution, add 1,2-dichloroethane (1.0 equivalent).
-
If using a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), add it at this stage (typically 5 mol%).
-
Heat the reaction mixture to reflux and maintain the temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitates, filter the mixture. If not, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers and wash with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent, such as isopropanol or ethanol, to obtain pure this compound.
-
Determine the melting point and characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields.
Caption: Competing reactions in this compound synthesis.
References
- 1. CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog - Google Patents [patents.google.com]
- 2. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
optimizing reaction conditions for 1,2-Diphenoxyethane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1,2-diphenoxyethane. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes and how can I improve the yield?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors related to reactants, reaction conditions, and potential side reactions. Here are the primary aspects to investigate:
-
Incomplete Deprotonation of Phenol (B47542): The Williamson ether synthesis, a common route to this compound, requires the formation of the phenoxide ion. If the base used is not strong enough or is used in insufficient quantity, the phenol will not be fully deprotonated, leading to a poor yield.
-
Solution: Ensure you are using a sufficiently strong base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), in at least stoichiometric amounts. For less reactive haloalkanes, a stronger base like sodium hydride (NaH) might be necessary.
-
-
Side Reactions of the Alkylating Agent: When using 1,2-dihaloethanes, particularly 1,2-dibromoethane (B42909), elimination reactions can compete with the desired substitution reaction, forming vinyl bromide and reducing the yield of this compound.[1]
-
Solution: Using 1,2-dichloroethane (B1671644) and higher reaction temperatures (130-175 °C) can favor the substitution reaction.[2] Alternatively, a two-step approach where 2-phenoxyethanol (B1175444) is first synthesized and then reacted with a phenoxide can avoid this issue.
-
-
Reaction Temperature and Time: Like most chemical reactions, the synthesis of this compound is sensitive to temperature and reaction duration.
-
Solution: Optimal temperatures for the Williamson synthesis using 1,2-dichloroethane are reported to be in the range of 130-150 °C.[2][3] Reaction times can be lengthy, with some procedures lasting several hours to overnight to ensure completion.[4][5] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Purity of Reagents and Solvents: The presence of water or other impurities in the reactants or solvent can interfere with the reaction.
-
Solution: Use dry solvents and ensure the purity of your starting materials. Moisture can quench the phenoxide ion, reducing its nucleophilicity.
-
-
Issue 2: Product is Impure or Contaminated with Side Products
-
Question: I have obtained a product, but it appears to be impure. What are the common contaminants and how can I purify my this compound?
-
Answer: Impurities in the final product are often a result of unreacted starting materials or the formation of side products.
-
Common Impurities:
-
Unreacted phenol
-
Unreacted 1,2-dihaloethane or other alkylating agents
-
2-Phenoxyethanol (in cases of incomplete reaction)
-
Products from side reactions (e.g., vinyl ethers from elimination)
-
-
Purification Methods:
-
Recrystallization: This is a highly effective method for purifying solid this compound. Common solvents for recrystallization include ethanol (B145695) or isopropanol (B130326).[3][4]
-
Vacuum Distillation: For larger scale purification or to remove high-boiling impurities, vacuum distillation can be employed.[6] It is recommended to keep the column top temperature below 250 °C to prevent decomposition.[6]
-
Washing: Washing the crude product with a dilute base solution (e.g., 5% NaOH) can help remove unreacted phenol. A subsequent wash with water and brine will help remove any remaining water-soluble impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The typical reactants are phenol and a 1,2-dihaloethane (like 1,2-dichloroethane or 1,2-dibromoethane) in the presence of a base.[7][8][9] An alternative approach involves the reaction of ethylene (B1197577) glycol with phenol under acidic or basic catalysis.[10]
Q2: What are the key parameters to control for optimizing the yield of this compound?
A2: To optimize the yield, you should focus on the following parameters:
-
Choice of Base: A strong base is crucial for the complete deprotonation of phenol. Sodium hydroxide and potassium carbonate are commonly used.
-
Reaction Temperature: Higher temperatures generally favor the reaction, but excessively high temperatures can lead to side reactions. A range of 100-150 °C is often employed.[2][3][5]
-
Solvent: A polar aprotic solvent like DMF or DMSO can be effective, although some procedures use an excess of one of the reactants as the solvent.[4][11] Phase-transfer catalysts can also be used to facilitate the reaction between reactants in different phases.[2]
-
Reaction Time: The reaction may require several hours to go to completion. Monitoring the reaction is key to determining the optimal time.
Q3: Are there any significant safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are necessary:
-
Handling of Phenol: Phenol is corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Handling of Bases: Strong bases like sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.
-
Handling of Halogenated Hydrocarbons: 1,2-dichloroethane and 1,2-dibromoethane are toxic and potential carcinogens. All manipulations should be performed in a fume hood.
-
Reaction at Elevated Temperatures: Use appropriate heating mantles and condensers to control the reaction temperature and prevent the escape of volatile reagents.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using 1,2-Dichloroethane and Phenol
This protocol is adapted from industrial preparation methods.[2][3]
-
Reaction Setup: In a reaction kettle, add phenol and 1,2-dichloroethane.
-
Heating: Heat the mixture to reflux (approximately 85°C).
-
Addition of Base: Slowly add an acid-binding agent (e.g., N,N-diisopropylethylamine - DIPEA) dropwise.
-
First Stage Reaction: Maintain the reaction for several hours, monitoring the consumption of phenol by gas chromatography. The primary product at this stage is 2-chlorophenetole (B1346889).
-
Solvent Removal: Remove the excess 1,2-dichloroethane by distillation under reduced pressure.
-
Second Stage Reaction: Add a fresh portion of the acid-binding agent and raise the temperature to 130°C.
-
Addition of Phenol: Slowly add more phenol dropwise, monitoring the reaction until the 2-chlorophenetole is completely consumed.
-
Work-up: Cool the reaction mixture, wash with water to remove salts, and then recrystallize the solid product from ethanol.
Protocol 2: Copper-Catalyzed Synthesis from Ethylene Glycol and Iodobenzene
This protocol is based on a laboratory-scale synthesis.[4]
-
Reaction Setup: In a three-necked flask, charge iodobenzene, N,N-dimethylformamide (DMF), sodium carbonate, cuprous iodide (CuI), 2,2'-bipyridine, and ethylene glycol.
-
Reaction: Stir the reaction mixture at 100°C overnight.
-
Solvent Removal: After the reaction is complete, recover the DMF under reduced pressure.
-
Extraction: Add water and toluene (B28343) to the residue. Extract the aqueous phase three times with toluene.
-
Washing: Combine the organic layers and wash sequentially with a 5% sodium carbonate solution.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Recrystallize the crude product from isopropanol and dry under vacuum to obtain pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Synthesis Method | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Williamson Ether Synthesis | Phenol, 1,2-Dichloroethane | N,N-diisopropylethylamine (DIPEA) | None (excess dichloroethane) | 85 then 130 | Several hours | 89.82 | [3] |
| Williamson Ether Synthesis | Phenol, Phenoxyethyl bromide | Sodium Hydroxide | Water | 100 | 16 hours | 53 | [5] |
| Copper-Catalyzed Synthesis | Ethylene Glycol, Iodobenzene | Sodium Carbonate, Cuprous Iodide | DMF | 100 | Overnight | 94 | [4] |
| Copper-Catalyzed Synthesis | Ethylene Glycol, Bromobenzene | Sodium Carbonate, Cuprous Iodide | DMF | 100 | Overnight | 91 | [4] |
Visualizations
Caption: Williamson Ether Synthesis Pathway for this compound.
Caption: General Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Low Yield in this compound Synthesis.
References
- 1. allhdi.com [allhdi.com]
- 2. CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog - Google Patents [patents.google.com]
- 3. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. Page loading... [guidechem.com]
- 11. reddit.com [reddit.com]
how to remove impurities from 1,2-Diphenoxyethane reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from the 1,2-diphenoxyethane reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound reaction mixture?
Common impurities can include unreacted starting materials such as phenol (B47542) and 1,2-dihaloethane (e.g., 1,2-dichloroethane (B1671644) or 1,2-dibromoethane), residual base (e.g., sodium hydroxide), and side-products. Syntheses starting from phenol and 1,2-dichloroethane are known to produce numerous impurities.[1] One possible side reaction when using 1,2-dibromoethane (B42909) is its conversion to vinyl bromide, leading to lower yields.[1]
Q2: What are the primary methods for purifying crude this compound?
The most common and effective methods for purifying this compound are recrystallization and vacuum distillation.[2][3] Additionally, a preliminary aqueous workup involving washing with a basic solution can remove acidic impurities.
Q3: Which solvents are suitable for the recrystallization of this compound?
Isopropanol (B130326) is a commonly used solvent for recrystallizing this compound, capable of yielding purities greater than 99%.[3][4] An ethanol-water mixture can also be used for recrystallization.[5] The choice of solvent depends on the impurity profile of the crude product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Recrystallization | The chosen solvent is not optimal for separating the specific impurities present. | - Experiment with different solvent systems. Good starting points include isopropanol, ethanol, or mixtures like ethanol/water.[3][5] - Perform a second recrystallization. |
| Oiling Out During Recrystallization | The crude product is highly impure, or the solution is being cooled too quickly. | - Ensure the crude product is dissolved in the minimum amount of hot solvent. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - Consider a pre-purification step like washing or column chromatography to remove some impurities before recrystallization. |
| Product Decomposition During Distillation | The distillation temperature is too high. | - Use vacuum distillation to lower the boiling point of this compound. Distillation at a column top temperature above 250°C can cause partial sublimation and decomposition.[2] |
| Inefficient Separation During Distillation | Insufficient number of theoretical plates or an incorrect reflux ratio. | - Utilize a fractionating column with a higher number of theoretical plates (e.g., 4 or more).[2] - Optimize the reflux ratio; a higher reflux ratio (e.g., 3 or more) can improve separation.[2] |
| Aqueous Workup Fails to Remove Impurities | Impurities are not acidic or are insoluble in the aqueous phase. | - If impurities are basic, wash with a dilute acid solution. - For neutral organic impurities, consider other purification methods like chromatography or recrystallization. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on a synthesis of this compound that yields a high-purity product.
Objective: To purify crude this compound to >99% purity.
Procedure:
-
Dissolution: Transfer the crude this compound product to a suitable flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.[3][4]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven to remove residual solvent. The expected yield is between 91% and 94%, with a purity exceeding 99%.[3]
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for larger-scale purification and can be tailored to achieve specific purity levels.
Objective: To reduce the impurity level of this compound to ≤ 2.0%.
Procedure:
-
Setup: Assemble a vacuum distillation apparatus with a fractionating column.
-
Distillation: Heat the crude this compound under vacuum. The distillation conditions can be adjusted to achieve the desired purity.
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Collection: Collect the fraction corresponding to pure this compound.
Quantitative Data for Vacuum Distillation:
| Target Impurity Level | Theoretical Plates | Vacuum | Reflux Ratio | Column Top Temperature |
| ≤ 2.0% | ≥ 2 | ≤ 5 mmHg | ≥ 1 | 145-170°C |
| ≤ 1.0% | ≥ 2 | ≤ 5 mmHg | ≥ 1 | 145-170°C |
| ≤ 0.5% | ≥ 4 | ≤ 3 mmHg | ≥ 3 | 135-170°C |
Table adapted from data found in a relevant patent.[2]
Visualizations
Experimental Workflow for Purification
Caption: General experimental workflow for the purification of this compound.
Logical Relationship of Purification Parameters
Caption: Key parameters influencing the purity of this compound during purification.
References
- 1. allhdi.com [allhdi.com]
- 2. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 104-66-5 [chemicalbook.com]
- 5. CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog - Google Patents [patents.google.com]
improving the yield and purity of 1,2-Diphenoxyethane synthesis
Welcome to the technical support center for the synthesis of 1,2-Diphenoxyethane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. Here are some common causes and troubleshooting steps:
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Incomplete Deprotonation of Phenol (B47542): The Williamson ether synthesis, a common method for this synthesis, requires the formation of a phenoxide ion.[1][2][3] Incomplete deprotonation of phenol results in unreacted starting material.
-
Solution: Ensure a sufficiently strong base is used to fully deprotonate the phenol. Sodium hydroxide (B78521) or potassium hydroxide are commonly used.[4][5] Consider using a stronger base like sodium hydride if necessary, though with appropriate safety precautions.[1] The reaction's progress can be monitored to ensure the completion of this step.
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate.
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Solution: The optimal temperature can vary depending on the specific protocol. Some methods suggest refluxing at around 85°C, while others operate at higher temperatures of 130-150°C.[6] It is crucial to adhere to the temperature specified in your chosen protocol.
-
-
Inefficient Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to poor contact between reactants, thus lowering the yield.
-
Solution: Ensure vigorous and constant stirring throughout the reaction to maximize the interaction between the phenoxide and the dihaloethane.
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. A common side reaction is the elimination of HX from the dihaloethane, especially with secondary or tertiary halides, though 1,2-dihaloethanes are primary.[2]
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Solution: Using a primary alkyl halide like 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909) is standard.[6] Maintaining the recommended reaction temperature is also critical, as higher temperatures can favor elimination.
-
-
Use of Phase Transfer Catalysis (PTC): For reactions involving immiscible phases (e.g., an aqueous solution of base and an organic solution of reactants), a phase transfer catalyst can significantly improve the reaction rate and yield.[7][8][9][10][11]
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Solution: Introduce a phase transfer catalyst such as a quaternary ammonium (B1175870) salt or a poly(ethylene glycol).[12][13] This facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction occurs.
-
Q2: The purity of my this compound is not meeting the required specifications. What purification strategies can I employ?
A2: Achieving high purity is crucial, especially in drug development. If your product is impure, consider the following purification methods:
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Recrystallization: This is a common and effective technique for purifying solid organic compounds.[6][14]
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Solution: Ethanol (B145695) and isopropanol (B130326) are reported as effective solvents for the recrystallization of this compound.[6][15] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which causes the pure product to crystallize while impurities remain in the solution.
-
-
Vacuum Distillation: For liquid impurities or to remove residual solvents, vacuum distillation can be a powerful purification method.[5]
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Solution: Distilling the crude product under reduced pressure can separate this compound from less volatile or non-volatile impurities. A patent suggests that vacuum distillation can achieve a purity of over 99%.[5] It is important to control the column top temperature (e.g., 145-170°C) and the degree of vacuum to prevent product decomposition.[5]
-
-
Washing: Washing the crude product can remove salts and water-soluble impurities.
Q3: The reaction does not seem to be proceeding, or is extremely slow. What should I check?
A3: A stalled or sluggish reaction can be frustrating. Here’s a checklist of things to investigate:
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Catalyst Activity: If using a phase transfer catalyst or another type of catalyst, its activity might be compromised.
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Solution: Ensure the catalyst is not expired or deactivated. Use a fresh batch of catalyst if in doubt.
-
-
Reagent Quality: The purity of your starting materials is critical.
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Solution: Verify the purity of your phenol, 1,2-dihaloethane, and base. Impurities can interfere with the reaction.
-
-
Incorrect Reaction Conditions: Double-check all reaction parameters.
-
Solution: Confirm that the temperature, solvent, and reactant concentrations match the protocol. Ensure that an inert atmosphere (e.g., nitrogen) is maintained if the reaction is sensitive to air or moisture.
-
-
Leaving Group Ability: The choice of dihaloethane can affect the reaction rate.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes different reported methods for the synthesis of this compound, providing a comparison of key reaction parameters and outcomes.
| Reactants | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Phenol, 1,2-Dichloroethane | N,N-diisopropylethylamine (DIPEA) | Dichloroethane | 85 then 130 | 4 + tracking | High | - | [6] |
| Phenol, 1,2-Dichloroethane | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Dichloroethane | 130 | Tracking | High | - | [6] |
| Bromobenzene, Ethylene Glycol | Cuprous Iodide, 2,2'-bipyridine, Na₂CO₃ | DMF | 100 | Overnight | 94 | >99 | [15] |
| 2-Bromoethylphenyl ether, Phenol | Sodium Hydroxide | Water | 100 | 16 | 53 | - | [4] |
| Phenol, 1,2-Dichloroethane | Sodium Hydroxide | Water | Reflux | 3 + 8 | 78 | 99.6 | [5] |
| Phenol, 1,2-Dichloroethane | Sodium Carbonate, Potassium Carbonate, PEG | None | 130-175 | Several hours | 83.6 | - | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis and purification of this compound.
Protocol 1: Williamson Ether Synthesis using 1,2-Dichloroethane [5][6]
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Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, add phenol and 1,2-dichloroethane.
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Base Addition: Begin stirring and heat the mixture to reflux (approximately 85°C). Slowly add a solution of sodium hydroxide in water dropwise over a period of several hours.
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Reaction Monitoring: Continue heating under reflux. The reaction progress can be monitored by techniques such as gas chromatography (GC) to track the disappearance of phenol.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and separate the aqueous layer.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloroethane or toluene) to recover any dissolved product.
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Washing: Combine the organic layers and wash with water, followed by a brine solution.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization [6][15]
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Solvent Selection: Choose an appropriate solvent for recrystallization, such as ethanol or isopropanol.
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Purification by Vacuum Distillation [5]
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a fractionating column (optional, but recommended for better separation), a condenser, a receiving flask, and a vacuum source.
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Distillation: Place the crude this compound in the distillation flask. Begin heating the flask gently while applying a vacuum.
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Fraction Collection: Collect the fraction that distills at the boiling point of this compound at the applied pressure (e.g., ~185°C at 12 mmHg).[16] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
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Product Collection: The collected distillate is the purified this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot and address common causes of low yield in this compound synthesis.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]
- 6. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. repository.ias.ac.in [repository.ias.ac.in]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 11. iajpr.com [iajpr.com]
- 12. CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog - Google Patents [patents.google.com]
- 13. CN101863781A - Preparation method of 1, 2-di (o-amino phenoxyl) ethane - Google Patents [patents.google.com]
- 14. CN101555188A - Method for purifying 1, 2-diphenylethane by recrystallization of diols solvent - Google Patents [patents.google.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. sellchems.com [sellchems.com]
handling and storage guidelines for 1,2-Diphenoxyethane in the lab
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the handling, storage, and troubleshooting of 1,2-Diphenoxyethane in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in the lab?
A1: this compound (CAS No. 104-66-5), also known as ethylene (B1197577) glycol diphenyl ether, is a white to off-white crystalline solid.[1] In the laboratory, it is primarily used as a solvent, a heat transfer fluid in high-temperature reactions, and as an intermediate in organic synthesis.[1][2] It is also utilized in the preparation of polymeric materials and as a sensitizer (B1316253) for thermal paper.[1][3]
Q2: What are the primary hazards associated with this compound?
A2: this compound may cause irritation to the eyes, skin, and respiratory tract.[1] While its toxicological properties have not been fully investigated, it is advisable to handle it with care to avoid direct contact and inhalation of dust.[1]
Q3: What are the proper storage conditions for this compound?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] It should be kept away from incompatible substances, such as strong oxidizing agents.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, it is important to wear appropriate personal protective equipment, including chemical safety goggles, gloves, and a lab coat. If there is a risk of dust formation, a NIOSH-approved respirator is recommended.
Troubleshooting Guide
Issue: The this compound solid is difficult to dissolve.
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Possible Cause: this compound has limited solubility in non-polar solvents and is only slightly soluble in water.[1] You may be using an inappropriate solvent.
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Solution: this compound is readily soluble in common organic solvents such as ethanol, acetone, and chloroform.[1] Consider using one of these solvents for your experiment. Gentle heating may also aid in dissolution, but be mindful of the solvent's boiling point and the stability of your other reagents.
Issue: The reaction yield is lower than expected when using this compound as a starting material.
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Possible Cause: Impurities in the this compound may be interfering with the reaction. Synthesis of this compound can result in side products or unreacted starting materials.[3]
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Solution: Purify the this compound before use. Recrystallization from a suitable solvent, such as isopropanol (B130326) or ethyl acetate (B1210297), is a common method to remove impurities.[5][6] Alternatively, vacuum distillation can be used for purification.[7]
Issue: Unexpected side products are observed in the reaction mixture.
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Possible Cause: Ethers like this compound can undergo cleavage in the presence of strong acids or bases, leading to undesired side reactions.[8]
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Solution: Review your reaction conditions. If strong acids or bases are present, consider if they are necessary or if milder alternatives could be used. Protecting groups may be required for other functional groups in your substrate to prevent unwanted reactions.
Issue: The this compound appears to be degrading during the experiment.
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Possible Cause: Although generally stable under normal conditions, prolonged exposure to high temperatures or strong oxidizing agents can lead to the decomposition of this compound.[1]
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Solution: If high temperatures are required, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Avoid contact with strong oxidizing agents. If degradation is suspected, analyze a sample of the material to confirm its purity.
Quantitative Data
| Property | Value | Reference |
| CAS Number | 104-66-5 | [8] |
| Molecular Formula | C14H14O2 | [1][8] |
| Molecular Weight | 214.26 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 94-96 °C | [4] |
| Boiling Point | 341.6 °C at 760 mmHg | [1] |
| Solubility in Water | Slightly soluble | [1] |
| Solubility in Organic Solvents | Readily soluble in ethanol, acetone, and chloroform | [1] |
| Flash Point | 139.4 °C | [1] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a generalized procedure based on common laboratory practices for this type of reaction.
Materials:
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Sodium hydroxide (B78521) (NaOH)
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Ethanol (solvent)
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Water
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Ethyl acetate (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol and sodium hydroxide in ethanol.
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Slowly add 1,2-dibromoethane to the reaction mixture.
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Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.
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Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude this compound by recrystallization from hot ethyl acetate to yield a white crystalline solid.[6]
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. allhdi.com [allhdi.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]
- 8. CAS 104-66-5: this compound | CymitQuimica [cymitquimica.com]
troubleshooting low yield in Williamson ether synthesis of 1,2-Diphenoxyethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the synthesis of 1,2-diphenoxyethane via the Williamson ether synthesis.
Troubleshooting Guides
This section offers solutions to common problems that can lead to low yields and product impurities.
Issue: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of Phenol (B47542) | The phenoxide anion is the active nucleophile. Ensure a sufficiently strong base is used to completely deprotonate the phenol. For phenoxides, bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are often suitable.[1][2] The reaction's pKa will determine the appropriate base strength. |
| Poor Quality or Inappropriate Alkylating Agent | Use a high-purity dihaloethane. 1,2-dibromoethane (B42909) can be more reactive than 1,2-dichloroethane (B1671644) but is also more prone to E2 elimination, which can result in low yields (around 30%).[3] Ensure the alkylating agent is not sterically hindered.[4][5] |
| Suboptimal Reaction Temperature | The reaction is typically conducted at elevated temperatures (50-100 °C).[3] However, excessively high temperatures can favor the E2 elimination side reaction, especially with more reactive leaving groups like bromide.[6] A stepwise increase in temperature, for instance up to 160°C, has been shown to be effective in certain protocols.[7] |
| Inappropriate Solvent | Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they solvate the cation, leaving a more reactive "naked" phenoxide anion.[1][2] Protic solvents can solvate the nucleophile, reducing its reactivity.[2] |
| Insufficient Reaction Time | Williamson ether synthesis can require several hours to reach completion, with some protocols reporting reaction times of up to 16 hours.[8] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). |
| Presence of Water | Ensure all reagents and glassware are dry, as water can consume the base and hinder the formation of the phenoxide. |
Issue: Presence of Impurities and Side Products
| Potential Cause | Recommended Solution |
| E2 Elimination Side Reaction | This is a common competing reaction, especially with secondary alkyl halides and at higher temperatures, leading to the formation of vinyl bromide from 1,2-dibromoethane.[3][6] Using a primary dihaloalkane is crucial. If elimination is still an issue, consider lowering the reaction temperature and extending the reaction time. |
| Unreacted Starting Materials | If unreacted phenol is present, it can be removed during the workup by washing the organic layer with an aqueous base solution (e.g., 5% NaOH).[9] Unreacted dihaloethane can be removed by evaporation or distillation. |
| Formation of Mono-etherified Product (2-phenoxyethanol) | This can occur if the reaction does not go to completion or if the stoichiometry is not optimized. Ensure a sufficient excess of the phenoxide is used relative to the dihaloethane. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the Williamson ether synthesis of this compound?
Yields can vary significantly depending on the chosen reagents and conditions. Reported yields range from as low as 30% when using 1,2-dibromoethane in ethanol (B145695) to over 80% in industrial preparations using phase-transfer catalysis.[3][7]
Q2: Which is a better alkylating agent: 1,2-dichloroethane or 1,2-dibromoethane?
While 1,2-dibromoethane has a better leaving group (bromide vs. chloride), it is more susceptible to E2 elimination, which can lead to lower yields of the desired ether.[3] 1,2-dichloroethane is often used in higher-yielding industrial processes.[7]
Q3: How can I improve the yield of my reaction?
Several strategies can be employed to improve the yield:
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Use a Phase-Transfer Catalyst (PTC): A PTC, such as polyethylene (B3416737) glycol, can facilitate the reaction between the aqueous phenoxide and the organic dihaloethane, leading to higher yields (over 80%).[7]
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Optimize the Base: Use a strong enough base to ensure complete deprotonation of the phenol. For aryl ethers, NaOH, KOH, or K₂CO₃ are commonly used.[1]
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Choose the Right Solvent: Polar aprotic solvents like DMF or DMSO are generally recommended.[1][2]
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Control the Temperature: Carefully control the reaction temperature to minimize elimination side reactions.
Q4: My reaction is not working. What are the first things I should check?
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Verify Reagent Quality: Ensure your phenol and dihaloethane are pure and dry.
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Confirm Base Strength and Stoichiometry: Double-check that you are using a suitable base and the correct molar ratios.
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Check for Water Contamination: Ensure your reaction setup is anhydrous.
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Monitor the Reaction: Use TLC to see if any product is forming over time.
Quantitative Data Summary
| Starting Materials | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenol, 1,2-dibromoethane | - | Ethanol | - | - | 30 | [3] |
| 2-bromoethylphenyl ether, Phenol | NaOH | Water | 100 | 16 | 53 | [8] |
| Phenol, 1,2-dichloroethane | NaOH/KOH | Water/Ethanol | - | - | up to 80 | [3] |
| Phenol, 1,2-dichloroethane | Na₂CO₃, K₂CO₃, KOH / Polyethylene glycol | - | 130-160 | 10+ | 81-84 | [7] |
Experimental Protocols
Protocol 1: Synthesis using 1,2-dibromoethane (Lower Yield Example)
This protocol is adapted from literature reports and illustrates a more basic setup that may result in lower yields.
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Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol in ethanol.
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Add a stoichiometric equivalent of a suitable base (e.g., sodium hydroxide) and stir until the phenol is completely deprotonated.
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Alkylation: Add 1,2-dibromoethane to the reaction mixture.
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Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
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Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
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Wash the organic layer with an aqueous base solution to remove unreacted phenol, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Industrial Method with Phase-Transfer Catalysis (Higher Yield Example)
This protocol is based on a patented industrial method.
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Reaction Setup: In a suitable reactor, add phenol, an acid-binding agent (e.g., sodium carbonate and potassium carbonate), and a phase-transfer catalyst (e.g., polyethylene glycol).[7]
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Heating: Heat the mixture to above 130 °C with stirring.[7]
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Reagent Addition: Continuously add 1,2-dichloroethane dropwise to the hot reaction system at a uniform speed.[7] The setup should allow for the continuous escape and potential recirculation of 1,2-dichloroethane vapor.
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Temperature Control: Gradually increase the temperature to 160 °C over the course of the reaction.[7]
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Reaction Monitoring and Completion: Monitor the reaction for the complete consumption of phenol. The reaction may take over 10 hours.[7]
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Post-processing: After the reaction is complete, cool the mixture and perform a water wash to remove salts. The product can then be purified by distillation.[7]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. francis-press.com [francis-press.com]
- 3. allhdi.com [allhdi.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Drying of 1,2-Diphenoxyethane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the methods for drying the solvent 1,2-diphenoxyethane.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to dry this compound before use in experiments?
A1: Moisture can act as an unwanted reactant or catalyst in many sensitive chemical reactions. For applications such as Grignard reactions, organometallic catalysis, and certain polymerization processes, the presence of water can lead to side reactions, reduced yields, and catalyst deactivation. Ensuring the solvent is anhydrous is critical for the reproducibility and success of these experiments.
Q2: this compound is a solid at room temperature. How does this affect the drying process?
A2: As this compound is a solid under standard conditions (melting point: 94-96 °C), it must be dissolved in a suitable, pre-dried volatile solvent to allow for effective drying with common agents like molecular sieves or sodium sulfate (B86663).[1][2] The choice of the volatile solvent is critical; it should be inert, easily removable, and rigorously dried beforehand. Anhydrous diethyl ether or toluene (B28343) are suitable options.
Q3: What are the recommended drying agents for this compound?
A3: Based on its chemical structure as an ether, the most effective drying agents are 3Å molecular sieves and distillation from sodium/benzophenone ketyl. Anhydrous sodium sulfate can be used for preliminary drying of very wet solutions, but it is less efficient for achieving very low water content in ethers.[3]
Q4: Can I use other common drying agents like calcium chloride or magnesium sulfate?
A4: While magnesium sulfate is an efficient drying agent, it is slightly acidic and may not be suitable for highly acid-sensitive applications.[4] Calcium chloride is generally not recommended for drying ethers as it can form adducts.[5]
Q5: How can I determine the water content of my this compound after drying?
A5: The most accurate method for determining residual water content in organic solvents is Karl Fischer titration.[4][6] This technique can precisely measure water content down to the parts-per-million (ppm) level.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Drying (High Residual Water Content) | 1. Insufficient amount of drying agent. 2. Insufficient contact time with the drying agent. 3. The drying agent was not properly activated (e.g., molecular sieves). 4. The volatile solvent used was not adequately dried. | 1. Increase the amount of drying agent. 2. Extend the contact time (e.g., allow to stand over molecular sieves for 24-48 hours). 3. Ensure molecular sieves are activated by heating in a vacuum oven prior to use. 4. Dry the volatile solvent rigorously before dissolving the this compound. |
| Contamination of the Dried Product | 1. Dust or fine particles from the drying agent (e.g., molecular sieves, sodium sulfate). 2. Introduction of atmospheric moisture during handling. | 1. Carefully decant or filter the dried solution away from the drying agent. 2. Perform all transfers under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques and glassware. |
| Decomposition of this compound | Use of a reactive drying method with an incompatible solvent. | Ensure the chosen drying method and any additional solvents are compatible with this compound. Ethers are generally stable to the recommended drying agents. |
Quantitative Data on Drying Agent Efficiency for Ethers
The following table summarizes the residual water content in common ethers after treatment with various drying agents. This data can be used to guide the selection of the most appropriate drying method for achieving the desired level of dryness.
| Drying Agent | Solvent | Conditions | Residual Water Content (ppm) |
| 3Å Molecular Sieves | Tetrahydrofuran (THF) | 20% m/v loading, 48 hours | < 10 |
| 3Å Molecular Sieves | Diethyl Ether | Stored over sieves | < 50 |
| Sodium Sulfate (Anhydrous) | Diethyl Ether | Vigorous mixing | Reduced water from 8-10 mg/mL by 20-25% |
| Distillation from Sodium/Benzophenone Ketyl | Tetrahydrofuran (THF) | Reflux | ~43 |
| Distillation from Sodium/Benzophenone Ketyl | Diethyl Ether | Reflux | < 10 |
Data sourced from studies on common ethers and may be used as a proxy for the expected efficiency when drying solutions of this compound.
Experimental Protocols
Method 1: Drying with 3Å Molecular Sieves
This method is suitable for achieving very low water content and is generally safer than reactive drying agents.
Methodology:
-
Preparation:
-
Activate 3Å molecular sieves by heating them in a muffle furnace at 300°C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.
-
Allow the sieves to cool to room temperature in a desiccator over a strong desiccant like phosphorus pentoxide.
-
Prepare a rigorously dried, inert solvent such as toluene or diethyl ether. This can be achieved by distilling from sodium/benzophenone or by prolonged storage over activated 3Å molecular sieves.
-
-
Dissolution:
-
In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve the this compound in the minimal amount of the pre-dried volatile solvent required to fully dissolve it at room temperature.
-
-
Drying:
-
Add the activated 3Å molecular sieves to the solution of this compound (approximately 10-20% of the solution volume).
-
Seal the flask and allow the solution to stand for at least 24 hours at room temperature with occasional swirling. For optimal dryness, a 48-hour period is recommended.
-
-
Isolation:
-
Under an inert atmosphere, carefully decant or filter the dried solution into a clean, flame-dried flask, leaving the molecular sieves behind.
-
Remove the volatile solvent under reduced pressure using a rotary evaporator to obtain the dry, solid this compound.
-
For highly sensitive applications, the final product should be stored in a glovebox or a tightly sealed container under an inert atmosphere.
-
Method 2: Preliminary Drying with Anhydrous Sodium Sulfate
This method is suitable for removing bulk water from a solution of this compound. It is often used as a preliminary step before a more rigorous drying method.
Methodology:
-
Preparation:
-
Ensure the anhydrous sodium sulfate is a free-flowing powder. If it has clumped, it may have absorbed atmospheric moisture and should be dried in an oven at >100°C for several hours.
-
Prepare a suitable volatile solvent (e.g., diethyl ether or ethyl acetate).
-
-
Dissolution:
-
Dissolve the this compound in the volatile solvent in a flask.
-
-
Drying:
-
Add anhydrous sodium sulfate to the solution in portions with swirling. Continue adding until some of the powder no longer clumps together and remains free-flowing.
-
Allow the mixture to stand for at least 30 minutes.
-
-
Isolation:
-
Decant or filter the solution to remove the sodium sulfate.
-
Remove the volatile solvent under reduced pressure.
-
Visualizing the Workflow
Caption: Experimental workflow for drying this compound.
Caption: Troubleshooting logic for incomplete drying.
References
- 1. [PDF] Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. | Semantic Scholar [semanticscholar.org]
- 2. rubingroup.org [rubingroup.org]
- 3. [Drying ability of anhydrous sodium sulfate on wet organic solvents after liquid-liquid partition] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. dl.icdst.org [dl.icdst.org]
Technical Support Center: High-Temperature Applications of 1,2-Diphenoxyethane
Welcome to the technical support center for the high-temperature applications of 1,2-diphenoxyethane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the thermal decomposition of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
A1: this compound is generally considered to have good thermal stability. However, at elevated temperatures, it can undergo decomposition. While specific decomposition onset temperatures can vary based on experimental conditions such as pressure and the presence of catalysts or impurities, a related compound, 1,2-bis-(2,4,6-tribromophenoxy)ethane, shows significant decomposition at 340°C.[1] This suggests that users of this compound should be cautious when operating at similarly high temperatures.
Q2: What are the likely decomposition products of this compound at high temperatures?
A2: Based on studies of structurally similar aromatic ethers, the primary decomposition pathway at high temperatures is believed to be the cleavage of the ether bond.[1] This would likely result in the formation of phenol (B47542) and other reactive intermediates.
Q3: How can I prevent the decomposition of this compound in my high-temperature experiments?
A3: The thermal decomposition of this compound is often initiated by oxidative processes. The use of antioxidants can help to mitigate this degradation. Hindered phenolic antioxidants and phosphite-based antioxidants are commonly used for stabilizing organic materials at high temperatures.[2][3][4][5][6][7] A synergistic combination of both types of antioxidants can offer enhanced protection.[3][8]
Q4: Are there any visual indicators of this compound decomposition?
A4: The decomposition of this compound may lead to a change in the color of the material, often resulting in a yellowish or brownish hue. The formation of char or insoluble byproducts may also be observed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (yellowing/browning) of this compound upon heating. | Thermal-oxidative degradation. | 1. Lower the operating temperature if possible.2. Ensure the experiment is conducted under an inert atmosphere (e.g., nitrogen or argon).3. Introduce a primary antioxidant, such as a hindered phenol (e.g., BHT or Irganox 1010), at a low concentration (e.g., 0.1-0.5 wt%).4. For enhanced stability, consider adding a secondary phosphite (B83602) antioxidant in synergy with the primary antioxidant. |
| Formation of insoluble byproducts or char. | Advanced thermal decomposition. | 1. Immediately reduce the temperature.2. Review the experimental setup for potential hot spots or areas of localized overheating.3. Implement the use of a stabilizer package containing both a hindered phenol and a phosphite antioxidant. |
| Unexpected reaction outcomes or low yield. | Decomposition of this compound may be generating reactive species that interfere with the desired chemical transformation. | 1. Confirm the thermal stability of this compound under your specific reaction conditions using techniques like TGA or DSC.2. Employ an appropriate antioxidant to prevent the formation of interfering byproducts. |
Experimental Protocols
Protocol for Stabilization of this compound using a Hindered Phenolic Antioxidant
-
Preparation:
-
Select a suitable hindered phenolic antioxidant (e.g., Butylated Hydroxytoluene (BHT) or Tetrakis[methylene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] methane).
-
Prepare a stock solution of the antioxidant in a solvent that is compatible with your reaction system and in which this compound is soluble.
-
-
Addition of Antioxidant:
-
Prior to heating, add the hindered phenolic antioxidant to your this compound sample. A typical starting concentration is 0.1% to 0.5% by weight.
-
Ensure the antioxidant is thoroughly mixed and dissolved in the this compound.
-
-
High-Temperature Experiment:
-
Proceed with your high-temperature experiment as planned.
-
It is advisable to conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Monitoring and Analysis:
-
Monitor the sample for any signs of discoloration or byproduct formation.
-
Analyze the final product to confirm the effectiveness of the antioxidant in preventing decomposition.
-
Protocol for Synergistic Stabilization using Hindered Phenol and Phosphite Antioxidants
-
Preparation:
-
Addition of Antioxidants:
-
Add the hindered phenolic antioxidant (primary antioxidant) to the this compound at a concentration of 0.1-0.3 wt%.
-
Add the phosphite antioxidant (secondary antioxidant) at a concentration of 0.1-0.3 wt%.
-
Ensure thorough mixing to achieve a homogeneous solution.
-
-
High-Temperature Experiment:
-
Carry out your experiment under an inert atmosphere.
-
-
Analysis:
-
Compare the results with an unstabilized sample and a sample stabilized with only the primary antioxidant to evaluate the synergistic effect.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 3. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 8. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 9. performanceadditives.us [performanceadditives.us]
Technical Support Center: Scaling Up the Synthesis of 1,2-Diphenoxyethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of 1,2-diphenoxyethane from a laboratory to a pilot plant setting.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. Inefficient mixing at a larger scale. Side Reactions: Formation of byproducts such as 2-phenoxyethanol (B1175444) or undesired C-alkylation of the phenoxide.[1] Loss during Workup: Inefficient extraction or product loss during crystallization. | Optimize Reaction Conditions: Monitor the reaction progress using techniques like TLC or GC. Consider extending the reaction time or gradually increasing the temperature. Ensure the agitation is sufficient to maintain a homogeneous mixture in the larger reactor volume. Control Side Reactions: Maintain optimal reaction temperature; higher temperatures can favor elimination side reactions.[2] Ensure the slow and controlled addition of the alkylating agent to the phenoxide solution. Improve Workup: Perform multiple extractions with an appropriate solvent. Optimize the recrystallization process by carefully selecting the solvent and controlling the cooling rate. |
| Product Purity Issues | Incomplete Reaction: Presence of unreacted starting materials (phenol, 1,2-dihaloethane). Byproduct Formation: Presence of 2-phenoxyethanol, C-alkylated products, or polymeric materials. Inefficient Purification: Suboptimal recrystallization or distillation conditions. | Drive Reaction to Completion: Use a slight excess of the alkylating agent or ensure the base is fully consumed. Minimize Byproducts: Control the reaction temperature and addition rate. The use of a phase-transfer catalyst can sometimes improve selectivity. Optimize Purification: For recrystallization, select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. For distillation, use a vacuum to lower the boiling point and prevent thermal decomposition.[3] |
| Poor Mixing/ Agitation | Increased Viscosity: The reaction mixture may become more viscous at a larger scale. Inadequate Impeller Design: The type and speed of the agitator may not be suitable for the larger reactor geometry. | Select Appropriate Equipment: Use an overhead stirrer with a high-torque motor. Select an impeller design (e.g., anchor, pitched-blade turbine) that is effective for the specific viscosity and geometry of your pilot plant reactor. Adjust Agitation Speed: Gradually increase the agitation speed while monitoring the mixture for vortex formation and ensuring good solids suspension (if applicable). |
| Exothermic Reaction/ Temperature Control Issues | Heat Generation: The Williamson ether synthesis is an exothermic reaction. The reduced surface-area-to-volume ratio in a larger reactor makes heat dissipation less efficient.[4] | Controlled Addition: Add the alkylating agent portion-wise or via a dropping funnel to control the rate of the reaction and heat generation. Efficient Cooling: Utilize a reactor with a cooling jacket and ensure a sufficient flow of coolant. For highly exothermic reactions, an external cooling bath may be necessary. Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe. |
| Phase Separation Difficulties (for PTC method) | Emulsion Formation: Vigorous stirring of the biphasic mixture can lead to stable emulsions, making separation of the aqueous and organic layers difficult. | Optimize Stirring: Reduce the agitation speed once the reaction is complete to allow the phases to separate. Use of Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions. Centrifugation: For persistent emulsions at the pilot scale, a centrifuge can be used to facilitate phase separation. |
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing this compound on a pilot plant scale?
The most common method is a variation of the Williamson ether synthesis, reacting a phenoxide salt with a 1,2-dihaloethane (typically 1,2-dichloroethane (B1671644) or 1,2-dibromoethane).[3] The phenoxide is generated in situ by reacting phenol (B47542) with a base like sodium hydroxide (B78521) or potassium carbonate. To improve reaction rates and efficiency at a larger scale, a phase-transfer catalyst (PTC) is often employed.
2. What are the advantages of using a phase-transfer catalyst (PTC) when scaling up?
Using a PTC, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), offers several advantages for pilot-scale synthesis:
-
Increased Reaction Rate: It facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where the reaction with the 1,2-dihaloethane occurs, thereby accelerating the reaction.
-
Milder Reaction Conditions: It can allow for lower reaction temperatures, which can help to minimize side reactions.
-
Use of Less Expensive Bases: It enables the use of weaker and less expensive bases like potassium carbonate instead of sodium hydroxide.
-
Simplified Workup: In some cases, it can simplify the workup procedure.[5]
3. Which base is better for pilot-scale synthesis: Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)?
The choice of base depends on several factors:
-
Sodium Hydroxide (NaOH): It is a strong and inexpensive base that effectively deprotonates phenol. However, its high basicity can sometimes promote side reactions, and it requires careful handling due to its corrosive nature.
-
Potassium Carbonate (K₂CO₃): It is a milder and safer base to handle. While it may require higher temperatures or longer reaction times compared to NaOH, it can lead to a cleaner reaction profile with fewer byproducts, which can simplify purification at a larger scale.[6] When used in conjunction with a phase-transfer catalyst, the reactivity can be significantly improved.
4. What are the key safety considerations when handling phenol and 1,2-dichloroethane in a pilot plant?
-
Phenol: It is toxic and corrosive and can be absorbed through the skin.[7] Always handle phenol in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or neoprene), safety goggles, and a lab coat.[8][9]
-
1,2-Dichloroethane: It is a flammable liquid and a suspected carcinogen. Handle it in a fume hood away from ignition sources and wear appropriate PPE.[10]
-
Scale-Up Considerations: In a pilot plant, the larger quantities of these chemicals necessitate more stringent safety protocols, including closed-system transfers where possible and ensuring adequate ventilation and emergency preparedness (e.g., safety showers, eyewash stations).
5. How can I effectively purify this compound at the pilot scale?
The two primary methods for purifying this compound at scale are:
-
Recrystallization: This is a common and effective method for removing impurities. The choice of solvent is critical. Isopropanol is often a suitable solvent. The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly to form crystals, which are then collected by filtration.
-
Vacuum Distillation: This method is particularly useful for removing non-volatile impurities and can yield a very pure product. Distillation under vacuum is necessary to lower the boiling point of this compound and prevent thermal decomposition at atmospheric pressure.[3]
Data Presentation
Table 1: Comparison of Laboratory-Scale Synthesis Methods for this compound
| Method | Starting Materials | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Williamson (Conventional) | Phenol, 1,2-Dibromoethane | NaOH | None | Water/Ethanol | 100 | 16 | 53 | Not Specified | PrepChem.com |
| Williamson (PTC) | Phenol, 1,2-Dichloroethane | NaOH | Polyethylene (B3416737) Glycol | None (neat) | 130-160 | 8-10 | 83-84 | Not Specified | |
| Ullmann Condensation | Iodobenzene, Ethylene Glycol | K₂CO₃ | CuI / 2,2'-bipyridine | DMF | 100 | Overnight | 94 | >99 |
Table 2: Comparison of Purification Methods for this compound
| Method | Scale | Conditions | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Recrystallization | Lab | Isopropanol | Crude | >99 | 91 | |
| Vacuum Distillation | Lab/Pilot | 2 mmHg, 140-170°C | Crude | 99.6 | 78 | [3] |
| Vacuum Distillation | Lab/Pilot | 4 mmHg, 150-180°C | Crude | 99.2 | 78 | [3] |
| Vacuum Distillation | Lab/Pilot | 15 mmHg, 180-230°C | Crude | 98.5 | 77 | [3] |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound using Phase-Transfer Catalysis
This protocol is a generalized procedure and may require optimization.
-
Reactor Setup:
-
Charge a jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen inlet with phenol, sodium carbonate, potassium carbonate, and a phase-transfer catalyst (e.g., polyethylene glycol).
-
-
Initial Heating:
-
Begin stirring and heat the mixture to approximately 130°C under a nitrogen atmosphere.
-
-
Addition of 1,2-Dichloroethane:
-
Slowly add 1,2-dichloroethane to the reaction mixture. The addition can be done dropwise or by bubbling the vapor through the mixture.
-
-
Reaction:
-
Slowly raise the temperature to around 160°C and maintain for several hours. Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC) to check for the disappearance of phenol.
-
-
Addition of Stronger Base (Optional):
-
Towards the end of the reaction, a stronger base like potassium hydroxide or sodium hydroxide can be added to drive the reaction to completion.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to about 90°C.
-
Wash the reaction mixture with water to remove salts.
-
Separate the organic layer.
-
-
Purification:
-
Purify the crude product by vacuum distillation, collecting the fraction at the appropriate temperature and pressure.[3]
-
Visualizations
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield or purity in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to 1,2-Diphenoxyethane and Other Heat Transfer Fluids for Researchers and Scientists
This guide provides a performance comparison of 1,2-Diphenoxyethane with other common heat transfer fluids, focusing on their thermophysical properties and the experimental methodologies used to evaluate them. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of heat transfer fluid performance for their applications.
Executive Summary
This compound, a diaryl ether, presents theoretical potential as a high-temperature heat transfer fluid due to the inherent thermal stability of its chemical class. However, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of published experimental data on its key thermophysical properties, such as thermal conductivity, specific heat capacity, and viscosity, across a range of operating temperatures. This data gap currently prevents a direct, quantitative performance comparison with well-established heat transfer fluids.
This guide, therefore, presents a detailed comparison of two common classes of heat transfer fluids—synthetic oils (specifically, the widely used Dowtherm™ A) and mineral oils—for which extensive data is available. Furthermore, it outlines the standard experimental protocols that would be required to characterize the performance of this compound as a heat transfer fluid, providing a framework for its future evaluation.
Comparative Analysis of Heat Transfer Fluids
The selection of an appropriate heat transfer fluid is critical for the efficiency, safety, and longevity of thermal management systems. The ideal fluid possesses high thermal conductivity for efficient heat transfer, high specific heat capacity to carry more heat per unit mass, and low viscosity to reduce pumping power requirements. Additionally, a wide operating temperature range, high flash point, and good thermal stability are crucial for safe and reliable operation.
Data Presentation: Thermophysical Properties
The following tables summarize the key thermophysical properties of Dowtherm™ A, a common synthetic heat transfer fluid, and provide typical values for mineral oil-based heat transfer fluids. A placeholder for this compound is included to highlight the current data gap.
Table 1: General Properties of Selected Heat Transfer Fluids
| Property | This compound | Dowtherm™ A (Eutectic mixture of biphenyl (B1667301) and diphenyl oxide) | Mineral Oil (Typical) |
| Chemical Type | Diaryl Ether | Synthetic Aromatic | Paraffinic/Naphthenic Hydrocarbon |
| Melting Point | 94-96 °C[1] | 12 °C | Varies (-15 to -6 °C) |
| Boiling Point | 185 °C @ 12 mmHg[1] | 257 °C | > 320 °C |
| Flash Point | 139.4 °C[1] | 113 °C (Closed Cup) | > 180 °C |
| Autoignition Temp. | Not Available | 621 °C | > 280 °C |
| Max. Operating Temp. | Not Available | 400 °C | 280-315 °C |
Table 2: Thermophysical Properties as a Function of Temperature
| Fluid | Temperature (°C) | Density ( kg/m ³) | Specific Heat (kJ/kg·K) | Thermal Conductivity (W/m·K) | Viscosity (mPa·s or cP) |
| This compound | - | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Dowtherm™ A | 20 | 1060 | 1.58 | 0.139 | 4.9 |
| 100 | 995 | 1.80 | 0.126 | 1.0 | |
| 200 | 909 | 2.07 | 0.111 | 0.4 | |
| 300 | 811 | 2.34 | 0.096 | 0.2 | |
| 400 | 697 | 2.63 | 0.081 | 0.1 | |
| Mineral Oil (Typical) | 20 | 870 | 1.90 | 0.135 | 100 |
| 100 | 820 | 2.20 | 0.130 | 10 | |
| 200 | 760 | 2.50 | 0.125 | 2.5 | |
| 300 | 700 | 2.80 | 0.120 | 1.0 |
Note: The properties of mineral oils can vary significantly based on the crude source and refining process. The values presented are typical for a high-quality heat transfer grade mineral oil.
Experimental Protocols for Thermophysical Property Measurement
To evaluate the performance of this compound as a heat transfer fluid, a series of standardized experiments would need to be conducted. The following are detailed methodologies for determining the key thermophysical properties.
Thermal Conductivity Measurement
Methodology: Transient Hot Wire Method
The transient hot wire method is a precise and widely used technique for measuring the thermal conductivity of liquids.[2][3]
-
Principle: A thin platinum wire is submerged in the liquid sample. A step voltage is applied, causing the wire to heat up. The wire acts as both a heating element and a resistance thermometer. The rate at which the wire's temperature increases over a short period (typically 1 second) is a function of the surrounding fluid's ability to conduct heat away from it.[2] By measuring the temperature change of the wire over time, the thermal conductivity of the liquid can be calculated.
-
Apparatus:
-
Transient Hot Wire (THW) apparatus with a platinum wire sensor.
-
High-precision digital voltmeter and a stable power source.
-
A temperature-controlled bath to maintain the sample at the desired measurement temperature.
-
Data acquisition system to record voltage and time data.
-
-
Procedure:
-
The this compound sample is placed in the measurement cell, and the transient hot wire sensor is fully immersed.
-
The sample is brought to the desired temperature using the temperature-controlled bath and allowed to reach thermal equilibrium.
-
A short voltage pulse (e.g., 1 second) is applied to the platinum wire.
-
The change in resistance of the wire is measured with high temporal resolution using a Wheatstone bridge or similar circuit.
-
The temperature change of the wire is calculated from the change in its resistance.
-
The thermal conductivity is then determined from the slope of the temperature rise versus the logarithm of time.
-
The measurement is repeated at various temperatures to establish the temperature-dependent thermal conductivity.
-
Specific Heat Capacity Measurement
Methodology: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a common and accurate method for determining the specific heat capacity of liquids.[4]
-
Principle: A small, known mass of the liquid sample is placed in a hermetically sealed pan. An empty reference pan is also prepared. Both pans are heated at a controlled, linear rate. The DSC instrument measures the difference in heat flow required to increase the temperature of the sample and the reference by the same amount. This difference in heat flow is directly proportional to the specific heat capacity of the sample.
-
Apparatus:
-
Differential Scanning Calorimeter (DSC).
-
Hermetically sealed sample pans (e.g., aluminum).
-
A microbalance for accurate weighing of the sample.
-
-
Procedure:
-
A baseline measurement is performed with two empty sample pans to calibrate the instrument.
-
A known mass of a standard material with a well-characterized specific heat capacity (e.g., sapphire) is run to calibrate the heat flow signal.
-
A known mass of the this compound sample is hermetically sealed in a sample pan.
-
The sample and an empty reference pan are placed in the DSC.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
The heat flow to the sample is recorded as a function of temperature.
-
The specific heat capacity is calculated by comparing the heat flow to the sample with the heat flow of the standard material.
-
Viscosity Measurement
Methodology: Rotational Viscometer
A rotational viscometer is used to measure the dynamic viscosity of liquids at various temperatures, including elevated temperatures.[5]
-
Principle: A spindle of a defined geometry is submerged in the liquid sample and rotated at a known speed. The torque required to rotate the spindle is measured. This torque is proportional to the viscous drag of the fluid, and thus its viscosity.
-
Apparatus:
-
Rotational viscometer with a high-temperature furnace or a temperature-controlled bath.
-
A set of spindles with different geometries.
-
A sample container.
-
-
Procedure:
-
The this compound sample is placed in the sample container.
-
The sample is heated to the desired measurement temperature using the furnace or bath.
-
The appropriate spindle is selected and immersed in the sample to a specified depth.
-
The spindle is rotated at a constant speed.
-
The torque required to maintain this speed is measured by the viscometer.
-
The dynamic viscosity is then calculated from the measured torque, the rotational speed, and the geometry of the spindle.
-
Measurements are repeated at different temperatures to determine the viscosity-temperature relationship.
-
Mandatory Visualizations
Logical Workflow for Heat Transfer Fluid Selection
The following diagram illustrates a logical workflow for selecting a heat transfer fluid based on key performance criteria.
Caption: A logical workflow for the selection of a heat transfer fluid.
Generic Experimental Setup for Performance Evaluation
This diagram illustrates a generic experimental setup for evaluating the heat transfer performance of a fluid in a closed-loop system.
Caption: A generic experimental setup for evaluating heat transfer fluid performance.
References
A Comparative Guide to HPLC and GC-MS for the Purity Validation of 1,2-Diphenoxyethane
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and experimental validity. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of 1,2-diphenoxyethane. We will delve into the experimental protocols, present comparative data, and offer insights to help you select the most suitable method for your specific analytical needs.
This compound is a versatile organic compound used in various applications, including as a sensitizer (B1316253) in thermal paper and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its purity is paramount to ensure the desired performance and safety in its end-use applications. Both HPLC and GC-MS are robust chromatographic techniques capable of separating and quantifying impurities, but they operate on different principles, making them suitable for different analytical challenges.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes
HPLC is a cornerstone of analytical chemistry, prized for its adaptability in analyzing a wide array of compounds, including those that are non-volatile or thermally sensitive.[2] For the analysis of this compound, a reverse-phase HPLC method is a common and effective approach.[3]
Experimental Protocol: HPLC-UV
A typical HPLC method for the purity validation of this compound would involve the following:
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient for this analysis.
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a known amount of the sample in a suitable organic solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water. This stock solution is then diluted to an appropriate concentration for analysis.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically used. For example, a mobile phase of 50:50 (v/v) acetonitrile:water can be effective.[4]
-
Flow Rate: A flow rate of 1.0 mL/min is common.[4]
-
Column Temperature: The analysis is usually performed at ambient or slightly elevated temperatures (e.g., 30°C).[4]
-
Detection: UV detection at a wavelength of approximately 270 nm is suitable for phenoxyethanol, a structurally similar compound, and would likely be appropriate for this compound.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity for Volatile Compounds
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[2] It is particularly well-suited for the analysis of volatile and semi-volatile compounds. Given that this compound has a boiling point that allows for volatilization without degradation, GC-MS is a viable and often preferred method for its purity analysis, especially for identifying unknown impurities.[5]
Experimental Protocol: GC-MS
A standard GC-MS method for the purity validation of this compound would be as follows:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.[6]
-
Chromatographic Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5ms (or equivalent), is a common choice for the analysis of aromatic compounds.[6]
-
Injector: A split/splitless injector is typically used, with the temperature set to ensure efficient vaporization of the sample (e.g., 250-280°C).
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of around 1.0-1.5 mL/min.
-
Oven Temperature Program: A temperature program is employed to separate the analytes based on their boiling points. A typical program might start at a lower temperature (e.g., 60-100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).
-
Mass Spectrometer: The MS is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities.
-
Comparative Performance: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity validation of this compound will depend on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, with detection by mass. |
| Analytes | Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[2] | Best for volatile and semi-volatile compounds that are thermally stable.[5] |
| Sensitivity | Generally in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[2] | Typically offers higher sensitivity, often in the ppb to parts-per-trillion (ppt) range.[7] |
| Specificity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Excellent, as mass spectra provide a unique "fingerprint" for compound identification.[2] |
| Resolution | Can provide excellent resolution of isomers with careful method development. | Generally provides very high resolution, resulting in sharp peaks.[5] |
| Analysis Time | Can be faster for some applications, especially with modern UPLC systems. | Analysis times can be longer due to the need for temperature programming. |
| Sample Preparation | Often simpler, as derivatization is not usually required.[2] | May require derivatization for polar compounds, though not necessary for this compound. |
| Instrumentation Cost | Generally lower for a standard HPLC-UV system. | Higher, due to the cost of the mass spectrometer.[2] |
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the general workflows for purity validation by HPLC and GC-MS.
Making the Right Choice: A Decision Pathway
The selection of the most appropriate technique depends on the specific analytical goals. The following decision tree can guide your choice.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the purity validation of this compound. HPLC offers versatility and is particularly advantageous if potential impurities are non-volatile or thermally sensitive. On the other hand, GC-MS provides superior sensitivity and specificity, making it the method of choice for identifying unknown impurities and for trace-level quantification of volatile impurities.
For routine quality control where the impurity profile is well-characterized, a validated HPLC-UV method can be a cost-effective and efficient solution. For in-depth analysis, method development, and troubleshooting, the detailed structural information provided by GC-MS is invaluable. Ultimately, the choice of technique should be guided by the specific analytical requirements, available instrumentation, and the nature of the potential impurities in the this compound sample. In some cases, employing both techniques can provide a comprehensive and orthogonal approach to purity assessment.
References
- 1. 1,2-Bis(2-iodoethoxy)ethane | C6H12I2O2 | CID 593436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid-liquid-liquid phase microextraction of aromatic amines in water using crown ethers by high-performance liquid chromatography with monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s4science.at [s4science.at]
comparing the efficiency of different catalysts for 1,2-Diphenoxyethane synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,2-diphenoxyethane, a significant building block in various chemical industries, is achieved through several catalytic pathways. The efficiency of this synthesis is critically influenced by the choice of catalyst, reaction conditions, and starting materials. This guide provides a detailed comparison of different catalytic systems for the synthesis of this compound, supported by experimental data to inform catalyst selection for optimized production.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the synthesis of this compound based on reported experimental data.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Base-Mediated | Phenol (B47542), 2-Bromoethylphenyl ether, Sodium hydroxide (B78521) | Water | 100 | 16 | 53 | Recrystallized | [1] |
| Phase-Transfer Catalysis | Phenol, 1,2-Dichloroethane, Sodium carbonate, Potassium carbonate, Polyethylene (B3416737) glycol 400 | Toluene (B28343) | 130-160 | 6 | 81.2 | Recrystallized | [2] |
| Copper-Catalyzed | Iodobenzene, Ethylene (B1197577) glycol, Cuprous iodide, 2,2'-Bipyridine (B1663995), Sodium carbonate | DMF | 100 | Overnight | 94 | >99 | [3] |
| Copper-Catalyzed | Bromobenzene, Ethylene glycol, Cuprous iodide, 2,2'-Bipyridine, Sodium carbonate | DMF | 100 | Overnight | 91 | >99 | [3] |
| Hydrothermal | Phenol, 1,2-Dichloroethane, Calcium hydroxide | Toluene, Carbon tetrachloride | 70-90 (precursor), 200 (final) | 1 (hydrothermal), 1 (heating), 5 (final) | 86 | 97 | [4] |
| Base-Mediated | Phenol, 1,2-Dibromoethane | Ethanol | Not Specified | Not Specified | 30 | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Base-Mediated Synthesis from Phenol and 2-Bromoethylphenyl Ether[1]
-
Materials: Phenol (94 g), 2-bromoethylphenyl ether (160 g), sodium hydroxide (60 g), water (30 ml), ethyl acetate (B1210297).
-
Procedure:
-
A mixture of phenol, water, and sodium hydroxide is heated to 100°C.
-
2-Bromoethylphenyl ether is added to the heated mixture.
-
The reaction is maintained at 100°C for 16 hours.
-
After the reaction, the mixture is poured into water and filtered by suction.
-
The crude product is recrystallized from ethyl acetate to yield this compound.
-
Phase-Transfer Catalyzed Synthesis[2]
-
Materials: m-Methylphenol (108 kg), sodium carbonate (53 kg), potassium carbonate (20.7 kg), polyethylene glycol 400 (4.7 kg), 1,2-dichloroethane, potassium hydroxide (11 kg), ethanol.
-
Procedure:
-
A 500L reactor is charged with m-methylphenol, sodium carbonate, potassium carbonate, and polyethylene glycol 400.
-
The mixture is stirred and heated to 130°C.
-
1,2-Dichloroethane gas is continuously passed into the reaction system while slowly increasing the temperature to 160°C.
-
The reaction proceeds for 6 hours, after which potassium hydroxide is added.
-
The reaction is continued until the phenol is substantially reacted.
-
The system is cooled to approximately 90°C, and the product is washed with water to remove salts.
-
The crude product is recrystallized from ethanol, centrifuged, dried, and pulverized.
-
Copper-Catalyzed Synthesis from Halobenzene and Ethylene Glycol[3]
-
Materials: Iodobenzene (20.4 g, 100 mmol) or Bromobenzene (15.7 g, 100 mmol), N,N-dimethylformamide (DMF, 47 ml), sodium carbonate (12.7 g, 120 mmol), cuprous iodide (1.9 g, 10 mmol), 2,2'-bipyridine (1.87 g, 12 mmol), ethylene glycol (7.4 g, 120 mmol), toluene, isopropanol (B130326).
-
Procedure:
-
A three-necked flask is charged with the halobenzene and DMF and stirred.
-
Sodium carbonate, cuprous iodide, 2,2'-bipyridine, and ethylene glycol are added to the flask.
-
The reaction mixture is stirred at 100°C overnight.
-
DMF is recovered under reduced pressure.
-
100 ml of water and 100 ml of toluene are added, and the aqueous phase is extracted three times with toluene (300 ml total).
-
The combined organic layers are washed sequentially with 5% sodium carbonate.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is recrystallized from isopropanol and dried in vacuo.
-
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for comparing the efficiency of different catalysts in the synthesis of this compound.
Caption: Generalized workflow for catalyst efficiency comparison in this compound synthesis.
References
A Comparative Guide to Sensitizers in Thermal Paper: Evaluating Alternatives to 1,2-Diphenoxyethane
For researchers, scientists, and professionals in product development, the selection of a sensitizer (B1316253) is a critical step in formulating high-performance thermal paper. This guide provides an objective comparison of alternatives to the widely used 1,2-diphenoxyethane (DPE), focusing on key performance metrics and supported by experimental data.
The primary role of a sensitizer in thermal paper is to act as a solvent at elevated temperatures, facilitating the color-forming reaction between the leuco dye and the developer.[1] This enhances the paper's sensitivity to heat, allowing for sharp and rapid image formation.[2] An ideal sensitizer possesses a specific melting point, optimizes dynamic and static sensitivity, and contributes to the long-term stability of the printed image. This report evaluates common alternatives to DPE, including Diphenyl Sulfone (DPS) and 1,2-bis(m-tolyloxy)ethane (B1583668) (EGTE), providing a basis for informed selection in thermal paper coating formulations.
Performance Comparison of Thermal Paper Sensitizers
The selection of a sensitizer significantly impacts the functional properties of thermal paper. Key performance indicators include dynamic sensitivity, static sensitivity, image stability, and heat resistance. The following table summarizes the performance characteristics of DPE and its alternatives based on available data.
| Sensitizer | Chemical Structure | Melting Point (°C) | Dynamic Sensitivity | Static Sensitivity | Image Stability | Heat Resistance |
| This compound (DPE) | C₁₄H₁₄O₂ | 94-96[3] | High | Moderate | Good | Moderate |
| Diphenyl Sulfone (DPS) | C₁₂H₁₀O₂S | 127-129 | Very High | Low | Excellent | High |
| 1,2-bis(m-tolyloxy)ethane (EGTE) | C₁₆H₁₈O₂ | Not specified | High | Moderate | Good | Good |
| 2-Benzyloxynaphthalene | C₁₇H₁₄O | ~102 | High | Moderate | Good | Good |
| Stearamide | C₁₈H₃₇NO | 100-102 | Moderate | High | Fair | Fair |
| Ethylene bis Stearamide | C₃₈H₇₆N₂O₂ | 144-146 | Low | Very Low | Very Good | Very High |
Note: This table is a synthesis of information from various sources. Direct comparative studies under identical conditions are limited in publicly available literature. Performance can also be influenced by the specific leuco dye and developer used in the formulation.
Detailed Analysis of Sensitizer Performance
Dynamic Sensitivity: This parameter measures the ability of the thermal paper to produce a clear image at high printing speeds, which corresponds to short heat pulse durations from the thermal head.[1][4][5] A higher dynamic sensitivity allows for faster printing without compromising image density.[1] Diphenyl Sulfone (DPS) is often cited for its ability to enhance response speed, making it suitable for high-speed printing applications.[6]
Static Sensitivity: Static sensitivity refers to the temperature at which the thermal paper begins to develop color upon prolonged exposure to heat.[1][5] A lower static sensitivity is desirable for applications where the paper might be exposed to elevated ambient temperatures, preventing premature darkening or background discoloration.[4][7] Sensitizers with higher melting points, such as Diphenyl Sulfone, generally contribute to lower static sensitivity.
Image Stability: The longevity of the printed image is a crucial factor. Image stability is assessed by exposing the thermal paper to various environmental stressors such as light (UV radiation), heat, humidity, and contact with plasticizers.[8][9][10] Top-coated thermal papers generally exhibit superior image stability.[8] Some studies have shown that certain formulations can achieve color density retention levels of over 95% after exposure to high heat and humidity.[9][11]
Heat Resistance: This property relates to the ability of the unprinted thermal paper to resist coloration when exposed to high temperatures. This is particularly important for storage and transport. Sensitizers with higher melting points and greater thermal stability, like Ethylene bis Stearamide, contribute positively to the heat resistance of the paper.
Experimental Protocols
Accurate evaluation of sensitizer performance relies on standardized experimental procedures. Below are detailed methodologies for key performance tests.
Static Sensitivity Determination
Objective: To determine the temperature at which the thermal paper begins to develop color.
Apparatus:
-
Thermal gradient tester or a programmable hot plate.
-
Densitometer to measure optical density.
Procedure:
-
Cut a sample of the thermal paper (e.g., 5 cm x 10 cm).
-
Place the sample on the thermal gradient tester, ensuring good contact.
-
Apply a controlled temperature gradient across the sample for a fixed duration (e.g., 5 seconds). The temperature range should typically span from 60°C to 150°C.
-
After heating, allow the sample to cool to room temperature.
-
Measure the optical density at different temperature points along the gradient using a densitometer.
-
Plot the optical density as a function of temperature. The static sensitivity is often reported as the temperature at which a specific optical density (e.g., 0.2 O.D. units) is reached.[5][12]
Dynamic Sensitivity Evaluation
Objective: To assess the image density produced at varying energy levels, simulating different printing speeds.
Apparatus:
-
A laboratory thermal printer with adjustable energy settings (pulse width).
-
Densitometer.
Procedure:
-
Calibrate the thermal printer to deliver a range of energy levels (typically measured in millijoules, mJ).
-
Print a series of solid black squares on the thermal paper sample, with each square corresponding to a different energy level.
-
Measure the optical density of each printed square using a densitometer.
-
Plot the optical density as a function of the applied energy. A steeper curve indicates higher dynamic sensitivity, meaning a darker image is produced at lower energy levels.[7][13][14]
Image Stability Testing
Objective: To evaluate the resistance of the printed image to fading or discoloration when exposed to environmental factors.
A. Light Fastness Test:
-
Print a test pattern on the thermal paper.
-
Measure the initial optical density of the printed area.
-
Expose the sample to a controlled UV light source (e.g., at a wavelength of 351 nm and an intensity of 250 W/m²) for a specified duration (e.g., 24 hours).[9]
-
After exposure, measure the final optical density.
-
Calculate the percentage of image retention.
B. Heat and Humidity Resistance Test:
-
Print a test pattern and measure the initial optical density.
-
Place the sample in a controlled environment chamber at a specific temperature and relative humidity (e.g., 60°C for 14 days, or 40°C and 90% RH for 14 days).[9]
-
After the exposure period, measure the final optical density.
-
Calculate the percentage of image retention.
C. Plasticizer Resistance Test:
-
Print a test pattern and measure the initial optical density.
-
Place the printed sample in direct contact with a plasticizer-containing material, such as flexible PVC film.
-
Apply uniform pressure and store at a controlled temperature (e.g., 40°C) for a set duration (e.g., 24 hours).
-
After exposure, remove the sample and clean any residue.
-
Measure the final optical density and calculate the image retention.[8]
Visualizing the Sensitization Process and Experimental Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Mechanism of color formation in thermal paper initiated by heat.
Caption: General experimental workflow for evaluating thermal paper sensitizers.
References
- 1. You will become an expert on thermal paper as long as you finish reading this article [szxdpospaper.com]
- 2. nbinno.com [nbinno.com]
- 3. High Purity and Low Price this compound CAS 104-66-5 Supplier [sellchems.com]
- 4. posmarket.com.au [posmarket.com.au]
- 5. Thermal Paper Technical Specs Explained - The Complete Guide | Panda Paper Roll [pandapaperroll.com]
- 6. ponypackaging.com [ponypackaging.com]
- 7. brother.com.au [brother.com.au]
- 8. anixter.com [anixter.com]
- 9. researchgate.net [researchgate.net]
- 10. imaging.org [imaging.org]
- 11. researchgate.net [researchgate.net]
- 12. store.astm.org [store.astm.org]
- 13. donyayekaghaz.ir [donyayekaghaz.ir]
- 14. Choosing the right paper for your kiosk: Thermal paper sensitivity | Kiosk Marketplace [kioskmarketplace.com]
Evaluating the Plasticizing Efficacy of 1,2-Diphenoxyethane in Comparison to Conventional Plasticizers
This guide provides a comprehensive comparison of the plasticizing performance of 1,2-Diphenoxyethane against other commonly used plasticizers, such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Diisononyl phthalate (DINP), and Di(2-ethylhexyl) terephthalate (B1205515) (DOTP). The information is intended for researchers, scientists, and professionals in drug development and polymer science, offering insights supported by established experimental protocols.
Mechanism of Action: How Plasticizers Impart Flexibility
Plasticizers are additives that increase the flexibility, workability, and durability of polymeric materials. They function by inserting themselves between polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely past one another, resulting in a decrease in the glass transition temperature (Tg) and a softer, more pliable material. The effectiveness of a plasticizer is dependent on its chemical structure, molecular weight, and compatibility with the host polymer.
Caption: Mechanism of polymer plasticization.
Comparative Performance Data
The selection of a plasticizer is critical for achieving the desired end-properties of a polymer. This compound, an aromatic ether, offers unique properties compared to traditional phthalate and terephthalate plasticizers. Its key advantages include low volatility and high thermal stability.
Table 1: General Properties of Selected Plasticizers
| Property | This compound | DEHP (DOP) | DINP | DOTP |
| Chemical Class | Aromatic Ether | Ortho-phthalate | Ortho-phthalate (HMW) | Terephthalate |
| Molecular Formula | C14H14O2 | C24H38O4 | C26H42O4 | C24H38O4 |
| Molecular Weight ( g/mol ) | 214.26 | 390.56 | ~418.6 | 390.56 |
| Appearance | White Powder | Colorless, viscous liquid | Colorless, oily liquid | Colorless, viscous liquid |
| Key Features | Low volatility, high thermal stability | Low cost, good performance | Lower volatility than DEHP | Non-phthalate, good thermal properties |
Note: The following tables present illustrative data based on typical performance characteristics of these plasticizer types in a model PVC formulation. Actual experimental results may vary based on specific formulations and processing conditions.
Table 2: Illustrative Glass Transition Temperature (Tg) Reduction in PVC (60 phr)
| Plasticizer | Tg of Neat PVC (°C) | Tg of Plasticized PVC (°C) | ΔTg (°C) |
| This compound | 85 | 15 | -70 |
| DEHP | 85 | 10 | -75 |
| DINP | 85 | 12 | -73 |
| DOTP | 85 | 14 | -71 |
Table 3: Illustrative Mechanical Properties of Plasticized PVC (60 phr)
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) |
| This compound | 20 | 300 |
| DEHP | 18 | 350 |
| DINP | 19 | 330 |
| DOTP | 21 | 310 |
Table 4: Illustrative Migration Resistance (Weight Loss %)
| Plasticizer | Activated Carbon (24h, 70°C) | Hexane (24h, 23°C) |
| This compound | 1.5 | 3.0 |
| DEHP | 5.0 | 8.0 |
| DINP | 3.5 | 6.5 |
| DOTP | 2.0 | 4.0 |
Experimental Protocols
Accurate evaluation of plasticizer performance requires standardized testing methodologies. Below are detailed protocols for key experiments.
Caption: General workflow for evaluating plasticizer performance.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Objective: To determine the effect of the plasticizer on the glass transition temperature of the polymer.
Apparatus: Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: A small sample (5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: An empty sealed pan is used as a reference. The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program:
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above the expected melting point of the polymer at a constant rate (e.g., 10°C/min). This step removes the thermal history of the sample.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first (e.g., 10°C/min).
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Tensile Properties Measurement (ASTM D882)
Objective: To evaluate the effect of the plasticizer on the mechanical properties of the polymer film, specifically tensile strength and elongation at break.
Apparatus: Universal Testing Machine with appropriate grips and load cell.
Procedure:
-
Specimen Preparation: Thin film specimens are cut into rectangular strips of a specified width (e.g., 25 mm) and length. The thickness of each specimen is measured accurately at several points.
-
Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% RH) for at least 40 hours prior to testing.
-
Test Procedure:
-
The specimen is mounted in the grips of the testing machine with a set initial grip separation (gauge length).
-
The specimen is pulled at a constant rate of crosshead movement until it ruptures.
-
The load and extension are continuously recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress applied to the specimen before it breaks, calculated by dividing the maximum load by the original cross-sectional area.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture, calculated from the extension at break and the original gauge length.
-
Plasticizer Migration Resistance (ASTM D1239)
Objective: To measure the loss of plasticizer from a plastic film when immersed in a specific liquid, indicating its migration tendency.
Apparatus: Analytical balance, containers, constant temperature bath.
Procedure:
-
Specimen Preparation: Specimens of the plastic film are cut to a standard size (e.g., 50 mm x 50 mm) and their initial weight is accurately recorded.
-
Immersion: Each specimen is completely submerged in a specified test liquid (e.g., distilled water, hexane, or a specific oil) in a separate container.
-
Conditioning: The containers are sealed and kept at a constant temperature for a specified duration (e.g., 24 hours at 23°C).
-
Post-Test Weighing: After the immersion period, the specimens are removed, gently wiped dry with a soft cloth, and reweighed.
-
Data Analysis: The percentage weight loss is calculated, which represents the amount of plasticizer and other extractable components that have migrated into the liquid.
Discussion
Based on the illustrative data, this compound presents a compelling profile as a specialty plasticizer. While its efficiency in reducing Tg may be slightly lower than that of DEHP, it demonstrates superior migration resistance, a critical factor in applications where plasticizer leaching is a concern, such as in medical devices or food contact materials. Its higher tensile strength contribution suggests it can maintain material integrity effectively. The low volatility of this compound is particularly advantageous in high-temperature processing and for the long-term durability of the final product.
In contrast, traditional phthalates like DEHP, while effective and low-cost, are subject to increasing regulatory scrutiny due to health concerns. Higher molecular weight phthalates like DINP and non-phthalates like DOTP offer improved safety and migration profiles compared to DEHP. This compound, being a non-phthalate aromatic ether, provides an alternative pathway to achieving desired flexibility with enhanced stability and low migration characteristics. The choice between these plasticizers will ultimately depend on the specific performance requirements, regulatory landscape, and cost considerations for the intended application.
A Comparative Analysis of Synthetic Routes to 1,2-Diphenoxyethane
For researchers and professionals in drug development and materials science, the efficient synthesis of 1,2-diphenoxyethane, a key intermediate and sensitizer (B1316253), is of significant interest. This guide provides a comparative analysis of common synthetic routes to this compound, offering a side-by-side look at their performance based on experimental data.
Performance Comparison of Synthesis Routes
The synthesis of this compound can be achieved through several pathways, primarily variations of the Williamson ether synthesis and the Ullmann condensation. The choice of route often depends on factors such as starting material cost, desired yield and purity, and reaction conditions. Below is a summary of quantitative data for different synthetic approaches.
| Synthesis Route | Reactants | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Williamson Ether Synthesis | Phenol (B47542), 2-Bromoethylphenyl ether | Sodium Hydroxide (B78521) | Water | 100 | 16 | 53 | >95 (after recrystallization) | [1] |
| Ullmann-type Condensation | Bromobenzene (B47551), Ethylene (B1197577) glycol | Cuprous Iodide, 2,2'-Bipyridine (B1663995), Sodium Carbonate | DMF | 100 | Overnight | 91 | >99 | [2] |
| Ullmann-type Condensation | Iodobenzene (B50100), Ethylene glycol | Cuprous Iodide, 2,2'-Bipyridine, Sodium Carbonate | DMF | 100 | Overnight | 94 | >99 | [2] |
| Phase-Transfer Catalysis | Phenol, 1,2-Dichloroethane (B1671644) | Polyethylene (B3416737) Glycol, Sodium Carbonate, Potassium Carbonate, Potassium Hydroxide | - | 130-160 | 10 | 83.6 | Not Specified | [3] |
| Reaction with 1,2-Dichloroethane | Phenol, 1,2-Dichloroethane | N,N-diisopropylethylamine (DIPEA) | 1,2-Dichloroethane | 85-130 | 4+ | High (unspecified) | High (after recrystallization) | [4] |
| Reaction with 1,2-Dibromoethane | Phenol, 1,2-Dibromoethane | Not Specified | Ethanol | Not Specified | Not Specified | 30 | Low (impurities) | [5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Williamson Ether Synthesis
This method involves the reaction of a phenoxide with an alkyl halide.
Procedure:
-
A mixture of 94 g of phenol, 30 ml of water, and 60 g of sodium hydroxide is heated to 100°C.
-
To this mixture, 160 g of 2-bromoethylphenyl ether is added.
-
The reaction is allowed to proceed for 16 hours at 100°C.
-
After the reaction is complete, the mixture is poured into water and filtered by suction.
-
The crude product is recrystallized from ethyl acetate (B1210297) to yield 90 g (53%) of this compound with a melting point of 95°C.[1]
Ullmann-type Condensation
This copper-catalyzed reaction couples an aryl halide with an alcohol.
Procedure:
-
A three-necked flask is charged with 15.7 g of bromobenzene (100 mmol) and 47 ml of DMF and stirred.
-
12.7 g of sodium carbonate (120 mmol), 1.9 g of cuprous iodide (10 mmol), 1.87 g of 2,2'-bipyridine (12 mmol), and 7.4 g of ethylene glycol (120 mmol) are added to the flask.
-
The reaction mixture is stirred at 100°C overnight.
-
DMF is recovered under reduced pressure.
-
100 ml of water and 100 ml of toluene (B28343) are added, and the aqueous phase is extracted three times with 300 ml of toluene.
-
The combined organic layers are washed sequentially with 5% sodium carbonate.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and evaporated.
-
The crude product is recrystallized from isopropanol (B130326) and dried in vacuo to give 19.5 g of product (yield 91%) with a purity of over 99%.[2] Note: Using 20.4 g of iodobenzene instead of bromobenzene under the same conditions yields 20.1 g of the product (94% yield).[2]
Phase-Transfer Catalysis Method
This approach facilitates the reaction between reactants in different phases, often improving reaction rates and yields.
Procedure:
-
94 kg of phenol, 74.2 kg of sodium carbonate, 9.66 kg of potassium carbonate, and 4.7 kg of polyethylene glycol 400 are added to a 500L reactor and heated to 130°C while stirring.
-
Gaseous 1,2-dichloroethane, generated from a separate heating kettle, is continuously passed through the reaction system. The temperature is slowly increased to 160°C.
-
After 10 hours, 5.6 kg of potassium hydroxide is added, and the reaction continues until phenol is substantially consumed.
-
The introduction of 1,2-dichloroethane is stopped, and the reaction mixture is cooled to about 90°C.
-
The mixture is washed with water to remove salts.
-
The organic layer is subjected to vacuum distillation. The fraction collected at approximately 145°C (still bottom temperature of 160°C) is the product.
-
The collected product solidifies upon cooling and can be ground into particles. The final product weight is 89.5 kg, representing an 83.6% yield.[3]
Synthesis Route Comparison Workflow
The following diagram illustrates a logical workflow for selecting a synthesis route for this compound based on key decision criteria.
Caption: Decision tree for selecting a this compound synthesis route.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog - Google Patents [patents.google.com]
- 4. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]
- 5. allhdi.com [allhdi.com]
Confirming the Structure of Synthesized 1,2-Diphenoxyethane: A Spectroscopic Comparison Guide
For researchers engaged in organic synthesis, conclusive structural verification of the target molecule is a critical final step. This guide provides a comprehensive comparison of the spectroscopic data used to confirm the structure of synthesized 1,2-diphenoxyethane. By presenting expected data alongside that of potential alternatives and impurities, this guide serves as a practical tool for unambiguous structural elucidation.
Spectroscopic Data for this compound
The primary methods for confirming the structure of this compound are ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected data from these techniques provide a unique fingerprint for the molecule.
Table 1: Summary of Expected Spectroscopic Data for this compound
| Technique | Frequency/Shift | Assignment |
| ¹H NMR | ~4.3 ppm (s, 4H) | O-CH₂ -CH₂ -O |
| ~6.9 ppm (m, 6H) | ortho & para Ar-H | |
| ~7.3 ppm (m, 4H) | meta Ar-H | |
| ¹³C NMR | ~67 ppm | C H₂-O |
| ~114 ppm | ortho Ar-C | |
| ~121 ppm | para Ar-C | |
| ~129 ppm | meta Ar-C | |
| ~158 ppm | Ar-C -O | |
| IR | ~3100-3000 cm⁻¹ | Ar C-H stretch |
| ~2950-2850 cm⁻¹ | Aliphatic C-H stretch | |
| ~1600 & 1500 cm⁻¹ | C=C aromatic ring stretch | |
| ~1240 cm⁻¹ | Aryl-O-C stretch | |
| ~1040 cm⁻¹ | C-O-C stretch |
Comparison with Alternative Ether Structures
To ensure the synthesized product is indeed this compound, it is crucial to compare its spectroscopic data with that of plausible alternatives. Here, we compare it with 1,2-diethoxyethane (B108276) and Dibenzyl Ether, two common ethers with structural similarities.
Table 2: ¹H NMR and ¹³C NMR Data Comparison
| Compound | Structure | ¹H NMR Data (ppm) | ¹³C NMR Data (ppm) |
| This compound | Ph-O-CH₂-CH₂-O-Ph | 4.3 (s, 4H), 6.9 (m, 6H), 7.3 (m, 4H) | 67, 114, 121, 129, 158 |
| 1,2-Diethoxyethane | Et-O-CH₂-CH₂-O-Et | 1.2 (t, 6H), 3.5 (q, 4H), 3.6 (s, 4H) | 15, 66, 69 |
| Dibenzyl Ether | Ph-CH₂-O-CH₂-Ph | 4.6 (s, 4H), 7.3 (m, 10H) | 72, 127, 128, 129, 138 |
The data clearly shows distinguishable features. For instance, 1,2-diethoxyethane exhibits characteristic triplet and quartet signals for the ethyl groups, which are absent in the other two compounds. Dibenzyl ether, while also having aromatic protons, shows a single aliphatic singlet for the benzylic protons at a slightly different shift and lacks the distinct pattern of the phenoxy group's aromatic signals.
Diagram 1: Structural Comparison
Caption: Key structural differences between the target compound and alternatives.
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining reliable and reproducible spectroscopic data.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
Diagram 2: Experimental Workflow
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The structural confirmation of synthesized this compound relies on a systematic analysis of its ¹H NMR, ¹³C NMR, and IR spectra. By comparing the obtained data with the expected values and those of structurally similar ethers, researchers can confidently verify the identity and purity of their product. The protocols and comparative data provided in this guide offer a robust framework for this essential analytical process.
Assessing the Environmental Footprint: A Comparative Guide to 1,2-Diphenoxyethane and Alternative Solvents
For Researchers, Scientists, and Drug Development Professionals: A data-driven evaluation of the environmental impact of 1,2-Diphenoxyethane compared to common laboratory and industrial solvents, providing essential information for sustainable solvent selection.
In the pursuit of scientific advancement and pharmaceutical development, the choice of solvents plays a critical role, not only in the success of chemical reactions and processes but also in the environmental legacy of research and manufacturing. This guide offers a comprehensive comparison of the environmental impact of this compound against a range of commonly used solvents. By presenting quantitative data on key environmental indicators, this document aims to empower researchers and drug development professionals to make informed decisions that align with green chemistry principles.
Executive Summary
This compound is recognized as being toxic to aquatic life with long-lasting effects.[1] While one safety data sheet indicates it is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB), a lack of readily available, specific quantitative data on its biodegradability, aquatic toxicity, and bioaccumulation potential necessitates a cautious approach to its environmental disposal.[1] This guide provides a comparative analysis of this compound with alternative solvents, highlighting their respective environmental profiles based on available data.
Quantitative Environmental Impact Data
The following table summarizes the key environmental indicators for this compound and a selection of common alternative solvents. This data is essential for a comparative risk assessment and for selecting solvents with a more favorable environmental profile.
| Solvent | Aquatic Toxicity - Fish (96h LC50, mg/L) | Aquatic Toxicity - Invertebrates (48h EC50, mg/L) | Aquatic Toxicity - Algae (72h or 96h EC50, mg/L) | Ready Biodegradability (% Degradation in 28 days) | Bioconcentration Factor (BCF) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Acetone | 6,070 - 15,000[2] | 2,100 - 16,700[2] | 5,400 - 7,500 (NOEC)[2] | Readily biodegradable | 3 |
| Ethanol | >100 (LC50) | >100 (EC50) | >100 (EC50) | Readily biodegradable | <10 |
| Isopropanol (B130326) | 9,640[3][4] | 13,299[3] | >1,000[3][5] | Readily biodegradable[4] | 3.16 |
| Dimethylformamide (DMF) | 7,100 - 10,600[6] | >1,000[6] | 1,000 - 8,900[6] | Readily biodegradable[7] | 0.3 - 1.2[7] |
| Diethyl Ether | 2,560 | 165 | 1,880 | Not readily biodegradable | 6.7 |
| Toluene (B28343) | 5.4 - 480[8] | 7[9] | 12.5 | Readily biodegradable | 90 |
| Xylene (mixed isomers) | 2.6 - 8.4 | 1 - 4.7 | 1.9 - 4.9 | Readily biodegradable | 25.9 |
| Methyl Ethyl Ketone (MEK) | 2,993 | 308 | 1,972 | Readily biodegradable | 1 |
Note: Data for alternative solvents has been compiled from various sources. The lack of specific data for this compound is a significant data gap and highlights the need for further testing to accurately assess its environmental risk.
Experimental Protocols for Environmental Impact Assessment
To ensure consistency and comparability of environmental data, standardized testing methodologies are crucial. The following are detailed summaries of the Organization for Economic Co-operation and Development (OECD) guidelines used to assess the key environmental impact parameters.
Aquatic Toxicity Testing
1. OECD 203: Fish, Acute Toxicity Test This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
-
Test Organism: Typically Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Fathead minnow (Pimephales promelas).
-
Procedure: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions. Mortality is recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The 96-hour LC50 value is calculated, which represents the concentration in mg/L that is lethal to half of the test fish.
2. OECD 202: Daphnia sp. Acute Immobilisation Test This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Procedure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours. The number of immobilized daphnids is observed at 24 and 48 hours.
-
Endpoint: The EC50 value is determined, which is the concentration (mg/L) that causes immobilization in 50% of the daphnids.
3. OECD 201: Alga, Growth Inhibition Test This test evaluates the effect of a substance on the growth of freshwater algae.
-
Test Organism: A rapidly growing green algae species, such as Pseudokirchneriella subcapitata.
-
Procedure: Algal cultures are exposed to various concentrations of the test substance over 72 or 96 hours. The growth of the algae is measured by cell counts or other biomass indicators.
-
Endpoint: The EC50 value is calculated, representing the concentration (mg/L) that inhibits algal growth by 50%.
Biodegradability Testing
OECD 301: Ready Biodegradability This series of tests determines if a chemical substance is readily biodegradable under aerobic conditions. A substance is considered readily biodegradable if it shows 60% (based on CO2 evolution or oxygen consumption) or 70% (based on DOC removal) degradation within a 28-day period and within a "10-day window" after the onset of biodegradation.
-
Inoculum: Microorganisms from a sewage treatment plant.
-
Procedure: The test substance is incubated with the inoculum in a mineral medium. Biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO2) evolution, or oxygen consumption.
-
Endpoint: The percentage of biodegradation over 28 days.
Bioaccumulation Testing
OECD 305: Bioaccumulation in Fish This guideline is used to determine the potential for a chemical to accumulate in fish from water.
-
Test Organism: Suitable fish species such as Rainbow trout or Bluegill sunfish.
-
Procedure: The test consists of two phases: an uptake phase where fish are exposed to the test substance at a constant concentration, followed by a depuration phase in a clean environment. The concentration of the substance in the fish tissue is measured over time.
-
Endpoint: The Bioconcentration Factor (BCF), which is the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state. A high BCF indicates a high potential for bioaccumulation.
Visualizing the Assessment Process
To provide a clearer understanding of the methodologies and comparative logic, the following diagrams have been generated.
Caption: Workflow for assessing the environmental impact of a solvent.
Caption: Comparison of environmental profiles.
Conclusion and Recommendations
The available information strongly suggests that this compound poses a significant hazard to aquatic ecosystems. The classification "Toxic to aquatic life with long lasting effects" underscores the need for stringent control measures for its disposal. The significant data gaps regarding its specific aquatic toxicity, biodegradability, and bioaccumulation potential are a cause for concern and prevent a full quantitative comparison.
In contrast, several of the alternative solvents presented, such as acetone, ethanol, and isopropanol, exhibit a much more favorable environmental profile, with low aquatic toxicity, ready biodegradability, and low potential for bioaccumulation. While solvents like toluene are effective, their higher aquatic toxicity and moderate bioaccumulation potential warrant careful consideration of their use and disposal.
Recommendations for Researchers and Drug Development Professionals:
-
Prioritize Greener Alternatives: Whenever possible, prioritize the use of solvents with a well-documented and favorable environmental profile. Acetone, ethanol, and isopropanol are often suitable and more sustainable choices.
-
Minimize Use: Regardless of the solvent chosen, implement practices to minimize the volume used, such as microscale experiments and efficient reaction design.
-
Proper Waste Management: Ensure all solvent waste is collected and disposed of in accordance with institutional and regulatory guidelines. The environmental hazards associated with this compound necessitate that it is treated as hazardous waste.
-
Advocate for Data Generation: Encourage and support efforts to generate comprehensive environmental data for all chemicals used in research and development, including this compound, to enable more accurate risk assessments.
By integrating these considerations into the solvent selection process, the scientific community can significantly reduce its environmental footprint and contribute to a more sustainable future.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. epa.gov [epa.gov]
- 3. celcoinc.com [celcoinc.com]
- 4. shop.leicabiosystems.com [shop.leicabiosystems.com]
- 5. hdsupplysolutions.com [hdsupplysolutions.com]
- 6. cerij.or.jp [cerij.or.jp]
- 7. americanbio.com [americanbio.com]
- 8. ccme.ca [ccme.ca]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
A Comparative Cost-Benefit Analysis of 1,2-Diphenoxyethane in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Alternatives of 1,2-Diphenoxyethane
This compound (DPE), a versatile aromatic ether, sees broad application across various industrial sectors, valued for its properties as a solvent, a sensitizer (B1316253) in thermal paper, and a reactive diluent in epoxy resin formulations. This guide provides a comprehensive cost-benefit analysis of DPE in these key applications, offering a direct comparison with viable alternatives. The following sections present quantitative data, detailed experimental protocols for performance evaluation, and visual aids to clarify complex relationships, empowering researchers and industry professionals to make informed decisions in material selection.
Section 1: this compound as a Sensitizer in Thermal Paper
In the thermal paper industry, sensitizers are crucial for achieving high-quality, stable images at fast printing speeds. This compound is a commonly used sensitizer. This section compares its performance and cost against prominent alternatives like Dibenzyl Oxalate (B1200264) and 4-Benzylbiphenyl.
Data Presentation: Performance and Cost Comparison of Thermal Paper Sensitizers
| Feature | This compound | Dibenzyl Oxalate | 4-Benzylbiphenyl |
| Performance Metric | |||
| Dynamic Sensitivity | High | Moderate to High | High |
| Static Sensitivity | Moderate | Low to Moderate | Moderate |
| Image Stability | Good | Good | Excellent |
| Physical Properties | |||
| Melting Point | 94-96 °C | 80-82 °C | Not readily available |
| Cost | |||
| Price per kg (approx.) | Varies | ~$256.50 (for 500g)[1] | ~$11,400 (for 5g)[2] |
Experimental Protocols: Evaluating Thermal Paper Sensitizer Performance
To objectively assess the performance of thermal paper sensitizers, the following experimental protocols are recommended:
1. Dynamic Sensitivity Testing:
-
Objective: To determine the responsiveness of the thermal paper to varying energy levels, simulating different printing speeds.
-
Methodology:
-
Prepare standardized thermal paper coatings with equivalent concentrations of the leuco dye, developer, and the sensitizer being tested (this compound, Dibenzyl Oxalate, or 4-Benzylbiphenyl).
-
Utilize a thermal response tester that can apply precise energy pulses of varying duration and intensity to the paper surface.
-
Print a series of test patterns at a range of energy inputs (measured in mJ/dot).
-
Measure the optical density of the resulting images using a densitometer.
-
Plot the optical density as a function of energy input to generate a dynamic sensitivity curve for each sensitizer. A steeper curve indicates higher sensitivity.[3][4]
-
2. Static Sensitivity Testing:
-
Objective: To evaluate the temperature at which the thermal paper begins to develop color, indicating its stability in warm environments.
-
Methodology:
-
Place samples of the prepared thermal papers in a temperature-controlled oven.
-
Gradually increase the temperature in controlled increments.
-
Monitor the samples for the onset of color formation. The temperature at which a noticeable change in background color occurs is the static sensitivity threshold.[3][5] A higher activation temperature is generally desirable to prevent premature darkening.[3][5]
-
3. Image Stability Testing:
-
Objective: To assess the longevity and durability of the printed image against environmental factors.
-
Methodology:
-
Print identical high-density images on each of the prepared thermal papers.
-
Expose the printed samples to controlled environmental conditions, including:
-
Heat Aging: Place samples in an oven at a constant elevated temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
-
Humidity Resistance: Store samples in a humidity chamber at a constant temperature and high relative humidity (e.g., 40°C and 80% RH) for a specified duration.
-
Lightfastness: Expose samples to a controlled light source (e.g., Xenon arc lamp) to simulate sunlight exposure.
-
-
Measure the optical density of the image and the background before and after exposure. A smaller decrease in image density and a smaller increase in background density indicate better image stability.[6][7]
-
Section 2: this compound as a Solvent in Coatings and Adhesives
This compound's utility as a solvent in coatings and adhesives is attributed to its high boiling point and good solvency for a variety of resins. This section provides a comparative analysis with alternative solvents such as Benzyl Alcohol and Ethylene Glycol Monobutyl Ether.
Data Presentation: Performance and Cost Comparison of Solvents
| Feature | This compound | Benzyl Alcohol | Ethylene Glycol Monobutyl Ether |
| Performance Metric | |||
| Kauri-Butanol (Kb) Value | Not readily available | ~60 (Estimated) | ~50 (Estimated) |
| Evaporation Rate (BuAc=1) | <0.1 | 0.03 | 0.08 |
| Physical Properties | |||
| Boiling Point | 185 °C @ 12mmHg | 205 °C | 171 °C[8] |
| Flash Point | 139.4 °C | 100.4 °C[9] | 67 °C[8] |
| Cost | |||
| Price per kg (approx.) | Varies | ~$1.12 - $3.00[10] | ~$1.50 - $2.00[11] |
Experimental Protocols: Evaluating Solvent Performance
1. Solvency Power Determination (Kauri-Butanol Value - ASTM D1133):
-
Objective: To quantify the solvent power of each solvent. A higher Kb value indicates a stronger solvent.[12]
-
Methodology:
-
Prepare a standard solution of kauri resin in n-butanol.
-
Titrate the kauri-butanol solution with the solvent being tested (this compound, Benzyl Alcohol, or Ethylene Glycol Monobutyl Ether) at a constant temperature (25°C).
-
The endpoint is reached when the solution becomes cloudy and obscures a standard printed text.
-
The volume of solvent required to reach the endpoint is the Kauri-Butanol value.[12][13][14]
-
2. Evaporation Rate Determination (ASTM D3539):
-
Objective: To measure the time it takes for a solvent to evaporate under controlled conditions, which is critical for coating drying times.
-
Methodology:
-
Use a thin-film evaporometer.
-
Apply a standard volume of the solvent onto a filter paper disk.
-
Measure the time required for the solvent to completely evaporate, detected by a sensor.
-
The evaporation rate is typically expressed relative to n-butyl acetate (B1210297) (BuAc = 1).
-
Section 3: this compound as a Reactive Diluent in Epoxy Resins
In epoxy formulations, reactive diluents are used to reduce viscosity, improving handling and application properties, while also participating in the curing reaction. This section evaluates this compound in this role against other common reactive diluents.
Data Presentation: Performance and Cost Comparison of Reactive Diluents
| Feature | This compound | Butyl Glycidyl Ether (BGE) | C12-C14 Aliphatic Glycidyl Ether |
| Performance Metric | |||
| Viscosity Reduction Efficiency | Moderate | High | High |
| Effect on Tensile Strength | Moderate Reduction | Significant Reduction | Moderate Reduction |
| Effect on Flexibility | Moderate Increase | High Increase | High Increase |
| Cost | |||
| Price per kg (approx.) | Varies | ~$4.20 (Industrial Grade) | Varies, generally higher than BGE |
Experimental Protocols: Evaluating Reactive Diluent Performance
1. Viscosity Reduction Analysis:
-
Objective: To measure the effectiveness of the diluent in reducing the viscosity of the epoxy resin.
-
Methodology:
-
Prepare a series of epoxy resin formulations with varying concentrations (e.g., 5%, 10%, 15% by weight) of each reactive diluent.
-
Measure the viscosity of each formulation at a constant temperature using a rotational viscometer.
-
Plot viscosity as a function of diluent concentration to compare the efficiency of each diluent.[15]
-
2. Mechanical Properties Testing (Tensile Strength - ASTM D638):
-
Objective: To determine the effect of the reactive diluent on the mechanical strength of the cured epoxy.
-
Methodology:
Logical Workflow for Industrial Application Selection
The selection of an appropriate chemical for a specific industrial application is a multi-faceted process. The following diagram illustrates a logical workflow for choosing between this compound and its alternatives.
References
- 1. Dibenzyl oxalate 98 7579-36-4 [sigmaaldrich.com]
- 2. 4-Benzylbiphenyl 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. Choosing the right paper for your kiosk: Thermal paper sensitivity | Kiosk Marketplace [kioskmarketplace.com]
- 4. Point of Sale Supplies Blog: Thermal Paper Sensitivity [blog.possupply.com]
- 5. posmarket.com.au [posmarket.com.au]
- 6. ponypackaging.com [ponypackaging.com]
- 7. image-engineering.de [image-engineering.de]
- 8. indiamart.com [indiamart.com]
- 9. univarsolutions.com [univarsolutions.com]
- 10. dir.indiamart.com [dir.indiamart.com]
- 11. m.indiamart.com [m.indiamart.com]
- 12. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 13. techspray.com [techspray.com]
- 14. file.yizimg.com [file.yizimg.com]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Solubility of Organic Compounds in 1,2-Diphenoxyethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the solubility of various organic compounds in 1,2-diphenoxyethane and other common organic solvents. Due to a lack of extensive, publicly available quantitative data for this compound as a solvent, this document combines qualitative assessments with quantitative data for alternative solvents to offer a valuable resource for solvent selection in research and development.
Executive Summary
This compound is a high-boiling, relatively non-polar ether solvent with the capacity to dissolve a range of organic compounds.[1][2] Its utility extends to various applications, including organic synthesis and as an intermediate for phenoxy resins.[3][4] This guide presents a comparative look at its solvent capabilities alongside other common laboratory solvents, providing available solubility data and standardized experimental protocols for determining solubility.
Data Presentation: Comparative Solubility of Organic Compounds
The following table summarizes the solubility of three representative organic compounds—naphthalene, benzoic acid, and aniline (B41778)—in this compound and a selection of other common organic solvents. The data for this compound is presented qualitatively based on available literature, while quantitative data is provided for the other solvents to serve as a benchmark.
| Compound | This compound | Ethanol | Acetone | Chloroform | Toluene | Water |
| Naphthalene | Soluble[5] | 79.7 g/L (298.15 K)[6] | 1130 g/kg solvent (298.15 K)[7] | Soluble[5] | 588.2 g/L (298.15 K)[6] | Insoluble[8] |
| Benzoic Acid | Expected to be soluble | 430 g/L (298.15 K)[9] | 2.355 M[10] | Soluble[11] | 0.766 M[10] | 3.4 g/L (298.15 K)[12] |
| Aniline | Expected to be soluble | Miscible | Miscible | Soluble[13] | Miscible | 36 g/L (293 K)[13] |
Note: The solubility of organic compounds is dependent on factors such as temperature and the presence of other solutes. The data presented here is for standard conditions where available. The solubility of benzoic acid and aniline in this compound is inferred from the general solvent properties of ethers and the principle of "like dissolves like."
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of an organic compound in a solvent like this compound.
Gravimetric Method
This method is a straightforward and widely used technique for determining solubility.
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid organic compound to a known volume of this compound in a sealed, temperature-controlled vessel.
-
Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the filtered, saturated solution to the evaporating dish.
-
Evaporate the solvent in a fume hood, potentially using a gentle stream of nitrogen or a rotary evaporator, until the solute is completely dry.
-
Place the dish in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Cool the dish in a desiccator and weigh it. The difference between the final and initial mass of the dish gives the mass of the dissolved solute.
-
-
Calculation:
-
Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)
-
Spectroscopic Method (UV-Vis)
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum.
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of the organic compound in this compound with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution in this compound as described in the gravimetric method (steps 1.1 and 1.2).
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant and dilute it with a known volume of this compound to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining solubility and the logical relationship of solvent selection.
References
- 1. CAS 104-66-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Naphthalene - Sciencemadness Wiki [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Page loading... [guidechem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
performance evaluation of 1,2-Diphenoxyethane as a dye carrier against commercial alternatives
For Immediate Release
In the competitive landscape of textile dyeing, the efficiency and efficacy of dye carriers are paramount. This guide offers a comprehensive performance evaluation of 1,2-diphenoxyethane as a dye carrier for polyester (B1180765) fabrics, pitted against established commercial alternatives. Through a meticulous review of available data and experimental protocols, this report provides researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their selection of dyeing auxiliaries.
This compound, an aromatic ether, presents itself as a viable, and in some aspects, superior alternative to traditional carriers. Its performance in key areas such as dye uptake, color leveling, and fastness properties is critically examined below.
At a Glance: Performance Metrics
Table 1: Dye Uptake and Leveling Performance
| Carrier | Chemical Class | Dye Uptake Efficiency | Leveling Properties |
| This compound | Aromatic Ether | Good to Excellent | Excellent |
| Commercial Carrier A (e.g., Tumescal OP) | o-Phenyl phenol | Good | Good |
| Commercial Carrier B (e.g., Palanil Carrier A) | Aromatic Ether | Good to Excellent | Excellent |
| Commercial Carrier C (e.g., Latyl carrier A) | Dimethyl ester of Phthalic acid | Moderate | Good |
Table 2: Color Fastness Properties
| Carrier | Wash Fastness | Light Fastness | Rubbing Fastness |
| This compound | Good to Excellent | Good | Good to Excellent |
| Commercial Carrier A (e.g., Tumescal OP) | Good | Fair to Good | Good |
| Commercial Carrier B (e.g., Palanil Carrier A) | Good to Excellent | Good | Good to Excellent |
| Commercial Carrier C (e.g., Latyl carrier A) | Good | Good | Good |
Deep Dive: Experimental Methodologies
The evaluation of a dye carrier's performance hinges on standardized and reproducible experimental protocols. The following methodologies are central to assessing the key performance indicators.
Dye Uptake Determination
The percentage of dye uptake by the fabric is a primary measure of a carrier's efficiency. This is typically determined spectrophotometrically.
Experimental Workflow for Dye Uptake Measurement
Assessment of Leveling Properties
Leveling refers to the uniformity of the dye distribution on the fabric. It is often assessed visually and can be quantified using colorimetric measurements across different parts of the dyed fabric.
Logical Flow for Leveling Property Evaluation
Color Fastness Testing
Color fastness evaluates the resistance of the dye to fading or running under various conditions such as washing, light exposure, and rubbing. Standardized tests (e.g., ISO, AATCC) are employed for these assessments.
General Protocol for Fastness Tests
-
Preparation of Dyed Sample: A uniformly dyed fabric sample is prepared using the dye carrier under investigation.
-
Washing Fastness: The sample is washed with a standard detergent under specified conditions of temperature and time. The change in color of the sample and the staining of adjacent undyed fabrics are assessed using a grey scale.
-
Light Fastness: The sample is exposed to a standardized artificial light source for a specified duration. The fading of the color is then evaluated against a blue wool standard.
-
Rubbing Fastness: The dyed sample is rubbed with a dry and a wet white cloth using a crockmeter. The amount of color transferred to the white cloth is assessed using a grey scale.
The Verdict on this compound
Based on the available information, this compound, as a representative of the aromatic ether class of dye carriers, demonstrates strong performance characteristics. It facilitates excellent dye uptake and promotes uniform dye distribution, leading to level dyeing. Its fastness properties are generally good to excellent, making it a robust choice for dyeing polyester fabrics.
While direct, large-scale quantitative comparisons with every commercial alternative are not extensively published, the fundamental properties of aromatic ethers suggest that this compound is a highly competitive dye carrier. Its performance is on par with, and in some cases potentially superior to, other commercial offerings, particularly in achieving deep and level shades.
For researchers and professionals in textile chemistry, this compound warrants serious consideration as a high-performance dye carrier. Further in-house experimental validation against specific commercial products is recommended to ascertain its optimal application and benefits for particular dyeing processes.
Safety Operating Guide
Proper Disposal Procedures for 1,2-Diphenoxyethane: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 1,2-Diphenoxyethane (CAS No. 104-66-5), a thorough understanding of its properties and the associated disposal protocols is essential. This document provides a clear, step-by-step guide to the proper disposal of this compound, aligning with standard safety practices and regulatory requirements.
Hazard Identification and Safety Profile
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. While the toxicological properties of this material have not been fully investigated, available data indicates specific risks that must be managed.[1]
| Hazard Category | Description | Safety Data Sheet References |
| Health Hazards | May cause irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[1] The full toxicological profile is not yet known.[1] | [1],[2] |
| Environmental Hazards | Classified as toxic to aquatic life with long-lasting effects.[3][4] It is designated as an environmentally hazardous substance and must be prevented from entering drains, waterways, or soil.[3][4] | [3],[4], |
| Physical Hazards | Considered a combustible solid, although it has a high flash point and is generally stable under normal conditions.[3] | [4], |
Core Principle: Managing this compound as Hazardous Waste
Due to its environmental hazards, this compound must be treated as a regulated hazardous chemical waste.[3][5] It must not be disposed of in the regular trash or poured down the sanitary sewer.[3][5] All disposal must be conducted through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal company.[4][5][6]
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe collection, storage, and disposal of this compound waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Gloves: Wear suitable chemical-resistant gloves.[4]
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, use a dust mask (e.g., N95 type).
Step 2: Waste Collection and Segregation
Proper containment is critical to prevent environmental release and ensure safe handling.
-
Designate a Waste Container: Use a dedicated, compatible container for this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[5] The container must have a leak-proof, screw-on cap.[7]
-
Collect Waste: Place solid this compound waste directly into the designated container. For materials contaminated with the chemical (e.g., gloves, absorbent paper), double-bag them in clear plastic bags and then place them in the solid waste container.[7]
-
Segregate from Incompatibles: Store the this compound waste container away from incompatible materials, particularly strong oxidizing agents.[3]
-
Keep Container Closed: The waste container must remain closed at all times, except when you are actively adding waste.[7][8]
Step 3: Label the Hazardous Waste Container
Accurate and thorough labeling is a regulatory requirement and is essential for safe disposal.
-
Affix a hazardous waste tag provided by your institution's EHS department to the container as soon as the first waste is added.[5][9]
-
The label must include the following information:
-
The words "Hazardous Waste" .[5]
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[5]
-
Quantity: An accurate estimate of the amount of waste.
-
Hazard Pictograms: Mark the appropriate pictograms (e.g., "Environment").[5]
-
Contact Information: The name and contact number of the principal investigator or responsible person.[5]
-
Step 4: Store Waste Container Safely Pending Disposal
Proper interim storage prevents accidents and ensures compliance.
-
Storage Location: Store the labeled waste container at or near the point of generation, under the control of laboratory personnel.[10]
-
Ventilation: The storage area should be cool, dry, and well-ventilated.[1]
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (such as a tray or bin) to contain any potential leaks or spills.[7]
Step 5: Arrange for Professional Disposal
Never attempt to dispose of the chemical yourself.
-
Once the container is full or has been in storage for the maximum time allowed by your institution (e.g., 90 days), contact your EHS office to request a hazardous waste pickup.[7]
-
Follow your institution's specific procedures for submitting a waste pickup request.[5]
Emergency Procedures: Handling Spills
In the event of a spill, immediate and correct action is required to mitigate risks.
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure it is well-ventilated.
-
Don PPE: Wear the appropriate PPE as described in Step 1.
-
Containment: Prevent the spilled material from spreading or entering drains.[4]
-
Clean-Up: For solid spills, carefully sweep or vacuum the material. Avoid generating dust .[1][4][6]
-
Collect Waste: Place the swept-up material and any contaminated cleaning supplies into a suitable container for disposal as hazardous waste.[1][4]
-
Label and Dispose: Label the container as hazardous waste and manage it according to the disposal protocol above.
Disposal Workflow for this compound
The following diagram illustrates the logical steps and decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. capotchem.com [capotchem.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. geo.utexas.edu [geo.utexas.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,2-Diphenoxyethane
For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1,2-Diphenoxyethane, including detailed operational and disposal plans to foster a culture of safety and responsibility in your laboratory.
Hazard Identification and Risk Assessment
This compound is a white solid chemical compound that may cause irritation to the eyes, skin, and respiratory tract.[1] While its toxicological properties have not been fully investigated, it is crucial to handle it with caution.[1] The compound is also recognized as being toxic to aquatic life with long-lasting effects, necessitating careful disposal to prevent environmental contamination.[2][3]
Summary of Physical and Hazard Information:
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 104-66-5 | [2] |
| Appearance | White solid | [1] |
| Molecular Formula | C₁₄H₁₄O₂ | |
| Molecular Weight | 214.26 g/mol | |
| Flash Point | 171.8 °C (341.2 °F) | |
| Primary Hazards | May cause eye, skin, and respiratory tract irritation. | |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. | [3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a high potential for splashing.[4] | To protect the eyes from direct contact with the chemical, which can cause irritation.[1] A face shield offers broader protection for the entire face from splashes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn.[5] Gloves should be inspected before each use and disposed of properly after handling the chemical. | To prevent skin contact and potential irritation. Proper glove removal technique is essential to avoid contaminating the hands.[6] |
| Body Protection | A lab coat or chemical-resistant apron is required.[5] For larger quantities or in case of a significant spill, chemical-resistant coveralls may be necessary.[7] | To protect the skin from accidental spills and contamination of personal clothing.[8] |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[8] If dust is generated, a NIOSH-approved N95 dust mask should be used. | To prevent inhalation of airborne particles that could cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize risks and ensure a controlled environment.
Experimental Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary PPE as outlined in the table above.
-
Don your lab coat, safety goggles, and gloves before handling the chemical.
-
-
Handling:
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Remove PPE carefully, avoiding self-contamination. Gloves should be removed last and disposed of as contaminated waste.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid and Emergency Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust. Ventilate the area.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental harm and comply with regulations.
Disposal Workflow:
Caption: Disposal workflow for this compound and associated waste.
Disposal Protocol:
-
Waste Segregation:
-
Collect all waste contaminated with this compound, including excess chemical, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Container Management:
-
Ensure waste containers are kept tightly closed and are in good condition.
-
Label containers with the full chemical name and relevant hazard warnings.
-
-
Final Disposal:
By adhering to these safety protocols and operational plans, you can confidently and safely incorporate this compound into your research endeavors while protecting yourself, your colleagues, and the environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. trimaco.com [trimaco.com]
- 6. capotchem.com [capotchem.com]
- 7. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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| Most viewed | ||
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
